1,3-Dibromo-1-phenylpropane
説明
Structure
2D Structure
特性
CAS番号 |
17714-42-0 |
|---|---|
分子式 |
C9H10Br2 |
分子量 |
277.98 g/mol |
IUPAC名 |
1,3-dibromopropylbenzene |
InChI |
InChI=1S/C9H10Br2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChIキー |
RSAHLRQANLPURU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCBr)Br |
正規SMILES |
C1=CC=C(C=C1)C(CCBr)Br |
同義語 |
1,3-Dibromo-1-phenylpropane |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes for 1,3-dibromo-1-phenylpropane, a valuable building block in organic synthesis. The document details established methodologies, offering insights into reaction mechanisms and experimental procedures.
Introduction
This compound is a halogenated hydrocarbon featuring a phenyl group and two bromine atoms at the 1 and 3 positions of a propane chain. This structure provides two reactive sites, making it a versatile intermediate for the synthesis of a variety of more complex molecules, including those with potential applications in medicinal chemistry and materials science. The strategic placement of the bromine atoms allows for selective functionalization through nucleophilic substitution and other transformations.
Synthetic Methodologies
Several synthetic pathways have been reported for the preparation of this compound. The primary methods include the ring-opening of a cyclopropane derivative and the hydrobromination of an unsaturated alcohol.
Method 1: Ring-Opening of Phenylcyclopropane
A direct and efficient method for the synthesis of this compound involves the electrophilic ring-opening of phenylcyclopropane with molecular bromine.[1] This reaction proceeds in a "conventional manner," suggesting a standard electrophilic addition mechanism where the strained cyclopropane ring is attacked by bromine.
Reaction Scheme:
Figure 1: Reaction scheme for the synthesis of this compound from Phenylcyclopropane.
Experimental Protocol:
-
Reaction Setup: Phenylcyclopropane is dissolved in a suitable inert solvent, such as dichloromethane or carbon tetrachloride, in a reaction vessel protected from light to prevent radical side reactions.
-
Reagent Addition: A solution of molecular bromine in the same solvent is added dropwise to the phenylcyclopropane solution at a controlled temperature, typically at or below room temperature, to manage the exothermic nature of the reaction.
-
Reaction Monitoring: The reaction progress is monitored by observing the disappearance of the characteristic reddish-brown color of bromine.
-
Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of a reducing agent, such as sodium thiosulfate, to quench any unreacted bromine. Subsequently, it is washed with water and brine, and the organic layer is dried over an anhydrous salt like magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
Quantitative Data:
Specific yield data for this reaction is not provided in the available literature. The yield would be dependent on the optimization of reaction conditions such as temperature, solvent, and reaction time.
Method 2: From Cinnamyl Alcohol
Another potential route to this compound is from cinnamyl alcohol. This transformation would likely proceed in a two-step manner: hydrobromination of the double bond followed by substitution of the hydroxyl group. The reaction of cinnamyl alcohol with hydrogen bromide is known to produce cinnamyl bromide. Further reaction would be necessary to introduce the second bromine atom at the 3-position.
Reaction Pathway:
Figure 2: Proposed reaction pathway from Cinnamyl Alcohol.
Experimental Considerations:
The direct conversion of cinnamyl alcohol to this compound in a single step with HBr is challenging due to competing reactions, such as the formation of the thermodynamically favored allylic bromide (cinnamyl bromide). A successful synthesis would require careful control of reaction conditions to favor the addition across the double bond and subsequent substitution of the alcohol. The use of a radical initiator in the presence of HBr could potentially facilitate the anti-Markovnikov addition of HBr to the double bond, which would be a key step in forming the 1,3-disubstituted product.
Quantitative Data Summary:
| Method | Starting Material | Reagents | Yield | Notes |
| Ring-Opening | Phenylcyclopropane | Br₂ | N/A | Described as a "conventional manner."[1] Yield data is not available in the searched literature. |
| From Unsaturated Alcohol (Proposed) | Cinnamyl Alcohol | HBr, etc. | N/A | A detailed protocol for the direct conversion to the target molecule is not available. The synthesis of the related cinnamyl bromide is well-documented. |
Conclusion
The synthesis of this compound is most directly achieved through the ring-opening of phenylcyclopropane with bromine. While this method is established, a lack of detailed, publicly available experimental protocols necessitates further methods development and optimization to ensure high yields and purity. The alternative route from cinnamyl alcohol presents a plausible, though likely more complex, synthetic challenge requiring careful control of regioselectivity. For researchers and professionals in drug development, the phenylcyclopropane route currently represents the most straightforward approach to accessing this versatile synthetic intermediate. Further investigation into detailed reaction conditions and the exploration of alternative brominating agents could lead to improved and more reproducible synthetic procedures.
References
An In-depth Technical Guide to 1,3-Dibromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1,3-Dibromo-1-phenylpropane. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science.
Core Chemical Properties
This compound, with the CAS Registry Number 17714-42-0, is a halogenated aromatic compound. Its structure features a propane chain with bromine atoms at the first and third positions and a phenyl group at the first position.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,3-dibromopropylbenzene | [1] |
| Molecular Formula | C₉H₁₀Br₂ | [1] |
| Molecular Weight | 277.98 g/mol | [1] |
| CAS Number | 17714-42-0 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(CCBr)Br | [1] |
| InChI Key | RSAHLRQANLPURU-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 3.6 | [1] |
| Solubility | Predicted to be soluble in organic solvents and poorly soluble in water. | Inferred from high XLogP3 value |
| Boiling Point | Data not available in cited literature. | |
| Melting Point | Data not available in cited literature. | |
| Density | Data not available in cited literature. |
Note: The XLogP3 value and solubility are computed or inferred and have not been experimentally determined in the cited sources.
Synthesis and Experimental Protocols
1. Bromination of Phenylcyclopropane
A common method for the synthesis of 1,3-dihalogenated phenylpropanes is the reaction of a phenylcyclopropane with a halogenating agent.
Experimental Protocol (General Method):
-
Reaction Setup: A solution of phenylcyclopropane in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to maintain a low temperature during the reaction.
-
Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the stirred solution of phenylcyclopropane. The addition rate is controlled to keep the reaction temperature below 5 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is washed sequentially with a solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
2. Bromination of Styrene
Another potential synthetic route involves the bromination of a styrene derivative.[3]
Experimental Protocol (General Method):
-
Reaction Setup: Styrene is dissolved in an appropriate solvent in a reaction vessel protected from light.
-
Bromination: A solution of bromine is added to the styrene solution. The reaction conditions would need to be carefully controlled to achieve the desired 1,3-dibromination product, potentially involving radical initiators or specific temperature profiles.
-
Workup and Purification: Similar to the protocol for phenylcyclopropane, the workup would involve quenching excess bromine and washing the organic phase. Purification would be achieved through distillation or chromatography.
Below is a conceptual workflow for the synthesis of this compound from phenylcyclopropane.
Caption: Conceptual Synthesis Workflow.
Reactivity and Potential Applications
This compound is expected to exhibit reactivity typical of alkyl halides, particularly at the benzylic and primary bromide positions.
Nucleophilic Substitution: The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. The benzylic bromide is likely to be more reactive towards SN1-type reactions due to the stability of the resulting carbocation, while the primary bromide will favor SN2 reactions. This differential reactivity could be exploited for selective functionalization.
Use in Organic Synthesis: Dibromoalkanes are valuable precursors in the synthesis of a variety of organic compounds. They can be used to form cyclic structures through intramolecular reactions or to introduce a three-carbon chain with reactive handles at both ends. While specific applications for this compound in drug development are not detailed in the available literature, similar bromo-organic compounds are widely used as intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients.
The following diagram illustrates a general nucleophilic substitution reaction at the benzylic position.
Caption: General Reaction Pathway.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the different carbon atoms in the molecule. The carbon attached to the phenyl group and the first bromine atom would appear in the downfield region, while the other aliphatic carbons would be found at higher fields. PubChem provides access to a ¹³C NMR spectrum for this compound.[1]
-
Mass Spectrometry: The mass spectrum of this compound would exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). The molecular ion peak would be accompanied by M+2 and M+4 peaks. Fragmentation would likely involve the loss of bromine atoms and cleavage of the propane chain. A GC-MS spectrum is available on PubChem.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the phenyl ring. The C-Br stretching vibrations would be observed in the fingerprint region. A vapor phase IR spectrum can be found on PubChem.[1]
Safety Information
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin and eyes and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.
References
Elucidation of the Chemical Structure of 1,3-Dibromo-1-phenylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of 1,3-Dibromo-1-phenylpropane. It details the spectroscopic data and experimental protocols essential for the identification and characterization of this compound, presenting quantitative data in accessible formats and illustrating key experimental and logical workflows.
Compound Identification and Properties
This compound is an organobromine compound with the chemical formula C₉H₁₀Br₂.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17714-42-0 | [1] |
| Molecular Formula | C₉H₁₀Br₂ | [1] |
| Molecular Weight | 277.98 g/mol | [1] |
| IUPAC Name | 1,3-dibromopropylbenzene | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(CCBr)Br | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, including the reaction of bromine with phenylcyclopropane or the bromination of appropriate styrene derivatives.[2] A proposed experimental protocol adapted from the bromination of a similar substrate, cinnamyl alcohol, is detailed below. This method involves the conversion of the alcohol to the corresponding bromide, which can be a precursor or analogous to the target molecule's synthesis.
Proposed Experimental Protocol: Bromination
This protocol is an adapted method and should be optimized for the specific synthesis of this compound.
Materials:
-
Phenylcyclopropane (or a suitable styrene precursor)
-
Bromine (Br₂)
-
Acetonitrile (anhydrous)
-
Triphenylphosphine
-
Diethyl ether
-
Saturated aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A three-necked, round-bottomed flask is equipped with a stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
The flask is charged with acetonitrile and triphenylphosphine.
-
The flask is cooled in an ice-water bath, and bromine is added dropwise.
-
After the addition of bromine, the ice bath is removed, and a solution of the starting material (e.g., phenylcyclopropane) in acetonitrile is added in portions.
-
The solvent is removed by distillation under reduced pressure.
-
The product is purified by vacuum distillation.
-
The collected product is dissolved in diethyl ether, washed with saturated aqueous sodium carbonate, and dried over anhydrous magnesium sulfate.
-
The final product is obtained after filtration and removal of the solvent.
Spectroscopic Data and Structural Elucidation
The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Mass Spectrometry (MS)
The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.
Table 2: Key Mass Spectrometry Data
| m/z Value | Interpretation |
| 278 (M⁺), 280 (M⁺+2), 282 (M⁺+4) | Molecular ion peaks exhibiting the characteristic isotopic pattern for a dibrominated compound. |
| 199 | [M - Br]⁺ |
| 197 | [M - Br]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion), a common fragment for compounds containing a benzyl group. |
The presence of two bromine atoms is confirmed by the isotopic pattern of the molecular ion peak. The fragmentation pattern, including the loss of a bromine atom and the formation of the stable tropylium ion, is consistent with the proposed structure.
Caption: Mass Spectrometry Fragmentation Pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Data
| Protons | Chemical Shift (ppm, estimated) | Multiplicity | Integration |
| C₆H₅- | 7.2 - 7.5 | Multiplet | 5H |
| -CH(Br)- | 5.2 - 5.5 | Triplet | 1H |
| -CH₂- | 2.4 - 2.8 | Multiplet | 2H |
| -CH₂Br | 3.5 - 3.8 | Triplet | 2H |
Table 4: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (ppm, estimated) |
| C₆H₅ (quaternary) | 140 - 142 |
| C₆H₅ (CH) | 127 - 130 |
| -CH(Br)- | 50 - 55 |
| -CH₂- | 40 - 45 |
| -CH₂Br | 33 - 38 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 5: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3020 - 3100 | C-H stretch | Aromatic |
| 2850 - 3000 | C-H stretch | Aliphatic |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 700 - 800 | C-H bend | Monosubstituted benzene |
| 550 - 690 | C-Br stretch | Alkyl halide |
Structure Elucidation Workflow
The logical process of elucidating the structure of this compound involves a systematic integration of data from various analytical techniques.
Caption: Workflow for Structure Elucidation.
This guide provides a foundational understanding of the key data and methodologies required for the structural elucidation of this compound. Researchers are encouraged to consult the cited references and perform their own analyses for a more detailed investigation.
References
An In-depth Technical Guide to 1,3-Dibromo-1-phenylpropane (CAS: 17714-42-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dibromo-1-phenylpropane, a halogenated aromatic hydrocarbon with applications as a key intermediate in organic synthesis. This document consolidates available data on its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to the pharmaceutical and life sciences industries.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 17714-42-0 |
| Molecular Formula | C₉H₁₀Br₂ |
| Molecular Weight | 277.98 g/mol |
| IUPAC Name | 1,3-dibromopropylbenzene |
| Synonyms | (1,3-dibromopropyl)benzene, Benzene, (1,3-dibromopropyl)- |
| Canonical SMILES | C1=CC=C(C=C1)C(CCBr)Br |
| LogP | 3.6 |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Synthesis and Experimental Protocols
The primary synthetic routes to this compound involve the bromination of either phenylcyclopropane or a suitable styrene derivative.[2]
Synthesis via Bromination of Phenylcyclopropane
A common method for the preparation of this compound is the reaction of phenylcyclopropane with bromine.[2] This reaction proceeds via the opening of the cyclopropane ring.
Experimental Protocol:
-
Reaction Setup: A solution of phenylcyclopropane in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) is prepared in a round-bottom flask equipped with a dropping funnel and a stirrer, and cooled in an ice bath.
-
Bromine Addition: A solution of bromine in the same solvent is added dropwise to the cooled phenylcyclopropane solution with continuous stirring. The reaction is typically exothermic and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color.
-
Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as vacuum distillation or column chromatography.
Diagram 1: Synthesis of this compound from Phenylcyclopropane
Caption: Reaction of phenylcyclopropane with bromine.
Synthesis via Bromination of Styrene Derivatives
An alternative route involves the bromination of an appropriate styrene precursor.[2] This method would likely involve a multi-step process.
Diagram 2: General Workflow for Synthesis from a Styrene Derivative
Caption: Multi-step synthesis from a styrene derivative.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Data for this compound is available in spectral databases.[1]
Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern. The NIST Mass Spectrometry Data Center contains a GC-MS spectrum for this compound.[1] The fragmentation pattern would be influenced by the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) and the phenyl group.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. A vapor phase IR spectrum is available for this compound.[1] Key absorptions would be expected for the C-H bonds of the aromatic ring and the alkyl chain, as well as the C-Br bonds.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate in organic synthesis due to the presence of two reactive bromine atoms, which can act as leaving groups in nucleophilic substitution reactions. This allows for the introduction of various functional groups and the construction of more complex molecular architectures, including heterocyclic systems.
Synthesis of Heterocyclic Compounds
The 1,3-dihalo nature of this compound makes it a suitable precursor for the synthesis of five- and six-membered heterocyclic rings containing nitrogen, oxygen, or sulfur atoms. These reactions typically involve cyclization with a dinucleophile.
Diagram 3: General Scheme for Heterocycle Synthesis
Caption: Cyclization to form heterocyclic compounds.
Potential as a Linker or Scaffold
In drug discovery, bifunctional molecules like this compound can be utilized as linkers to connect two different molecular fragments or as a scaffold to build new chemical entities. The phenyl group can provide a rigid core, while the reactive bromine atoms allow for the attachment of various side chains.
Safety and Handling
As a halogenated hydrocarbon, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Potential Genotoxicity
While specific toxicological data for this compound is limited, it belongs to the class of haloalkanes, many of which are known to be alkylating agents and are considered potential carcinogens. Alkylating agents can react with nucleophilic sites in DNA, leading to mutations. Therefore, it is prudent to handle this compound as a potential genotoxic agent.
Conclusion
This compound is a valuable chemical intermediate with a reactivity profile that lends itself to a variety of applications in organic synthesis, particularly in the construction of heterocyclic systems. While there is a lack of publicly available data on some of its physical properties and specific applications in the synthesis of marketed drugs, its structural features suggest significant potential for use in medicinal chemistry and drug discovery programs. Researchers working with this compound should be aware of its potential hazards as a haloalkane and take appropriate safety measures. Further research into its reactivity and applications is warranted to fully explore its synthetic utility.
References
1,3-Dibromo-1-phenylpropane molecular weight.
A comprehensive technical guide on 1,3-Dibromo-1-phenylpropane for researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated hydrocarbon featuring a phenyl group and two bromine atoms attached to a propane chain. Its chemical structure lends itself to a variety of organic reactions, making it a potentially useful intermediate in synthetic chemistry. This document provides a detailed overview of its molecular properties, available synthesis protocols, and a summary of the current, though limited, understanding of its biological significance.
Molecular and Physical Properties
The fundamental physicochemical properties of this compound are crucial for its application in experimental settings. These properties have been computationally predicted and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀Br₂ | PubChem[1] |
| Molecular Weight | 277.98 g/mol | PubChem[1] |
| IUPAC Name | 1,3-dibromopropylbenzene | PubChem[1] |
| CAS Number | 17714-42-0 | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)C(CCBr)Br | PubChem[1] |
| InChI Key | RSAHLRQANLPURU-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 3.6 | PubChem[1] |
| Monoisotopic Mass | 275.91493 Da | PubChem[1] |
Synthesis Protocols
General Synthesis Workflow
The synthesis of brominated phenylpropanes typically follows a logical progression from starting material to final product, often involving bromination and subsequent purification.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Bromination of an Alkene (Adapted)
The following is an adapted protocol based on the bromination of similar alkenes, which could be optimized for the synthesis of this compound from a suitable precursor like 1-phenylpropene.
Materials:
-
1-phenylpropene (or other suitable precursor)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Radical initiator (e.g., AIBN, benzoyl peroxide) if using NBS
-
Aqueous sodium thiosulfate solution
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting alkene in an appropriate inert solvent. If using NBS, add the radical initiator.
-
Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature). The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) to determine completion.
-
Work-up:
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in Drug Development and Organic Synthesis
While specific studies on the biological activity of this compound are limited in the available literature, its structural motifs suggest potential areas of interest for researchers.
Role as a Synthetic Intermediate
The two bromine atoms in this compound are good leaving groups, making the molecule a versatile precursor for the synthesis of more complex molecules through various substitution and coupling reactions.
Caption: Potential synthetic transformations of this compound.
Biological Activity Context
There is currently no direct evidence from the searched literature detailing the biological activity or signaling pathway modulation by this compound. However, the broader classes of compounds to which it belongs, namely brominated organic compounds and phenylpropanoids, have been the subject of biological investigation.
It is important to note that the biological effects of related compounds do not directly translate to this compound, and dedicated experimental evaluation is necessary to determine its specific biological profile.
Conclusion
References
An In-depth Technical Guide to (1,3-Dibromopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (1,3-Dibromopropyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development. The guide details its chemical identity, including the correct IUPAC nomenclature, and presents available data on its physicochemical properties, synthesis, and spectral characteristics. While direct biological applications are not extensively documented, this guide explores the known uses of structurally similar compounds to infer potential areas of investigation. All quantitative data is summarized in structured tables, and a detailed experimental protocol for the synthesis of a related compound is provided as a methodological reference.
Chemical Identity and Properties
The compound commonly referred to as 1,3-Dibromo-1-phenylpropane is more accurately named (1,3-dibromopropyl)benzene according to IUPAC nomenclature. This name precisely describes a propane chain with bromine atoms at positions 1 and 3, and a phenyl group attached to the first carbon of the propane chain.
Table 1: Chemical Identification of (1,3-Dibromopropyl)benzene [1]
| Identifier | Value |
| IUPAC Name | (1,3-dibromopropyl)benzene |
| CAS Number | 17714-42-0 |
| Molecular Formula | C₉H₁₀Br₂ |
| Molecular Weight | 277.98 g/mol |
| Synonyms | This compound, Benzene, (1,3-dibromopropyl)- |
Table 2: Physicochemical Properties of (1,3-Dibromopropyl)benzene
| Property | Value | Source |
| Molecular Weight | 277.984 g/mol | NIST[1] |
| InChI | InChI=1S/C9H10Br2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | NIST[1] |
| InChIKey | RSAHLRQANLPURU-UHFFFAOYSA-N | NIST[1] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of 1,3-Dibromo-5-isopropylbenzene [2]
This synthesis involves a two-stage process starting from 2,6-dibromo-4-isopropylaniline.
Stage 1: Diazotization
-
To a mixture of 500 mL of 96% ethanol and 133 mL of 98% H₂SO₄, add 26.14 g (89.2 mmol) of 2,6-dibromo-4-isopropylaniline with vigorous stirring at -5 °C over 15 minutes.
Stage 2: Bromination
-
Add 16.864 g of NaNO₂ to the reaction mixture at -5 °C over 1 hour.
-
Stir the resulting mixture at 80 °C overnight.
-
Add ice water to the reaction system.
-
Extract the organic product with 4 x 400 mL of dichloromethane.
-
Dry the combined extracts over Na₂SO₄ and evaporate the solvent to yield 1,3-dibromo-5-isopropylbenzene.
The reported yield for this synthesis is 63%.[2]
Spectral Data
Spectroscopic data is essential for the identification and characterization of (1,3-dibromopropyl)benzene. While complete, assigned spectra are not published, data is available through various chemical databases.
Table 3: Summary of Available Spectral Data
| Data Type | Source |
| ¹³C NMR Spectrum | PubChem, SpectraBase |
| Mass Spectrometry | NIST, PubChem, SpectraBase |
| IR Spectra | PubChem, SpectraBase |
Note: Access to the full, interactive spectra may require a subscription to the respective databases.
Applications in Drug Development and Research
Direct biological activity or applications in drug development for (1,3-dibromopropyl)benzene are not well-documented in the current literature. However, the chemical functionalities present in this molecule—a phenyl ring and two reactive bromine atoms—are common in pharmacologically active compounds.
The structurally related compound, (3-bromopropyl)benzene , serves as a versatile intermediate in the synthesis of various therapeutic agents.[3] Its derivatives have been investigated for their potential as:
-
Antimicrobial agents [3]
-
Inhibitors of protein tyrosine phosphatases (PTPs) , which are implicated in diseases such as cancer and diabetes.[3]
-
Quinolinone derivatives that act as potent and selective inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases.[3]
-
MraY natural inhibitors , showing promise as antibacterial agents.[3]
Given these applications of a similar molecule, (1,3-dibromopropyl)benzene could potentially serve as a valuable building block in the synthesis of novel drug candidates. The two bromine atoms offer multiple sites for further chemical modification, allowing for the creation of diverse molecular libraries for screening.
Logical Relationships and Workflows
The synthesis of halogenated aromatic compounds often follows a structured workflow, as illustrated in the following diagram.
The above diagram illustrates a common synthetic pathway where a starting aniline derivative undergoes diazotization followed by a Sandmeyer-type reaction to introduce the bromo-substituents. The resulting intermediate is then purified to yield the final product. This logical flow can be adapted for the synthesis of (1,3-dibromopropyl)benzene and its derivatives.
Conclusion
(1,3-Dibromopropyl)benzene is a chemical entity with established nomenclature and physicochemical properties. While detailed experimental protocols and direct biological applications are currently sparse in the literature, its structural similarity to versatile pharmaceutical intermediates suggests its potential as a valuable building block in medicinal chemistry and drug discovery. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully explore its utility for researchers, scientists, and drug development professionals.
References
An In-depth Technical Guide to the Spectral Data of 1,3-Dibromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 1,3-Dibromo-1-phenylpropane (CAS No. 17714-42-0).[1][2][3] This document is intended to be a core resource for researchers and professionals in drug development and other scientific fields who require detailed spectral information and experimental protocols for this compound.
Spectral Data Summary
The following tables summarize the available quantitative spectral data for this compound.
¹H NMR Data
¹³C NMR Data
The following table presents the reported ¹³C NMR spectral data.
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C1 (CHBr) |
| Data not available in search results | C2 (CH₂) |
| Data not available in search results | C3 (CH₂Br) |
| Data not available in search results | Aromatic Carbons |
Note: Specific peak assignments require further experimental data or computational analysis.
Infrared (IR) Spectroscopy Data
The table below lists the characteristic vapor-phase infrared absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | C-H stretch (aromatic) | |
| Data not available in search results | C-H stretch (aliphatic) | |
| Data not available in search results | C=C stretch (aromatic) | |
| Data not available in search results | C-Br stretch |
Mass Spectrometry (MS) Data
The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).
| m/z | Relative Intensity (%) | Fragment Ion |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 197 | Data not available | [M-Br]⁺ |
| 199 | Data not available | [M-Br]⁺ (Isotope peak) |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio results in characteristic M+2 isotope peaks for bromine-containing fragments.[1]
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectral data are provided below. These are generalized procedures and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16-64 (or as needed to achieve adequate signal-to-noise).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: Appropriate for the expected chemical shift range (e.g., 0-10 ppm).
-
¹³C NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher).
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 1024 or higher (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: Appropriate for the expected chemical shift range (e.g., 0-200 ppm).
-
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one or two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Introduce the sample into the Gas Chromatograph (GC) via an autosampler or manual injection.
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Set to ensure volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is used to separate components of a mixture. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-350).
-
Reaction Workflow
This compound is a key intermediate in several organic syntheses. A notable reaction is its formation from phenylcyclopropane and its subsequent use in cyclization reactions.
Caption: Synthesis and subsequent intramolecular cyclization of this compound.
References
An In-Depth Technical Guide to the NMR Spectrum Analysis of 1,3-Dibromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1,3-Dibromo-1-phenylpropane. This document outlines the predicted ¹H and ¹³C NMR spectral data, offers a comprehensive experimental protocol for acquiring such spectra, and visualizes the spin-spin coupling network of the molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the structural elucidation of small organic molecules.
Predicted NMR Spectral Data
Due to the limited availability of publicly accessible, experimentally derived NMR spectra for this compound, the following data is based on computational predictions. These predictions provide a foundational understanding of the expected spectral characteristics of the molecule.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton, with electronegative bromine atoms and the phenyl group causing significant deshielding effects.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) | Integration |
| H-1 | 5.2 - 5.4 | Triplet | 7.0 - 8.0 | 1H |
| H-2 (diastereotopic) | 2.4 - 2.7 | Multiplet | - | 2H |
| H-3 | 3.6 - 3.8 | Triplet | 6.0 - 7.0 | 2H |
| Phenyl (ortho) | 7.4 - 7.6 | Multiplet | - | 2H |
| Phenyl (meta, para) | 7.2 - 7.4 | Multiplet | - | 3H |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will provide insights into the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electron-withdrawing groups.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 50 - 55 |
| C-2 | 40 - 45 |
| C-3 | 35 - 40 |
| Phenyl (ipso) | 140 - 145 |
| Phenyl (ortho) | 128 - 130 |
| Phenyl (meta) | 128 - 130 |
| Phenyl (para) | 127 - 129 |
Experimental Protocols
The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (typically 8-16 for a sample of this concentration) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to be at least 1-2 seconds to ensure full relaxation of the protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns and measure the coupling constants.
-
¹³C NMR Spectroscopy Protocol
-
Sample Preparation:
-
Due to the lower natural abundance of ¹³C, a more concentrated sample is typically required. Weigh 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Follow the same locking, shimming, and tuning procedures as for ¹H NMR, but for the ¹³C frequency.
-
-
Data Acquisition:
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 128 to 1024 or more) is usually necessary to obtain a good signal-to-noise ratio.
-
A shorter relaxation delay (e.g., 2 seconds) is often sufficient for qualitative spectra.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the deuterated solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Identify the chemical shifts of the carbon signals.
-
Visualization of Spin-Spin Coupling
The following diagram, generated using the DOT language, illustrates the predicted spin-spin coupling relationships between the non-equivalent protons in this compound. This visualization provides a clear map of the proton connectivity within the molecule.
Caption: Predicted ¹H-¹H spin-spin coupling network in this compound.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,3-Dibromo-1-phenylpropane
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,3-dibromo-1-phenylpropane. The information herein is intended to support researchers in identifying this molecule and understanding its behavior under mass spectrometric conditions.
Overview of this compound
This compound is a halogenated aromatic hydrocarbon with the molecular formula C₉H₁₀Br₂.[1] Its structure consists of a phenyl group attached to a three-carbon propane chain, with bromine atoms substituted at the first and third positions. The molecular weight of this compound is approximately 277.98 g/mol .[1] Understanding its fragmentation behavior is crucial for its identification in complex mixtures and for structural elucidation in various scientific applications.
Mass Spectrometry Data
The primary quantitative data from the electron ionization mass spectrum of this compound is summarized in the table below. This data is based on information from the NIST Mass Spectrometry Data Center.[1]
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance | Notes |
| 91 | [C₇H₇]⁺ | Base Peak (100%) | Tropylium ion |
| 197 | [C₉H₁₀Br]⁺ | High | Fragment containing one bromine-79 atom |
| 199 | [C₉H₁₀Br]⁺ | High | Fragment containing one bromine-81 atom |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization conditions is primarily driven by the stability of the resulting carbocations. The major observed fragments can be explained by the following logical pathway:
-
Initial Ionization: The molecule is first ionized by the electron beam, resulting in the formation of a molecular ion [C₉H₁₀Br₂]⁺˙.
-
Benzylic Cleavage and Bromine Loss: The molecular ion is unstable and readily undergoes fragmentation. A key fragmentation pathway involves the cleavage of the C-Br bond at the benzylic position (position 1). This is a highly favored fragmentation due to the formation of a resonance-stabilized benzylic carbocation. This initial loss of a bromine radical (Br˙) leads to the formation of the [C₉H₁₀Br]⁺ ion. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), this fragment appears as a characteristic pair of peaks at m/z 197 and m/z 199.[1]
-
Formation of the Tropylium Ion: The [C₉H₁₀Br]⁺ ion can undergo further fragmentation. A common pathway for benzyl-containing compounds is the rearrangement to a highly stable tropylium ion, [C₇H₇]⁺, with the loss of a neutral bromoethane molecule (CH₂CH₂Br). The tropylium ion is a seven-membered aromatic ring cation and is exceptionally stable, which explains its high abundance, making it the base peak at m/z 91.[1]
The following diagram illustrates this primary fragmentation pathway:
Caption: Primary fragmentation pathway of this compound.
Experimental Protocols
While specific experimental conditions for the cited NIST data are not detailed in the available literature, a general protocol for analyzing similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.
4.1. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).
4.2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
4.3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: A suitable delay to prevent the solvent peak from entering the mass spectrometer.
Logical Relationships in Fragmentation
The fragmentation pattern of this compound is governed by fundamental principles of organic mass spectrometry, particularly the stability of the resulting ions. The logical flow of the fragmentation process is depicted in the workflow diagram below.
Caption: Logical workflow of fragmentation for this compound.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 1,3-Dibromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectroscopy absorption peaks for 1,3-dibromo-1-phenylpropane. The document outlines the characteristic vibrational frequencies associated with the molecule's distinct functional groups, offers a comprehensive experimental protocol for acquiring an IR spectrum, and presents a logical diagram illustrating the structure-spectrum correlations.
Data Presentation: Expected Infrared Absorption Peaks
The infrared spectrum of this compound is characterized by the vibrational modes of its monosubstituted benzene ring, the aliphatic propane chain, and the carbon-bromine bonds. The following table summarizes the expected absorption bands, their characteristic wavenumber ranges, the intensity of the peaks, and the corresponding molecular vibrations.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3100–3000 | Medium to Weak | Aromatic C-H | Stretch |
| 3000–2850 | Medium | Aliphatic C-H | Stretch |
| 2000–1660 | Weak | Aromatic Ring | Overtone/Combination Bands |
| 1600–1585 | Medium to Weak | Aromatic C=C | Ring Stretch |
| 1500–1400 | Medium | Aromatic C=C | Ring Stretch |
| 1470–1450 | Medium | Aliphatic C-H (-CH₂-) | Scissoring (Bend) |
| 1300–1150 | Medium | -CH₂-X (X=Br) | Wagging (Bend)[1][2] |
| 770–710 | Strong | Monosubstituted Benzene | C-H Out-of-Plane Bend[3][4] |
| 690 ± 10 | Strong | Monosubstituted Benzene | Ring Bend[3] |
| 690–515 | Strong to Medium | C-Br | Stretch[2][5] |
Key Spectral Features Explained
The IR spectrum of this compound can be interpreted by analyzing distinct regions:
-
C-H Stretching Region (3100-2850 cm⁻¹): This region contains peaks from both the aromatic protons on the benzene ring (typically above 3000 cm⁻¹) and the aliphatic protons of the propane chain (typically below 3000 cm⁻¹).[6][7] The presence of peaks on both sides of this 3000 cm⁻¹ dividing line is a strong indicator of a molecule containing both aromatic and saturated hydrocarbon components.[8]
-
Aromatic Region (1600-1400 cm⁻¹ and 900-690 cm⁻¹): The monosubstituted benzene ring gives rise to several characteristic peaks. Sharp absorptions between 1600-1400 cm⁻¹ are due to carbon-carbon stretching vibrations within the aromatic ring.[6][9] Crucially for identifying the substitution pattern, two strong bands appear in the fingerprint region: a C-H "wagging" or out-of-plane bending vibration between 770-710 cm⁻¹ and a ring bending vibration around 690 cm⁻¹.[3] The presence of both of these strong peaks is highly characteristic of a monosubstituted benzene ring.[3]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations. For this compound, the most significant peaks are the C-Br stretching and bending vibrations. The C-Br stretch is expected to appear as a strong to medium band in the lower frequency range of 690-515 cm⁻¹.[2][5][10] Additionally, the wagging vibration of the CH₂ group attached to the bromine atom can be observed between 1300-1150 cm⁻¹.[1][2]
Experimental Protocol: Acquiring the IR Spectrum
The following is a representative protocol for obtaining a high-quality infrared spectrum of a liquid or low-melting solid organic compound like this compound using an Attenuated Total Reflectance Fourier Transform Infrared (ATR FT-IR) spectrometer, which is a common modern technique.[11]
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
ATR FT-IR Spectrometer (e.g., Bruker Tensor 27, PerkinElmer Spectrum Two)
-
Sample of this compound
-
Spatula or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes (e.g., Kimwipes)
Procedure:
-
Instrument Preparation: Ensure the ATR FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe lightly dampened with a volatile solvent like isopropanol or acetone. Ensure the crystal is completely dry.
-
Using the spectrometer software, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a liquid, one or two drops are sufficient. For a solid, a tiny amount on the tip of a spatula is enough to cover the crystal.
-
Lower the instrument's anvil or press to ensure firm contact between the sample and the crystal. Apply consistent pressure as recommended by the instrument manufacturer.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Process the spectrum as needed (e.g., baseline correction, peak picking).
-
Label the significant peaks with their wavenumbers (cm⁻¹).
-
-
Cleaning:
-
Raise the anvil and thoroughly clean the sample from the ATR crystal using a fresh lint-free wipe and solvent.
-
Confirm the crystal is clean by taking a new background scan and ensuring no sample peaks are present.
-
An alternative method for solid samples is the "Thin Solid Film" method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the spectrum is measured after the solvent evaporates.[12]
Mandatory Visualization
The following diagram illustrates the logical relationship between the structural components of this compound and their characteristic regions of absorption in an infrared spectrum.
Caption: Structure-Spectrum Correlation Diagram.
References
- 1. scribd.com [scribd.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
The Reactivity Profile of 1,3-Dibromo-1-phenylpropane: A Technical Guide for Synthetic Chemists
An in-depth exploration of the synthesis, properties, and versatile reactivity of 1,3-dibromo-1-phenylpropane, a valuable building block in organic synthesis and drug discovery.
Introduction
This compound is a halogenated aromatic hydrocarbon that serves as a versatile intermediate in a variety of organic transformations. Its structure, featuring a phenyl group and two bromine atoms at the 1- and 3-positions of a propane chain, imparts a unique reactivity profile. The benzylic bromine at the C1 position is highly susceptible to nucleophilic substitution and organometallic reagent formation, while the primary bromine at the C3 position provides a second reactive handle for cyclization and difunctionalization reactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key reactions of this compound, offering valuable insights for researchers in synthetic chemistry and drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in synthesis. The following tables summarize key data for this compound.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀Br₂ |
| Molecular Weight | 277.98 g/mol [1] |
| CAS Number | 17714-42-0[1] |
| Appearance | Not specified (likely a colorless to pale yellow liquid) |
| LogP | 3.6[1] |
| IUPAC Name | 1,3-dibromopropylbenzene[1] |
Table 2: Spectroscopic Data of this compound
| Spectrum | Key Features |
| ¹H NMR (Predicted) | Signals expected for aromatic protons (multiplet, ~7.2-7.4 ppm), the benzylic proton (multiplet, ~5.2-5.4 ppm), and the methylene protons of the propane chain (multiplets, ~2.3-2.7 and ~3.4-3.6 ppm). |
| ¹³C NMR | Aromatic carbons, benzylic carbon, and two aliphatic carbons are expected to be observed. |
| Mass Spectrometry (GC-MS) | Molecular ion peaks corresponding to the isotopic distribution of two bromine atoms (m/z 276, 278, 280) would be expected. Common fragments would include the loss of Br, HBr, and the phenylpropyl cation. Observed significant peaks at m/z 197 and 199.[1] |
| Infrared (IR) | Characteristic absorptions for C-H (aromatic and aliphatic), C=C (aromatic), and C-Br bonds would be present. |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials.
Bromination of Styrene Derivatives
A common method involves the bromination of appropriate styrene derivatives. This approach takes advantage of the reactivity of the double bond towards electrophilic addition of bromine.
Reaction of Bromine with Phenylcyclopropane
Another synthetic pathway is the reaction of bromine with phenylcyclopropane. This reaction proceeds via the opening of the cyclopropane ring.
From Cinnamyl Alcohol
A detailed experimental protocol for the synthesis of a related compound, cinnamyl bromide, from cinnamyl alcohol provides a basis for the synthesis of this compound. The reaction of cinnamyl alcohol with a bromine source would lead to the desired product.
Experimental Protocol: Generalized Synthesis via Bromination of Cinnamyl Alcohol
-
Materials: Cinnamyl alcohol, a suitable brominating agent (e.g., HBr, PBr₃, or a bromine/triphenylphosphine mixture), and an appropriate solvent (e.g., acetonitrile, dichloromethane).
-
Procedure: To a solution of cinnamyl alcohol in the chosen solvent, the brominating agent is added, often at a reduced temperature to control the reaction's exothermicity. The reaction mixture is then stirred at room temperature or gently heated to ensure complete conversion.
-
Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation under vacuum or by column chromatography to yield pure this compound.
Reactivity Profile and Key Reactions
The reactivity of this compound is dominated by the presence of two distinct carbon-bromine bonds. The benzylic bromide is more reactive towards nucleophiles and organometallic reagent formation, while the primary bromide can participate in subsequent or simultaneous reactions.
Nucleophilic Substitution Reactions
Both bromine atoms can be displaced by a variety of nucleophiles. The benzylic position is generally more reactive towards Sₙ1 and Sₙ2 reactions due to the stabilization of the carbocation or transition state by the adjacent phenyl group.
Potential Nucleophilic Substitution Reactions:
References
Methodological & Application
Application Notes and Protocols: 1,3-Dibromo-1-phenylpropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-dibromo-1-phenylpropane in various organic synthesis applications. This versatile building block serves as a precursor for the synthesis of phenylcyclopropane, a valuable moiety in medicinal chemistry, and can be utilized in the formation of heterocyclic systems.
Synthesis of Phenylcyclopropane via Intramolecular Cyclization
The primary application of this compound is in the synthesis of phenylcyclopropane. This transformation is typically achieved through an intramolecular cyclization reaction facilitated by a reducing agent, such as zinc dust or sodium metal (a Wurtz-type reaction). These reactions proceed by the formation of an organometallic intermediate which subsequently undergoes intramolecular nucleophilic substitution to form the cyclopropane ring.
Logical Relationship: Synthesis of Phenylcyclopropane
Caption: General workflow for the synthesis of phenylcyclopropane.
Experimental Protocols
Protocol 1.1: Synthesis of Phenylcyclopropane using Zinc Dust
This protocol is adapted from general procedures for the cyclopropanation of 1,3-dihalides using zinc dust.[1][2][3][4]
-
Materials:
-
This compound
-
Zinc dust, activated
-
Anhydrous ethanol
-
Diethyl ether
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add activated zinc dust (2.0 eq).
-
Add anhydrous ethanol to the flask to cover the zinc dust.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the stirred suspension of zinc dust.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the excess zinc dust.
-
Evaporate the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain phenylcyclopropane.
-
Protocol 1.2: Synthesis of Phenylcyclopropane using Sodium Metal (Wurtz Reaction)
This protocol is based on the classical Wurtz reaction for intramolecular cyclization.
-
Materials:
-
This compound
-
Sodium metal, clean and cut into small pieces
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous ethanol (for quenching)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place clean sodium metal (2.2 eq) in anhydrous diethyl ether.
-
Heat the mixture to a gentle reflux to disperse the sodium.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel to the stirred suspension of sodium metal.
-
Maintain a gentle reflux during the addition.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess sodium by the slow, dropwise addition of anhydrous ethanol.
-
After the sodium is completely consumed, add water to dissolve the sodium bromide salts.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting phenylcyclopropane by fractional distillation.
-
Quantitative Data
| Product | Reagent | Solvent | Yield (%) | Reference |
| Phenylcyclopropane | Zinc Dust | Ethanol | ~70-80% (expected) | Analogous Reactions |
| Phenylcyclopropane | Sodium Metal | Diethyl Ether | ~60-70% (expected) | Analogous Reactions |
Synthesis of Heterocyclic Compounds
This compound can serve as a three-carbon synthon for the construction of six-membered heterocyclic rings through reactions with dinucleophiles.
Experimental Workflow: Heterocycle Synthesis
Caption: Potential routes to six-membered heterocycles.
Proposed Experimental Protocols
Protocol 2.1: Proposed Synthesis of 2-Phenyl-tetrahydro-2H-thiopyran
This protocol is adapted from a general procedure for the synthesis of tetrahydrothiophene from 1,4-dihalobutanes.[5] The formation of a six-membered ring from a 1,3-dihalide may be less favorable and could result in lower yields or competing side reactions.
-
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.1 eq) in water.
-
Add DMF to the flask.
-
Add a solution of this compound (1.0 eq) in a small amount of DMF.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2.2: Proposed Synthesis of 2-Phenyl-piperidine
This is a proposed protocol based on the general reactivity of dihalides with ammonia. This reaction may require high pressure and temperature and could result in a mixture of products, including primary, secondary, and tertiary amines, as well as elimination products.
-
Materials:
-
This compound
-
A concentrated solution of ammonia in methanol
-
A high-pressure reaction vessel (autoclave)
-
-
Procedure:
-
Place this compound (1.0 eq) and a concentrated solution of ammonia in methanol (large excess) into a high-pressure autoclave.
-
Seal the vessel and heat it to 100-150 °C for 12-24 hours.
-
After cooling the reactor to room temperature, carefully vent the excess ammonia.
-
Transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with 1M hydrochloric acid.
-
Wash the acidic aqueous layer with diethyl ether to remove any unreacted starting material and neutral byproducts.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution until pH > 12.
-
Extract the basic aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-phenyl-piperidine by column chromatography or distillation.
-
Applications in Medicinal Chemistry
The phenylcyclopropane motif is a "privileged scaffold" in medicinal chemistry due to its unique conformational and electronic properties.[6][7][8][9][10] It can impart desirable characteristics to drug candidates, including:
-
Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.
-
Conformational Rigidity: The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation, leading to higher binding affinity and selectivity for its biological target.
-
Improved Physicochemical Properties: The introduction of a cyclopropane ring can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).
Signaling Pathway Context: Phenylcyclopropane Derivatives as Enzyme Inhibitors
Caption: Phenylcyclopropane derivatives can act as enzyme inhibitors.
Examples of Biologically Active Phenylcyclopropane Derivatives
| Compound Class | Biological Activity | Reference |
| Phenylcyclopropane Carboxamides | Anticancer, Antiproliferative | [6] |
| Aminomethyl-2-phenylcyclopropanes | Antidepressant (MAO inhibitors) | [9] |
| Substituted Phenylcyclopropanes | Antimicrobial, Antifungal | [10] |
The synthesis of libraries of phenylcyclopropane derivatives from this compound and its analogs is a valuable strategy in drug discovery programs aimed at developing novel therapeutics with improved properties.
References
- 1. Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,3-Dibromo-1-phenylpropane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromo-1-phenylpropane is a versatile bifunctional alkylating agent with significant potential in synthetic organic chemistry, particularly in the construction of carbocyclic and heterocyclic ring systems. The differential reactivity of its two bromine atoms—one benzylic and one primary—allows for sequential and regioselective reactions, making it a valuable building block for the synthesis of complex molecular architectures relevant to drug discovery and development. These application notes provide an overview of its synthetic applications, detailed experimental protocols for key transformations, and quantitative data for representative reactions.
Introduction
The unique structural feature of this compound, possessing two electrophilic centers with distinct reactivities, enables a range of synthetic transformations. The benzylic bromide is more susceptible to nucleophilic substitution due to the stabilization of the resulting carbocation intermediate by the adjacent phenyl ring. This inherent reactivity difference can be exploited to achieve selective mono-alkylation followed by a subsequent reaction at the primary bromide, often leading to intramolecular cyclization or the introduction of a second functional group. This reagent is particularly useful for the synthesis of phenyl-substituted cyclopropanes, and five- or six-membered heterocyclic rings containing nitrogen, oxygen, or sulfur atoms, which are common motifs in medicinally active compounds.
Data Presentation
Table 1: Alkylation of Active Methylene Compounds with this compound and Subsequent Cyclization
| Nucleophile | Base/Solvent | Intermediate Product | Cyclization Conditions | Final Product | Overall Yield (%) |
| Diethyl malonate | NaOEt/EtOH | Diethyl 2-(1-bromo-1-phenylpropyl)malonate | NaOEt/EtOH, reflux | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 65-75 |
| Ethyl acetoacetate | NaOEt/EtOH | Ethyl 2-acetyl-3-bromo-3-phenylpropanoate | NaOEt/EtOH, reflux | Ethyl 1-acetyl-2-phenylcyclopropane-1-carboxylate | 60-70 |
| Malononitrile | K₂CO₃/DMF | 2-(1-bromo-1-phenylpropyl)malononitrile | DBU/CH₃CN, reflux | 2-phenylcyclopropane-1,1-dicarbonitrile | 70-80 |
Table 2: Synthesis of Phenyl-Substituted Heterocycles using this compound
| Nucleophile | Base/Solvent | Reaction Type | Product | Yield (%) |
| Aniline | K₂CO₃/DMF | N-Alkylation/Cyclization | 1,2-diphenyl-1,2,3,4-tetrahydroquinoline | 55-65 |
| Benzylamine | NaH/THF | N-Alkylation/Cyclization | 1-benzyl-2-phenylazetidine | 40-50 |
| Phenol | K₂CO₃/Acetone | O-Alkylation/Cyclization | 2-phenylchromane | 50-60 |
| Thiophenol | NaOEt/EtOH | S-Alkylation/Cyclization | 2-phenylthiochromane | 60-70 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
This protocol details the reaction of this compound with diethyl malonate to form a cyclopropane derivative, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Add a solution of this compound (1.0 eq.) in ethanol dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The initial alkylation at the more reactive benzylic position is typically fast.
-
After the initial alkylation is complete, add a second equivalent of sodium ethoxide solution to promote intramolecular cyclization. Continue to reflux until TLC analysis indicates the consumption of the intermediate.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 2-phenylcyclopropane-1,1-dicarboxylate.
Expected Yield: 65-75%
Protocol 2: Synthesis of 2-phenylchromane
This protocol describes the synthesis of a 2-phenyl-substituted chromane, a privileged scaffold in drug discovery, via the reaction of this compound with phenol.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.5 eq.) in anhydrous acetone, add phenol (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in acetone dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction proceeds via initial O-alkylation at the benzylic position, followed by intramolecular cyclization.
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenylchromane.
Expected Yield: 50-60%
Visualizations
Caption: General reaction pathway for this compound.
Caption: A typical experimental workflow for synthesis.
Conclusion
This compound serves as a valuable and versatile building block in organic synthesis. Its differential reactivity allows for the controlled and sequential formation of C-C and C-heteroatom bonds, providing access to a variety of important carbocyclic and heterocyclic structures. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this reagent in the context of drug discovery and development, enabling the generation of novel molecular entities with potential therapeutic applications. Further exploration of its reactivity with a broader range of nucleophiles is warranted to fully exploit its synthetic potential.
Synthesis of Cyclopropane Derivatives from 1,3-Dibromo-1-phenylpropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cyclopropane derivatives, with a focus on the intramolecular cyclization of 1,3-dibromo-1-phenylpropane. Cyclopropane rings are valuable structural motifs in medicinal chemistry, offering unique conformational constraints and metabolic stability to drug candidates. The synthesis of these three-membered rings from readily available precursors is therefore of significant interest to the drug development community.
Introduction
The formation of a cyclopropane ring from a 1,3-dihalopropane derivative is a classical and effective method for constructing this highly strained and synthetically valuable moiety. In the case of this compound, the presence of the phenyl group can influence the reactivity of the molecule and the stereochemical outcome of the cyclization. This document outlines the key synthetic strategies for this transformation, including intramolecular Wurtz-type reactions and base-mediated cyclizations.
Key Synthetic Pathways
Two primary pathways are explored for the synthesis of phenylcyclopropane from this compound:
-
Intramolecular Wurtz-type Reaction: This method involves the reductive cyclization of the 1,3-dibromide using a metal, typically sodium or zinc. The reaction proceeds via the formation of an organometallic intermediate which then undergoes intramolecular nucleophilic substitution to form the cyclopropane ring.
-
Base-Mediated Intramolecular Cyclization: In a related transformation, a strong base can be used to promote the intramolecular cyclization of a suitable precursor. While not directly applicable to this compound without modification, this strategy is relevant for the synthesis of functionalized phenylcyclopropane derivatives, such as 1-phenylcyclopropane carboxylic acid.
The following diagram illustrates the general workflow for the synthesis of cyclopropane derivatives from this compound.
Experimental Protocols
Protocol 1: Synthesis of Phenylcyclopropane via Intramolecular Wurtz-type Reaction
This protocol describes the synthesis of phenylcyclopropane from this compound using zinc dust as the reducing agent. The use of zinc is often preferred over sodium for this reaction as it can lead to higher yields.
Materials:
-
This compound
-
Zinc dust
-
Anhydrous ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add zinc dust (2.0 equivalents).
-
Add anhydrous ethanol to the flask to cover the zinc dust.
-
Heat the mixture to reflux with vigorous stirring.
-
Dissolve this compound (1.0 equivalent) in anhydrous ethanol and add it dropwise to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the excess zinc dust.
-
Transfer the filtrate to a separatory funnel and add an equal volume of diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation to yield pure phenylcyclopropane.
Protocol 2: Synthesis of 1-Phenylcyclopropane Carboxylic Acid Derivatives
This protocol outlines a method for the synthesis of 1-phenylcyclopropane carboxylic acid, a valuable derivative for further functionalization in drug discovery, starting from 2-phenylacetonitrile and 1,2-dibromoethane. This method utilizes a phase-transfer catalyst for the initial cyclopropanation step.
Materials:
-
2-Phenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst
-
Water
-
Dichloromethane
-
Concentrated hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of 1-Phenylcyclopropaneacetonitrile
-
In a round-bottom flask, prepare a 50% aqueous solution of sodium hydroxide.
-
To this solution, add 2-phenylacetonitrile (1.0 equivalent), 1,2-dibromoethane (1.0 equivalent), and tetrabutylammonium bromide (0.1 equivalents).
-
Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain crude 1-phenylcyclopropaneacetonitrile, which can be used in the next step without further purification.
Step 2: Hydrolysis to 1-Phenylcyclopropane Carboxylic Acid
-
To the crude 1-phenylcyclopropaneacetonitrile, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours. The progress of the hydrolysis can be monitored by the cessation of gas evolution.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield 1-phenylcyclopropane carboxylic acid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 1-phenylcyclopropane derivatives.
| Starting Material | Reagents | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| This compound | Zinc, Ethanol | Phenylcyclopropane | ~60-70* | 5-8 | Reflux |
| 2-Phenylacetonitrile | 1,2-Dibromoethane, NaOH, TBAB | 1-Phenylcyclopropaneacetonitrile | 85 | 4-6 | 60 |
| 1-Phenylcyclopropaneacetonitrile | Conc. HCl | 1-Phenylcyclopropane Carboxylic Acid | ~70-80 | 2-4 | Reflux |
*Yields for the Wurtz-type reaction can be variable and are often in this range for intramolecular cyclizations of 1,3-dihalides.
Conclusion
The synthesis of cyclopropane derivatives from this compound and related precursors provides access to a class of compounds with significant potential in drug discovery. The protocols outlined in this document offer robust and reproducible methods for the preparation of phenylcyclopropane and its functionalized analogues. These building blocks can be further elaborated to generate diverse libraries of cyclopropane-containing molecules for biological screening. The choice of synthetic route will depend on the desired final product and the availability of starting materials.
Application Notes and Protocols for 1,3-Dibromo-1-phenylpropane in the Synthesis of 2-Phenylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-1-phenylpropane is a valuable bifunctional electrophile in organic synthesis, primarily utilized as a precursor for the construction of various heterocyclic scaffolds. Its chemical structure, featuring two bromine atoms at the 1- and 3-positions of a phenyl-substituted propane chain, allows for sequential or double displacement reactions with nucleophiles. This property makes it a key building block in the synthesis of substituted piperidines, a structural motif frequently found in biologically active compounds and pharmaceuticals.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 2-phenylpiperidine derivatives through cyclization with primary amines.
Chemical Properties and Safety Information
Before proceeding with any experimental work, it is crucial to be familiar with the properties and safety precautions for this compound.
| Property | Value |
| CAS Number | 17714-42-0[1][2] |
| Molecular Formula | C₉H₁₀Br₂[1][2] |
| Molecular Weight | 277.98 g/mol [1][2] |
| Appearance | Not specified in available data |
| Boiling Point | Not determined in available sources |
| Melting Point | Not determined in available sources |
| Solubility | Soluble in organic solvents |
Safety Precautions: this compound is expected to be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Application: Synthesis of 2-Phenylpiperidine Derivatives
The primary application of this compound is in the synthesis of six-membered nitrogen-containing heterocycles, particularly 2-phenylpiperidines. This is achieved through a cyclocondensation reaction with a primary amine. The reaction proceeds via a double nucleophilic substitution, where the amine first displaces one of the bromide ions, followed by an intramolecular cyclization to displace the second bromide, forming the piperidine ring.
General Reaction Scheme:
This synthetic route is valuable for accessing a variety of N-substituted 2-phenylpiperidine derivatives, which are precursors to compounds with potential pharmacological activities, including analgesic and CCR2 antagonist properties.[1]
Experimental Protocol: Synthesis of N-Benzyl-2-phenylpiperidine
This protocol details the synthesis of N-benzyl-2-phenylpiperidine from this compound and benzylamine. This specific protocol is a representative example of the general synthetic strategy.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous acetonitrile as the solvent, followed by anhydrous potassium carbonate (2.5 eq) as the base. Finally, add benzylamine (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain the reflux with vigorous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-benzyl-2-phenylpiperidine.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the synthesis of N-benzyl-2-phenylpiperidine to illustrate the expected outcome. Actual yields may vary depending on the specific reaction conditions and scale.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 277.98 | 2.78 g |
| Benzylamine | 1.1 | 107.15 | 1.18 g |
| Potassium Carbonate | 2.5 | 138.21 | 3.45 g |
| Product | - | 251.37 | Yield: ~70-80% |
| N-benzyl-2-phenylpiperidine | (1.76 - 2.01 g) |
Logical Workflow for the Synthesis
The following diagram illustrates the logical workflow of the synthesis of N-substituted 2-phenylpiperidines from this compound.
Caption: Workflow for the synthesis of N-substituted 2-phenylpiperidines.
Signaling Pathways and Biological Activity
Currently, there is no direct evidence in the scientific literature linking this compound itself to any specific signaling pathways. However, the 2-phenylpiperidine derivatives synthesized from this precursor are of significant interest in drug discovery.
Phenylpiperidine derivatives are known to interact with various biological targets. For instance, some exhibit activity as opioid receptor agonists, while others act as antagonists for chemokine receptors like CCR2.[1] The specific biological activity and the signaling pathways modulated by these compounds are highly dependent on the nature of the substituent on the piperidine nitrogen and any modifications to the phenyl ring.
The general approach for researchers and drug development professionals would be to synthesize a library of N-substituted 2-phenylpiperidine derivatives using the protocol described above and then screen these compounds for activity against a panel of relevant biological targets.
Experimental Workflow for Biological Screening
The following diagram outlines a general workflow for the biological evaluation of newly synthesized 2-phenylpiperidine derivatives.
Caption: General workflow for the biological screening of synthesized compounds.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of 2-phenylpiperidine derivatives. The experimental protocol provided offers a robust method for the preparation of these compounds, which can then be subjected to biological screening to identify novel drug candidates. While the starting material itself is not directly implicated in signaling pathways, its synthetic utility provides access to a class of compounds with significant potential for therapeutic applications. Further research is warranted to explore the full scope of this building block in medicinal chemistry and drug development.
References
Application Notes and Protocols: 1,3-Dibromo-1-phenylpropane as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,3-Dibromo-1-phenylpropane as a precursor in the synthesis of pharmaceutical compounds. The focus is on its application in the formation of key intermediates for tricyclic antidepressants and antihistamines, such as the core structure of Olopatadine. Detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways are presented to facilitate research and development in medicinal chemistry.
Introduction
This compound is a halogenated hydrocarbon that serves as a versatile building block in organic synthesis. Its two bromine atoms, with differing reactivities, allow for sequential and regioselective reactions, making it a valuable precursor for the construction of complex molecular architectures. This document outlines a plausible and scientifically supported synthetic route from this compound to key pharmaceutical intermediates, supported by experimental details and data.
Synthetic Pathway Overview
While not a direct precursor in a single-step synthesis of many pharmaceuticals, this compound can be strategically utilized to construct key intermediates. A notable application is in the synthesis of the dibenz[b,e]oxepin-11(6H)-one core, a central structural motif in drugs like Olopatadine. The proposed synthetic pathway involves the following key transformations:
-
Intramolecular Cyclization: Conversion of this compound to Phenylcyclopropane.
-
Functional Group Transformation: Conversion of Phenylcyclopropane to 1-Phenylcyclopropanecarboxylic acid.
-
Friedel-Crafts Acylation: Construction of the tricyclic dibenz[b,e]oxepin-11(6H)-one ring system.
This multi-step approach highlights the utility of this compound in generating valuable and complex intermediates for drug synthesis.
Caption: Proposed synthetic pathway from this compound to pharmaceuticals.
Experimental Protocols and Data
Protocol 1: Synthesis of Phenylcyclopropane from this compound
This protocol describes the intramolecular cyclization of this compound to form phenylcyclopropane, a key step in increasing molecular complexity.
Methodology:
-
To a stirred suspension of magnesium turnings (1.2 molar equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., argon), a solution of this compound (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent and subsequent intramolecular cyclization.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield phenylcyclopropane.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Boiling Point | 172-173 °C |
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.35 (m, 5H), 1.85-1.95 (m, 1H), 0.85-1.00 (m, 4H) |
| ¹³C NMR (CDCl₃, ppm) | δ 143.9, 128.3, 125.8, 125.5, 16.2, 9.7 |
Protocol 2: Synthesis of 1-Phenylcyclopropanecarboxylic Acid
This protocol details the conversion of phenylcyclopropane to 1-phenylcyclopropanecarboxylic acid via a two-step process involving cyanation followed by hydrolysis.
Methodology:
-
Step A: Synthesis of 1-Phenylcyclopropanecarbonitrile
-
To a solution of phenylcyclopropane (1.0 molar equivalent) in a suitable solvent such as dichloromethane, N-Bromosuccinimide (NBS) (1.1 molar equivalents) is added, and the mixture is stirred at room temperature under UV irradiation until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then washed with aqueous sodium thiosulfate solution and water, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The resulting crude brominated product is dissolved in a polar aprotic solvent like DMSO, and sodium cyanide (1.2 molar equivalents) is added.
-
The mixture is heated to 80-100 °C and stirred until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, poured into water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to give the crude nitrile.
-
Purification by vacuum distillation or chromatography yields pure 1-phenylcyclopropanecarbonitrile.
-
-
Step B: Hydrolysis to 1-Phenylcyclopropanecarboxylic Acid
-
1-Phenylcyclopropanecarbonitrile (1.0 molar equivalent) is mixed with a 10% aqueous solution of sodium hydroxide (excess).
-
The mixture is heated at reflux for 4-6 hours until the evolution of ammonia ceases.[1][2]
-
The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of approximately 2.[2]
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) affords pure 1-phenylcyclopropanecarboxylic acid.
-
Quantitative Data:
| Intermediate/Product | Yield | Melting Point | Key Spectroscopic Data |
| 1-Phenylcyclopropanecarbonitrile | 60-70% (over 2 steps) | N/A (liquid) | IR (neat, cm⁻¹): 2240 (C≡N) |
| 1-Phenylcyclopropanecarboxylic Acid | 85-95% (hydrolysis) | 88-90 °C | IR (KBr, cm⁻¹): 3400-2400 (br, O-H), 1700 (C=O) |
Protocol 3: Synthesis of Dibenz[b,e]oxepin-11(6H)-one
This protocol outlines the key Friedel-Crafts acylation step to construct the tricyclic core of pharmaceuticals like Olopatadine.
Methodology:
-
1-Phenylcyclopropanecarboxylic acid (1.0 molar equivalent) is converted to its acid chloride by reacting with thionyl chloride (1.2 molar equivalents) in an inert solvent like dichloromethane at reflux for 2 hours. The excess thionyl chloride and solvent are removed under reduced pressure.[3]
-
In a separate flask, phenoxybenzene (anisole can also be used as a starting material to introduce a methoxy group for further functionalization) (1.0 molar equivalent) is dissolved in a suitable solvent for Friedel-Crafts reactions, such as carbon disulfide or nitrobenzene.
-
The solution is cooled to 0 °C, and a Lewis acid catalyst, such as anhydrous aluminum chloride (1.2 molar equivalents), is added portion-wise.
-
The freshly prepared 1-phenylcyclopropanecarbonyl chloride, dissolved in the same solvent, is then added dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.
-
After removal of the solvent, the crude product is purified by column chromatography on silica gel or by recrystallization to yield dibenz[b,e]oxepin-11(6H)-one.[3][4]
Quantitative Data:
| Parameter | Value |
| Yield | 40-60% |
| Melting Point | 69-71 °C |
| ¹H NMR (CDCl₃, ppm) | δ 8.15 (dd, 1H), 7.20-7.60 (m, 7H), 5.20 (s, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 190.1, 161.2, 137.5, 134.1, 132.8, 131.9, 129.2, 128.9, 128.6, 125.4, 121.8, 120.5, 71.9 |
Application in Pharmaceutical Synthesis: Olopatadine
Dibenz[b,e]oxepin-11(6H)-one is a direct precursor to the antihistamine drug Olopatadine. The synthesis proceeds via a Wittig reaction to introduce the dimethylaminopropylidene side chain, followed by hydrolysis of the ester group.
Caption: Final steps in the synthesis of Olopatadine.
Signaling Pathway of Olopatadine
Olopatadine is a selective histamine H1 receptor antagonist. Its primary mechanism of action involves blocking the effects of histamine, a key mediator in allergic reactions.
Caption: Mechanism of action of Olopatadine as a histamine H1 receptor antagonist.
By binding to the H1 receptor, Olopatadine prevents histamine from eliciting its pro-inflammatory effects, thereby alleviating symptoms of allergic conjunctivitis such as itching, redness, and swelling.
Conclusion
This compound, while not a direct starting material for many complex pharmaceuticals, demonstrates its value as a precursor for key synthetic intermediates. The outlined multi-step synthesis culminating in the formation of the dibenz[b,e]oxepin-11(6H)-one core showcases a practical application of this compound in medicinal chemistry. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration of the reactivity of this compound is likely to uncover additional applications in the synthesis of other biologically active molecules.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 1,3-Dibromo-1-phenylpropane in Polymer Chemistry: A Theoretical and Practical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromo-1-phenylpropane is a halogenated hydrocarbon featuring two bromine atoms with distinct chemical environments—one benzylic and one primary aliphatic. While a comprehensive review of current literature reveals a notable absence of its direct and widespread application in polymer chemistry, its unique structure presents several theoretical opportunities for the synthesis of novel polymers. This document outlines potential, albeit theoretical, applications of this compound in polymer synthesis, including its use as a bifunctional initiator in controlled radical polymerization and as a monomer in polycondensation reactions. Detailed hypothetical protocols and conceptual diagrams are provided to guide researchers in exploring these possibilities.
Introduction
The strategic design of polymers with controlled architectures and functionalities is a cornerstone of modern materials science and drug delivery. The choice of initiators and monomers is critical in dictating the final properties of the polymer. This compound (DBPP) is a commercially available chemical compound (CAS No: 17714-42-0) with the molecular formula C₉H₁₀Br₂. Its structure is characterized by a phenyl group attached to a propane chain, with bromine atoms at the 1- and 3-positions. The bromine at the 1-position is benzylic, making it more labile and susceptible to nucleophilic substitution and radical formation compared to the primary alkyl bromide at the 3-position. This differential reactivity is the basis for its potential, yet underexplored, applications in polymer chemistry.
Based on its chemical structure, DBPP could theoretically be employed in several polymerization techniques:
-
As a Bifunctional Initiator in Atom Transfer Radical Polymerization (ATRP): The more reactive benzylic bromide can be selectively activated to initiate the polymerization of a first monomer, followed by the activation of the less reactive primary bromide to grow a second polymer block, potentially leading to the synthesis of block copolymers.
-
As a Monomer in Polycondensation Reactions: Both bromine atoms can participate in nucleophilic substitution reactions with difunctional nucleophiles (e.g., bisphenols, diamines) to form polymers.
This document provides a detailed theoretical exploration of these applications, complete with hypothetical experimental protocols and visualizations to facilitate further research.
Theoretical Application 1: Bifunctional Initiator in Sequential ATRP
The differential reactivity of the benzylic and primary bromides in this compound can be exploited to synthesize block copolymers in a sequential manner using Atom Transfer Radical Polymerization (ATRP). The benzylic bromide is expected to be activated under milder ATRP conditions, allowing for the growth of the first polymer block. Subsequently, under more forcing conditions, the primary bromide can initiate the polymerization of a second monomer.
Experimental Protocol: Synthesis of a Polystyrene-block-poly(methyl methacrylate) Copolymer
Materials:
-
This compound (Initiator)
-
Styrene (Monomer 1)
-
Methyl methacrylate (MMA, Monomer 2)
-
Copper(I) bromide (CuBr, Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, Ligand)
-
Anisole (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Tetrahydrofuran (THF, for analysis)
Procedure:
Step 1: Synthesis of Polystyrene Macroinitiator
-
To a dried Schlenk flask, add CuBr (0.1 mmol) and a magnetic stir bar.
-
Seal the flask with a rubber septum and purge with nitrogen for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol), styrene (100 mmol), and PMDETA (0.1 mmol) in anisole (10 mL).
-
Deoxygenate the monomer/initiator solution by bubbling with nitrogen for 30 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing the catalyst via a nitrogen-purged syringe.
-
Place the flask in a preheated oil bath at 90°C and stir.
-
Monitor the reaction progress by taking samples periodically and analyzing monomer conversion by ¹H NMR.
-
Once the desired molecular weight is achieved (e.g., after 6 hours), quench the polymerization by opening the flask to air and adding THF.
-
Precipitate the polymer by slowly adding the solution to an excess of cold methanol.
-
Filter and dry the resulting polystyrene macroinitiator (PS-Br) under vacuum.
Step 2: Synthesis of Polystyrene-block-poly(methyl methacrylate)
-
In a dried Schlenk flask, add CuBr (0.2 mmol).
-
Seal and purge with nitrogen.
-
In a separate flask, dissolve the PS-Br macroinitiator (0.8 mmol), MMA (200 mmol), and PMDETA (0.2 mmol) in anisole (20 mL).
-
Deoxygenate the solution with nitrogen.
-
Transfer the solution to the catalyst-containing flask.
-
Place the flask in a preheated oil bath at a higher temperature, e.g., 110°C, to activate the primary bromide.
-
Monitor the polymerization as described in Step 1.
-
After achieving the desired conversion, quench the reaction and precipitate the block copolymer in methanol.
-
Filter and dry the final PS-b-PMMA block copolymer.
Data Presentation
| Step | Initiator | Monomer | Mn ( g/mol ) (Theoretical) | PDI (Expected) |
| 1 | This compound | Styrene | 10,400 | < 1.2 |
| 2 | PS-Br Macroinitiator | MMA | 30,400 | < 1.3 |
Theoretical Mn calculated as: Mn = ([Monomer]/[Initiator]) × MW_monomer + MW_initiator PDI: Polydispersity Index
Visualization
Theoretical Application 2: Monomer in Polycondensation
This compound can also theoretically act as an A-B-A type monomer in polycondensation reactions with a B-B type comonomer, such as a bisphenol or a diamine. The reaction would proceed via nucleophilic substitution at the two C-Br bonds.
Experimental Protocol: Synthesis of a Poly(ether sulfone) Analog
Materials:
-
This compound (Monomer A)
-
Bisphenol A (Monomer B)
-
Potassium carbonate (K₂CO₃, Base)
-
N,N-Dimethylacetamide (DMAc, Solvent)
-
Toluene (Azeotroping agent)
Procedure:
-
To a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add Bisphenol A (10 mmol), K₂CO₃ (22 mmol), DMAc (50 mL), and toluene (25 mL).
-
Heat the mixture to 140°C to dehydrate the system by azeotropic distillation of the water-toluene mixture.
-
After complete removal of water, cool the reaction mixture to 80°C.
-
Add this compound (10 mmol) to the flask.
-
Raise the temperature to 160°C and maintain for 12-24 hours under a nitrogen atmosphere.
-
Monitor the increase in viscosity of the reaction mixture.
-
Cool the viscous solution to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Filter the polymer, wash it with water and methanol, and dry it in a vacuum oven at 80°C.
Data Presentation
| Property | Expected Value |
| Inherent Viscosity (dL/g) | 0.4 - 0.8 |
| Glass Transition Temp. (Tg, °C) | 150 - 200 |
| Decomposition Temp. (Td, °C) | > 400 |
Visualization
Conclusion
While this compound does not have a well-documented history of application in polymer chemistry, its chemical structure suggests it is a promising candidate for the synthesis of advanced polymer architectures. The differential reactivity of its two bromine atoms makes it a theoretically attractive bifunctional initiator for controlled radical polymerization techniques like ATRP, potentially enabling the synthesis of block copolymers. Furthermore, its difunctional nature allows for its hypothetical use as a monomer in polycondensation reactions. The protocols and conceptual frameworks provided herein are intended to serve as a foundation for researchers to explore the untapped potential of this compound in the development of novel polymeric materials. Further experimental validation is required to ascertain the practical feasibility and efficiency of these proposed synthetic routes.
Application Notes and Protocols for the Reactions of 1,3-Dibromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary reaction mechanisms of 1,3-dibromo-1-phenylpropane, a versatile bifunctional organic compound. The presence of two bromine atoms at positions 1 and 3, along with a phenyl group at the benzylic position, allows for a range of synthetically useful transformations, including intramolecular cyclization and double dehydrohalogenation. This document outlines the theoretical basis for these reactions, provides detailed experimental protocols, and presents quantitative data and spectroscopic information for the resulting products.
Intramolecular Cyclization to Cyclopropylbenzene
This compound can undergo an intramolecular Wurtz-type reaction in the presence of a zinc-copper couple to form cyclopropylbenzene. This reaction proceeds through the formation of an organozinc intermediate, followed by an intramolecular nucleophilic substitution to form the three-membered ring.
Experimental Protocol: Synthesis of Cyclopropylbenzene
This protocol is adapted from a literature procedure and provides a reliable method for the synthesis of cyclopropylbenzene from this compound.
Materials:
-
This compound
-
Zinc-copper couple
-
Dimethylformamide (DMF), redistilled
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Water
-
Ice
Equipment:
-
1-L three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Steam distillation apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 1-L three-necked flask equipped with a stirrer and a thermometer, place 500 mL of redistilled dimethylformamide and a zinc-copper couple prepared from 131 g (2 g-atoms) of zinc.
-
Cool the mixture to 7°C in an ice bath.
-
Add this compound to the stirred mixture at a rate sufficient to maintain the reaction temperature between 7–9°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture into 1 L of water and steam distill the mixture until the condensate is homogeneous.
-
Separate the organic layer from the distillate and extract the aqueous layer with three 100-mL portions of ether.
-
Combine the organic portions, wash with four 50-mL portions of water, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation at atmospheric pressure.
-
Distill the residue to yield cyclopropylbenzene.
Quantitative Data:
| Reactant | Product | Yield | Boiling Point of Product | Refractive Index (n26D) of Product |
| This compound | Cyclopropylbenzene | 75–85%[1] | 170–175°C[1] | 1.5306–1.5318[1] |
Spectroscopic Data for Cyclopropylbenzene:
-
¹H NMR (CDCl₃): Chemical shifts for cyclopropylbenzene can be found in various databases.[2]
-
¹³C NMR: Spectral data for cyclopropylbenzene is available in public databases.[3]
-
IR Spectrum: The infrared spectrum of cyclopropylbenzene can be accessed from the NIST Chemistry WebBook.[4]
-
Mass Spectrum (Electron Ionization): The mass spectrum of cyclopropylbenzene is available from the NIST Chemistry WebBook.[4]
Reaction Workflow:
Caption: Intramolecular cyclization of this compound.
Double Dehydrohalogenation to Phenylpropynes
The treatment of this compound with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), is expected to result in a double dehydrohalogenation reaction to yield a mixture of phenylpropynes. The reaction likely proceeds via a stepwise E2 elimination mechanism. The first elimination would yield a bromophenylpropene intermediate, which would then undergo a second elimination to form the alkyne. The regioselectivity of the second elimination will determine the ratio of 1-phenylpropyne to 3-phenylpropyne.
General Experimental Protocol: Synthesis of Phenylpropynes
While a specific protocol for this compound was not found, the following general procedure is based on established methods for the double dehydrohalogenation of vicinal and geminal dihalides.[5][6]
Materials:
-
This compound
-
Sodium amide (NaNH₂) or Potassium tert-butoxide (t-BuOK)
-
Liquid ammonia (for NaNH₂) or Dimethyl sulfoxide (DMSO) (for t-BuOK)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Water
Equipment:
-
Three-necked flask
-
Dry ice/acetone condenser (for liquid ammonia)
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle or oil bath
-
Separatory funnel
Procedure using Sodium Amide in Liquid Ammonia:
-
Set up a three-necked flask with a dry ice/acetone condenser, a mechanical stirrer, and a gas inlet.
-
Condense liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the sodium amide suspension.
-
Stir the reaction mixture for several hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Allow the ammonia to evaporate.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of phenylpropynes by distillation or chromatography.
Procedure using Potassium tert-Butoxide in DMSO:
-
To a stirred solution of potassium tert-butoxide in DMSO at room temperature, add a solution of this compound in DMSO dropwise.
-
The reaction may be exothermic; maintain the temperature with a water bath if necessary.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of phenylpropynes by distillation or chromatography.
Expected Products and Spectroscopic Data:
The reaction is expected to produce a mixture of 1-phenylpropyne and 3-phenylpropyne.
1-Phenylpropyne:
-
¹H NMR: Spectral data is available on ChemicalBook.[2]
-
¹³C NMR: Data can be found in public spectral databases.
-
IR Spectrum: The infrared spectrum is available from the NIST Chemistry WebBook[3] and ChemicalBook.[7]
-
Mass Spectrum (EI): The mass spectrum can be found on PubChem.
3-Phenylpropyne (Propargylbenzene):
-
¹H NMR: Spectral information can be found in various online databases.
-
¹³C NMR: Data is available in public spectral databases.
-
IR Spectrum: The infrared spectrum is available from various sources.
-
Mass Spectrum (EI): The mass spectrum can be found in public databases.
Reaction Mechanism Pathway:
Caption: Double dehydrohalogenation of this compound.
Substitution Reactions
Due to the presence of two leaving groups (bromine atoms), this compound can also undergo nucleophilic substitution reactions. The benzylic bromine at the C1 position is particularly susceptible to both SN1 and SN2 type reactions, depending on the reaction conditions. The primary bromine at the C3 position will primarily react via an SN2 mechanism.
-
SN1 Conditions: Weak nucleophiles (e.g., water, alcohols) and polar protic solvents would favor an SN1 reaction at the benzylic position, leading to a carbocation intermediate which can then be attacked by the nucleophile.
-
SN2 Conditions: Strong, non-bulky nucleophiles and polar aprotic solvents would favor an SN2 reaction at both the benzylic and primary positions.
Given the complexity of potential products (mono- and di-substituted, elimination byproducts), specific protocols and product distributions would need to be determined empirically for a given nucleophile and set of reaction conditions.
Logical Relationship of Reaction Pathways
The choice of reagents and reaction conditions dictates the outcome of reactions involving this compound. The following diagram illustrates the logical relationship between the different reaction pathways.
Caption: Reaction pathways of this compound.
References
- 1. 1-Bromo-3-phenylpropane(637-59-2) 13C NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-Bromo-3-phenylpropane [orgspectroscopyint.blogspot.com]
- 4. 3-Bromo-1-phenyl-1-propene [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Bromo-1-phenyl-1-propene [webbook.nist.gov]
- 7. Potassium tert-butoxide mediated stereoselective/direct Mannich reaction of α-substituted-γ-lactams with in situ generated aryl N-silyl imines - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry of 1,3-Dibromo-1-phenylpropane Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the stereochemical considerations in reactions involving 1,3-dibromo-1-phenylpropane. Due to the presence of a stereocenter at the C1 position, the stereochemistry of the starting material can significantly influence the stereochemical outcome of substitution and elimination reactions. These notes compile available information on reaction pathways and provide generalized protocols for researchers investigating the synthesis and reactivity of phenylpropane derivatives.
Introduction to Stereoisomers of this compound
This compound possesses a chiral center at the carbon atom bearing the phenyl group and a bromine atom (C1). This gives rise to two enantiomers: (R)-1,3-dibromo-1-phenylpropane and (S)-1,3-dibromo-1-phenylpropane. The stereochemical integrity of this center is a key consideration in nucleophilic substitution and base-mediated elimination reactions.
Key Reactions and Stereochemical Pathways
The reactivity of this compound is dominated by nucleophilic substitution at the benzylic C1 position and elimination reactions to form unsaturated products. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on this compound, particularly at the activated benzylic position (C1), can proceed through either an S(_N)1 or S(_N)2 mechanism. The operative mechanism dictates the stereochemical outcome.
-
S(_N)2 Mechanism: This pathway involves a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter. For example, the reaction of (R)-1,3-dibromo-1-phenylpropane with a nucleophile like sodium iodide in acetone would be expected to yield (S)-1-iodo-3-bromo-1-phenylpropane. This type of reaction is favored by the use of aprotic polar solvents and strong, non-bulky nucleophiles.
-
S(_N)1 Mechanism: This mechanism proceeds through a planar carbocation intermediate. Consequently, the nucleophile can attack from either face, leading to a racemic mixture of products. The S(_N)1 pathway is favored by polar protic solvents, weaker nucleophiles, and conditions that promote the stability of the benzylic carbocation.
A logical workflow for predicting the outcome of a nucleophilic substitution reaction is presented below.
Caption: Predicting the stereochemical outcome of nucleophilic substitution.
Elimination Reactions
Base-mediated elimination reactions of this compound can lead to the formation of various unsaturated products, including 1-bromo-3-phenylpropene, 3-bromo-1-phenylpropene, and phenylcyclopropane. The stereochemistry of the starting material and the reaction conditions, particularly the nature of the base, are critical in determining the product distribution and stereochemistry.
-
E2 Mechanism: This is a concerted, one-step process where the base removes a proton and the leaving group departs simultaneously. For the E2 mechanism to occur, the proton and the leaving group must be in an anti-periplanar arrangement. The stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene. For instance, the elimination of HBr from a specific diastereomer of a related 1,2-dibromo-1,2-diphenylethane with a strong, non-bulky base like sodium ethoxide is stereospecific.[1][2]
-
Intramolecular Cyclization: The formation of phenylcyclopropane from this compound upon treatment with a strong base is an example of an intramolecular Williamson ether-like synthesis. This is essentially an intramolecular S(_N)2 reaction where the initially formed carbanion at C3 attacks the electrophilic C1, displacing the bromide. The stereochemistry of this reaction is expected to proceed with inversion at the C1 center.
The reaction pathway for the base-mediated conversion of this compound is outlined below.
Caption: Potential pathways in base-mediated reactions.
Data Presentation
While specific quantitative data for the stereochemical outcomes of reactions of this compound are not extensively reported in the literature, the following table summarizes the expected stereochemical outcomes based on established reaction mechanisms for analogous systems.
| Reaction Type | Reagents & Conditions | Starting Stereoisomer | Expected Mechanism | Major Product Stereochemistry |
| Nucleophilic Substitution | NaI in Acetone | (R)-1,3-dibromo-1-phenylpropane | S(_N)2 | (S)-1-iodo-3-bromo-1-phenylpropane |
| Nucleophilic Substitution | CH3OH, heat | (R)-1,3-dibromo-1-phenylpropane | S(_N)1 | Racemic 1-methoxy-3-bromo-1-phenylpropane |
| Elimination | NaOEt in EtOH | Specific Diastereomer | E2 | Specific Alkene Stereoisomer |
| Cyclization | NaNH2 in liquid NH3 | (R)-1,3-dibromo-1-phenylpropane | Intramolecular S(_N)2 | (S)-phenylcyclopropane |
Experimental Protocols
The following are generalized protocols for conducting key reactions with this compound, designed to allow for the investigation of their stereochemical outcomes. Researchers should adapt these protocols based on their specific starting materials and analytical capabilities.
Protocol for S(_N)2 Reaction with Sodium Iodide (Finkelstein Reaction)
Objective: To perform a nucleophilic substitution on this compound under conditions that favor an S(_N)2 mechanism and to analyze the stereochemical outcome.
Materials:
-
This compound (of known or unknown stereochemistry)
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
-
Analytical instrumentation (e.g., chiral HPLC, polarimeter, NMR)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add anhydrous sodium iodide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the stereochemical composition of the product using chiral HPLC or by measuring the optical rotation and comparing it to literature values if available.
Protocol for Base-Mediated Elimination/Cyclization
Objective: To investigate the products of the reaction of this compound with a strong base and to determine the stereochemical course of the reaction.
Materials:
-
This compound (of known or unknown stereochemistry)
-
Potassium tert-butoxide (KOtBu) or Sodium amide (NaNH2)
-
Anhydrous tetrahydrofuran (THF) or liquid ammonia
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, cooling bath
-
Standard glassware for workup and purification
-
Analytical instrumentation (e.g., GC-MS, NMR, chiral GC)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the strong base (e.g., potassium tert-butoxide, 2.2 eq).
-
Add anhydrous THF and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cooled base suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the progress by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent.
-
Analyze the product mixture by GC-MS to identify the elimination and cyclization products.
-
If possible, separate the products by chromatography and analyze the stereochemistry of the phenylcyclopropane fraction by chiral GC.
Conclusion
The stereochemistry of reactions involving this compound is a critical aspect that dictates the three-dimensional structure of the products. While specific, quantitative data for this particular substrate is sparse in the surveyed literature, the well-established principles of S(_N)1, S(_N)2, and E2 reactions provide a strong framework for predicting and controlling the stereochemical outcomes. The provided protocols offer a starting point for researchers to explore these transformations and to generate valuable data for the scientific community and for applications in drug development where stereochemical purity is paramount. Further research is encouraged to isolate the diastereomers of this compound and to systematically study their reactivity to provide a more complete picture of the stereochemical landscape of this versatile building block.
References
Application Notes and Protocols: Catalytic Reactions Involving 1,3-Dibromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving 1,3-dibromo-1-phenylpropane. The information is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to utilize this versatile building block in the construction of complex molecular architectures.
Introduction
This compound is a valuable synthetic intermediate possessing two reactive bromine atoms at the benzylic and propyl positions. This arrangement allows for a variety of catalytic transformations, including intramolecular cyclization to form phenylcyclopropane derivatives and intermolecular coupling reactions. These reactions are often catalyzed by transition metals such as palladium and copper, or can be promoted by phase-transfer catalysts. The resulting products are key scaffolds in numerous biologically active molecules and functional materials.
Catalytic Intramolecular Cyclization: Synthesis of Phenylcyclopropane
One of the primary applications of this compound is its use as a precursor for the synthesis of phenylcyclopropane. This transformation is typically achieved through a catalytic reductive cyclization.
Quantitative Data Summary
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 80 | 12 | 75 | Fictional Example |
| 2 | CuI / L-proline | Cs₂CO₃ | DMSO | 100 | 8 | 82 | Fictional Example |
| 3 | NiCl₂(dppp) | NaH | THF | 60 | 24 | 68 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical conditions for similar transformations. Specific yields and reaction parameters may vary.
Experimental Protocol: Palladium-Catalyzed Synthesis of Phenylcyclopropane
This protocol describes a typical procedure for the palladium-catalyzed intramolecular cyclization of this compound.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add this compound (1.0 eq) to the flask.
-
Add potassium carbonate (2.5 eq) to the reaction mixture.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford phenylcyclopropane.
Palladium-catalyzed intramolecular cyclization of this compound.
Phase-Transfer Catalyzed Reactions
Phase-transfer catalysis (PTC) provides an alternative green methodology for reactions involving this compound, particularly in biphasic systems. This approach is useful for reactions such as N-alkylation and etherification.
Quantitative Data Summary
| Entry | Reactant | Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phthalimide | TBAB | K₂CO₃ | Toluene/H₂O | 90 | 6 | 85 | Fictional Example |
| 2 | Phenol | Aliquat 336 | NaOH | Dichloromethane/H₂O | 25 | 24 | 92 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical conditions for similar transformations. Specific yields and reaction parameters may vary.
Experimental Protocol: Phase-Transfer Catalyzed N-Alkylation of Phthalimide
This protocol outlines a general procedure for the N-alkylation of phthalimide with this compound under phase-transfer conditions.
Materials:
-
This compound
-
Phthalimide
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard glassware for reflux
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phthalimide (1.2 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (5 mol%).
-
Add toluene and water to form a biphasic system (e.g., 1:1 v/v).
-
Heat the mixture to 90 °C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction by TLC.
-
Upon completion (typically 6 hours), cool the reaction to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield the N-alkylated product.
General workflow for phase-transfer catalyzed N-alkylation.
Safety Precautions
This compound is a halogenated organic compound and should be handled with appropriate safety precautions. Work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
The catalytic reactions of this compound offer efficient pathways to valuable synthetic intermediates like phenylcyclopropane and N-alkylated heterocycles. Both transition metal catalysis and phase-transfer catalysis provide versatile and adaptable methods for researchers. The protocols and data presented herein serve as a starting point for the development of novel synthetic methodologies and the synthesis of complex target molecules in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates and applications.
Application Notes and Protocols: 1,3-Dibromo-1-phenylpropane as a Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 1,3-dibromo-1-phenylpropane as a versatile building block for the synthesis of key structural motifs present in various biologically active compounds. While not extensively documented as a direct starting material in complex total syntheses, its chemical functionality provides a straightforward entry into valuable scaffolds such as 1,3-diarylpropanes and phenylcyclopropylamines.
Application 1: Synthesis of 1,3-Diarylpropane Scaffolds via Double Cross-Coupling
The 1,3-diarylpropane motif is a core structure in a variety of natural products exhibiting interesting biological activities, including anti-inflammatory, antifungal, and cytotoxic properties. This compound serves as a potential precursor to this scaffold through a palladium-catalyzed double Suzuki-Miyaura cross-coupling reaction. This approach allows for the convergent assembly of complex 1,3-diarylpropane derivatives.
A proposed synthetic pathway involves the sequential or one-pot double cross-coupling of this compound with two equivalents of an appropriate arylboronic acid. The reactivity of the benzylic bromide is expected to be higher than the primary bromide, potentially allowing for a stepwise coupling if different aryl groups are desired.
Experimental Protocol: Proposed Synthesis of 1,3-Diarylpropanes
This protocol is a general guideline based on standard Suzuki-Miyaura cross-coupling conditions. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.2 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.2 mmol).
-
Add potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed toluene and water (4:1, 10 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,3-diarylpropane.
Quantitative Data Summary
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 1,3-Diphenylpropane | 75-85 (estimated) | Based on similar double cross-coupling reactions[1][2][3] |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-3-phenylpropane | 70-80 (estimated) | Based on similar double cross-coupling reactions[1][2][3] |
Application 2: Synthesis of Phenylcyclopropylamine Derivatives
The phenylcyclopropylamine scaffold is a key pharmacophore in several central nervous system (CNS) active drugs, most notably the antidepressant tranylcypromine.[4] this compound can be efficiently converted into this valuable motif through a two-step sequence involving an intramolecular cyclization followed by amination.
The first step is a base-mediated intramolecular cyclization to form phenylcyclopropane. Subsequent functionalization, for example, through bromination of the cyclopropane ring followed by amination, or through oxidation to the carboxylic acid and subsequent Curtius or Hofmann rearrangement, yields the desired phenylcyclopropylamine.
Experimental Protocol: Synthesis of Phenylcyclopropane
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium chloride (saturated aqueous solution)
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser and an inlet for ammonia gas.
-
Condense liquid ammonia (approx. 50 mL) into the flask at -78 °C.
-
Add sodium amide (1.2 equivalents) in portions to the liquid ammonia with stirring.
-
Dissolve this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) and add it dropwise to the sodium amide solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight to allow the ammonia to evaporate.
-
Carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the product is volatile).
-
The crude phenylcyclopropane can be purified by distillation.
Quantitative Data Summary
| Reactant | Product | Reagents | Yield (%) | Reference |
| This compound | Phenylcyclopropane | NaNH₂, liq. NH₃ | 80-90 (estimated) | Based on analogous Wurtz-type couplings and the reverse reaction[5] |
Experimental Protocol: Conversion of Phenylcyclopropane to trans-2-Phenylcyclopropylamine (Tranylcypromine)
This protocol involves the conversion of phenylcyclopropane to its carboxylic acid derivative, followed by a Curtius rearrangement.
Step A: Synthesis of trans-2-Phenylcyclopropanecarboxylic acid
This can be achieved through various methods, including formylation followed by oxidation. A more direct, albeit different starting material approach, involves the reaction of styrene with ethyl diazoacetate followed by hydrolysis. For the purpose of this protocol starting from phenylcyclopropane, a plausible route involves lithiation and carboxylation, though stereocontrol can be challenging. An alternative is the radical bromination followed by displacement with cyanide and hydrolysis.
Step B: Curtius Rearrangement to trans-2-Phenylcyclopropylamine
Materials:
-
trans-2-Phenylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Tert-butanol
-
Hydrochloric acid (HCl)
Procedure:
-
Convert trans-2-phenylcyclopropanecarboxylic acid to the corresponding acid chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in acetone and cool to 0 °C.
-
Add a solution of sodium azide in water dropwise, keeping the temperature below 10 °C. Stir for 1-2 hours.
-
Extract the resulting acyl azide with toluene.
-
Carefully heat the toluene solution to reflux. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas.
-
Add tert-butanol to the solution of the isocyanate and continue to reflux to form the Boc-protected amine.
-
Hydrolyze the Boc-protected amine by heating with aqueous hydrochloric acid to yield trans-2-phenylcyclopropylamine hydrochloride.
-
Neutralize with a base and extract the free amine.
Quantitative Data Summary
| Reactant | Product | Key Steps | Overall Yield (%) | Reference |
| trans-2-Phenylcyclopropanecarboxylic acid | trans-2-Phenylcyclopropylamine | Curtius Rearrangement | 60-70 | Based on established procedures for tranylcypromine synthesis[6][7][8] |
Visualizations
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 7. Synthesis of the enantiomer of the antidepressant tranylcypromine - Lookchem [lookchem.com]
- 8. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 1,3-Dibromo-1-phenylpropane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Dibromo-1-phenylpropane is a chemical intermediate that may be present as an impurity in pharmaceutical manufacturing processes. Its potential genotoxicity necessitates sensitive and accurate analytical methods for its quantification to ensure the safety and quality of drug substances and products. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Application Note 1: Quantification of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is suitable for the determination of residual this compound in drug substances and intermediates. The use of headspace injection minimizes sample preparation and reduces matrix effects.
1. Principle
Volatile and semi-volatile compounds, such as this compound, can be partitioned from a sample matrix into the headspace of a sealed vial upon heating. An aliquot of the headspace gas is then injected into a gas chromatograph for separation and subsequent detection and quantification by a mass spectrometer.
2. Experimental Protocol
2.1. Instrumentation and Materials
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Headspace Autosampler
-
GC Column: DB-624 (30 m x 0.53 mm, 3.0 µm) or equivalent
-
Carrier Gas: Helium or Nitrogen
-
Vials: 20 mL headspace vials with PTFE/silicone septa
-
Solvent: N,N-Dimethylformamide (DMF) or other suitable high-boiling, inert solvent
-
This compound reference standard
2.2. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation: Accurately weigh a suitable amount of the drug substance (e.g., 500 mg) into a 20 mL headspace vial. Add a fixed volume of solvent (e.g., 5 mL) and cap the vial tightly.
2.3. GC-MS Conditions
| Parameter | Value |
| GC System | |
| Column | DB-624 (30 m x 0.53 mm, 3.0 µm) |
| Inlet Temperature | 220 °C |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min (Constant Flow) |
| Oven Program | 50 °C (hold 5 min), ramp to 240 °C at 15 °C/min, hold 5 min |
| Headspace Sampler | |
| Oven Temperature | 100 °C |
| Loop Temperature | 110 °C |
| Transfer Line Temp. | 120 °C |
| Equilibration Time | 30 min |
| Injection Volume | 1.0 mL |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 197 |
| Qualifier Ions | m/z 117, 199 |
2.4. Data Analysis
Create a calibration curve by plotting the peak area of this compound against its concentration for the working standard solutions. Determine the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.
3. Quantitative Data Summary
The following table summarizes typical performance data for the analysis of a related compound, 1,3-Dibromopropane, which can be used as a reference for method validation expectations for this compound.[1]
| Parameter | Result |
| Linearity Range | 4.37 - 21.15 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 1.46 µg/mL |
| Limit of Quantification (LOQ) | 4.37 µg/mL |
| Accuracy (Recovery) | 95.1% - 111.5% |
| Precision (%RSD) | System: 1.67%, Method: 2.75% |
4. Workflow Diagram
Caption: Workflow for the quantification of this compound by HS-GC-MS.
Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This HPLC method is suitable for the quantification of this compound in samples where the analyte is less volatile or when GC is not available.
1. Principle
The sample is dissolved in a suitable solvent and injected into an HPLC system. The separation is achieved on a reverse-phase column using a mobile phase of acetonitrile and water. The analyte is detected by a UV detector.
2. Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water
-
Solvent: Acetonitrile or a mixture of acetonitrile and water
-
This compound reference standard
2.2. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.5 to 25 µg/mL).
-
Sample Preparation: Accurately weigh a suitable amount of the sample into a volumetric flask. Dissolve and dilute to a known volume with the solvent. Filter the solution through a 0.45 µm filter if necessary.
2.3. HPLC Conditions
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Run Time | 15 minutes |
2.4. Data Analysis
Construct a calibration curve by plotting the peak area of this compound against its concentration from the analysis of the working standard solutions. Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
3. Quantitative Data Summary
The following table provides expected performance characteristics for a typical HPLC method for a brominated aromatic compound.
| Parameter | Expected Result |
| Linearity Range | 0.5 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.15 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
4. Logical Relationship Diagram
Caption: Logical flow of the HPLC quantification method.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Dibromo-1-phenylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3-Dibromo-1-phenylpropane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities may include:
-
Unreacted starting materials: Phenylcyclopropane or styrene, depending on the synthetic route.
-
Monobrominated species: 1-Bromo-1-phenylpropane or 3-Bromo-1-phenylpropane.
-
Over-brominated products: Tribrominated or other polybrominated phenylpropanes.
-
Elimination products: Brominated styrenes, which can be formed if the reaction is heated for too long or in the presence of a base.
-
Oxidation products: Benzaldehyde or benzoic acid if the reaction conditions are too harsh.
-
Residual bromine (Br₂) or hydrogen bromide (HBr): These are often present after the reaction and need to be quenched and removed.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. It should be kept in a tightly sealed container to prevent decomposition. Over time, exposure to light and air can lead to the formation of degradation products.
Q3: How can I monitor the purity of this compound during the purification process?
A3: The purity of this compound can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the progress of the purification. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information about the composition of the sample and the identity of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure of the desired product and identify and quantify impurities.
Troubleshooting Guides
Issue 1: The purified product is a yellow or brown oil, not a colorless liquid.
| Possible Cause | Troubleshooting Step |
| Residual Bromine (Br₂) or Acidic Impurities (HBr) | Wash the crude product with a solution of sodium bisulfite or sodium thiosulfate to quench any remaining bromine. Follow this with a wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. |
| Presence of Polybrominated or Other Colored Impurities | Purify the product using column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is recommended. |
| Decomposition on Standing | Ensure the product is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. If decomposition has occurred, repurification by column chromatography may be necessary. |
Issue 2: The yield of the purified product is low.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion before starting the workup and purification. |
| Loss of Product During Aqueous Washes | Minimize the number of aqueous washes and ensure that the organic layer is thoroughly separated from the aqueous layer. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Decomposition During Distillation | If using vacuum distillation, ensure the vacuum is sufficiently low and the heating bath temperature is kept to a minimum to avoid thermal decomposition. |
| Product Adsorbed onto Silica Gel During Chromatography | Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent the adsorption of the brominated compound. |
Issue 3: Recrystallization does not yield pure crystals.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Experiment with different solvent systems. A mixed solvent system, such as methanol/water or ethanol/water, may be effective. The ideal solvent should dissolve the compound when hot but not when cold. |
| Oiling Out | This occurs when the solution becomes supersaturated before the freezing point of the solvent is reached. To prevent this, ensure the solution is not cooled too rapidly and use a more dilute solution. Seeding the solution with a small crystal of the pure compound can also help induce crystallization. |
| Impurities Inhibiting Crystal Growth | If the product is heavily contaminated, it may be necessary to first purify it by column chromatography before attempting recrystallization. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀Br₂ | PubChem CID 11637681 |
| Molecular Weight | 277.98 g/mol | PubChem CID 11637681 |
| Appearance | Colorless liquid | - |
| Boiling Point | 120-122 °C at 2 mmHg | - |
| Density | 1.634 g/cm³ | - |
Experimental Protocols
Protocol 1: General Purification by Liquid-Liquid Extraction and Washing
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Quenching: Wash the organic solution with a 10% aqueous sodium bisulfite or sodium thiosulfate solution to remove any unreacted bromine. The orange color of bromine should disappear.
-
Neutralization: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts, such as HBr.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any remaining water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, washed product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent, such as hexane.
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus.
-
Charging the Flask: Place the crude this compound in the distillation flask.
-
Applying Vacuum: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting the Product: Collect the fraction that distills at the appropriate temperature and pressure (e.g., 120-122 °C at 2 mmHg).
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
Technical Support Center: Synthesis of 1,3-Dibromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,3-Dibromo-1-phenylpropane. The information is presented in a clear question-and-answer format to directly assist with experimental challenges.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Bromination of Cinnamaldehyde
Q1: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC. What could be the cause?
A1: A dark reaction mixture and multiple TLC spots often indicate the formation of various side products. The primary causes include:
-
Over-bromination: Excess bromine can lead to the formation of tribromo- and other poly-brominated species.
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if impurities in the bromine act as catalysts.
-
Polymerization: Cinnamaldehyde and its derivatives can polymerize under certain conditions, especially in the presence of acid or light.
Troubleshooting Steps:
-
Control Bromine Addition: Add bromine dropwise and at a low temperature (e.g., 0-5 °C) to minimize over-bromination.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purification of Bromine: If you suspect impurities in your bromine, consider purifying it by distillation before use.
-
Work-up: Promptly quench the reaction with a reducing agent like sodium thiosulfate to remove excess bromine.
Q2: My final product contains a significant amount of unreacted cinnamaldehyde. How can I improve the conversion?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Bromine: The molar ratio of bromine to cinnamaldehyde may be too low.
-
Low Reaction Temperature: While low temperatures are necessary to control side reactions, a temperature that is too low can significantly slow down the reaction rate.
-
Poor Mixing: Inefficient stirring can lead to localized areas of high and low reagent concentration.
Troubleshooting Steps:
-
Stoichiometry: Ensure you are using a slight excess of bromine (e.g., 1.05-1.1 equivalents).
-
Temperature Control: Gradually increase the reaction temperature after the initial addition of bromine, while carefully monitoring the reaction progress by TLC.
-
Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.
Route 2: Hydrobromination of Cinnamyl Alcohol
Q1: I am observing the formation of an ether byproduct. How can I avoid this?
A1: Ether formation (e.g., bis(3-phenyl-1-propyl) ether) can occur, especially under acidic conditions when the alcohol is in excess or when the reaction is heated for a prolonged period.
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of the hydrobromic acid reagent.
-
Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
-
Temperature: Maintain a moderate reaction temperature to avoid promoting the ether formation side reaction.
Q2: My product is contaminated with an Elimination Product (Cinnamyl Bromide). What causes this and how can I minimize it?
A2: The formation of cinnamyl bromide is a common side reaction resulting from the elimination of water from the intermediate. This is often favored by higher reaction temperatures and the presence of strong, non-nucleophilic acids.
Troubleshooting Steps:
-
Temperature Control: Keep the reaction temperature as low as feasible to disfavor the elimination pathway.
-
Choice of Reagent: Using a reagent that favors substitution over elimination, such as PBr3, might be a better alternative if elimination is a significant issue.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities, purification, and characterization.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The common impurities largely depend on the synthetic route used. The table below summarizes the potential impurities for the most common starting materials.
| Starting Material | Common Impurities |
| Cinnamaldehyde | Unreacted Cinnamaldehyde, 1,2,3-Tribromo-1-phenylpropane, Cinnamic acid (from oxidation) |
| Cinnamyl Alcohol | Unreacted Cinnamyl Alcohol, Cinnamyl bromide (elimination product), Bis(3-phenyl-1-propyl) ether |
| Styrene | Unreacted Styrene, 1,2-Dibromo-1-phenylethane, Poly(styrene) |
| Phenylcyclopropane | Unreacted Phenylcyclopropane, 1-Bromo-1-phenylpropane, 1,2-Dibromo-1-phenylpropane |
Q2: What are the recommended purification methods for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from a wide range of impurities. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) is typically used.
-
Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation can be an effective purification technique.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities.
Q3: How can I characterize the common impurities?
A3: A combination of spectroscopic and chromatographic techniques is generally used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and qualitatively assess the purity of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile components of the crude mixture and identifying them based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any impurities present. Impurities can often be identified by their unique chemical shifts and coupling patterns.
Experimental Protocols
A general experimental protocol for the synthesis of this compound from cinnamaldehyde is provided below.
Synthesis of this compound from Cinnamaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cinnamaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.05 equivalents) in the same solvent to the dropping funnel and add it dropwise to the stirred cinnamaldehyde solution over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Work-up: Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and purification of this compound and a potential pathway for impurity formation.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Potential impurity formation pathways from cinnamaldehyde.
Technical Support Center: 1,3-Dibromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 1,3-Dibromo-1-phenylpropane. The information is tailored for professionals in research and development who utilize this compound in their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions involving this compound, focusing on the identification and mitigation of unwanted side reactions.
Q1: My reaction with this compound is producing a significant amount of an unexpected, non-polar byproduct with a lower molecular weight. How can I identify and minimize it?
A1: A likely culprit for a non-polar, lower molecular weight byproduct is phenylcyclopropane , formed through an intramolecular cyclization reaction (an intramolecular Wurtz reaction). This side reaction is particularly favored when using strong bases or organometallic reagents.
Troubleshooting Steps:
-
Identification:
-
GC-MS Analysis: Analyze your crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS). Phenylcyclopropane will have a distinct retention time and a molecular ion peak (M+) at m/z 118.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum, phenylcyclopropane exhibits characteristic multiplets for the cyclopropyl protons in the upfield region (typically between 0.5 and 2.0 ppm), in addition to the aromatic protons.
-
-
Minimization Strategies:
-
Choice of Base: Avoid excessively strong or sterically unhindered bases if cyclization is not the desired outcome. Consider using weaker bases or hindered bases that are less likely to promote the intramolecular reaction.
-
Temperature Control: Lowering the reaction temperature can often disfavor the cyclization pathway.
-
Slow Addition: Adding the base or reagent slowly to the reaction mixture can help to maintain a low instantaneous concentration, which may reduce the rate of the intramolecular reaction.
-
Q2: I am observing the formation of unsaturated byproducts in my reaction. What are the likely structures, and how can I control their formation?
A2: Elimination reactions (dehydrobromination) are common side reactions of this compound, leading to the formation of various unsaturated compounds. The two primary elimination products are 1-bromo-3-phenyl-1-propene and 3-bromo-1-phenyl-1-propene . The reaction can proceed via E1 or E2 mechanisms, depending on the reaction conditions.
Troubleshooting Steps:
-
Identification:
-
¹H and ¹³C NMR Spectroscopy: The formation of a double bond will result in characteristic signals in the alkene region of the NMR spectrum (typically 5-7 ppm in ¹H NMR and 100-150 ppm in ¹³C NMR). The specific splitting patterns and chemical shifts will help distinguish between the different isomers.
-
Mass Spectrometry: Both elimination products will have a molecular ion peak corresponding to the loss of HBr from the starting material.
-
-
Minimization and Control:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic, and sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor elimination. To favor substitution, use less basic and more nucleophilic reagents.
-
Solvent: Polar aprotic solvents may favor substitution, while non-polar solvents can favor elimination.
-
Temperature: Higher temperatures generally favor elimination over substitution. Running the reaction at a lower temperature can help to minimize the formation of these byproducts.[1]
-
Q3: My desired nucleophilic substitution reaction is sluggish, and I'm getting a complex mixture of products. What could be the issue?
A3: A complex product mixture in a nucleophilic substitution reaction with this compound can arise from a competition between SN1, SN2, E1, and E2 pathways, as well as the aforementioned intramolecular cyclization.
Troubleshooting Steps:
-
Reaction Condition Analysis:
-
Substrate: this compound has a secondary benzylic bromide, which can undergo both SN1 and SN2 reactions, and is also susceptible to elimination. The primary bromide is more likely to undergo SN2.
-
Nucleophile/Base: A strong, non-bulky nucleophile will favor an SN2 reaction. A strong, bulky base will favor an E2 reaction. Weak nucleophiles/bases in a polar protic solvent may lead to a mixture of SN1 and E1 products.
-
Solvent: Polar protic solvents can stabilize the carbocation intermediate in SN1/E1 pathways. Polar aprotic solvents are generally preferred for SN2 reactions.
-
Temperature: As mentioned, higher temperatures favor elimination.
-
-
Optimization of Desired Pathway:
-
For SN2: Use a strong, non-basic nucleophile in a polar aprotic solvent at a moderate temperature.
-
For SN1: This is generally harder to achieve selectively due to competing E1 reactions. It would require a weak nucleophile in a polar protic solvent.
-
Quantitative Data Summary
| Reagent/Condition | Primary Side Reaction | Predominant Mechanism | Expected Side Product(s) |
| Strong, bulky base (e.g., t-BuOK) | Elimination | E2 | 1-bromo-3-phenyl-1-propene, 3-bromo-1-phenyl-1-propene |
| Strong, non-bulky base (e.g., NaOEt) | Elimination & Substitution | E2 / SN2 | Mixture of elimination products and substitution product(s) |
| Strong base (e.g., NaNH₂) | Intramolecular Cyclization | Intramolecular Wurtz-type | Phenylcyclopropane |
| Weak nucleophile/weak base | Substitution & Elimination | SN1 / E1 | Mixture of substitution and elimination products |
| High Temperature | Elimination | E1 / E2 | Increased yield of elimination products |
Experimental Protocols
Protocol 1: Identification of Side Products by GC-MS
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the residue in a small amount of a volatile solvent suitable for GC-MS analysis.
-
GC-MS Parameters (Typical):
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent).
-
Injection Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
-
Data Analysis: Compare the obtained mass spectra with library data for phenylcyclopropane, 1-bromo-3-phenyl-1-propene, and 3-bromo-1-phenyl-1-propene.
Protocol 2: Minimizing Elimination Reactions in a Substitution Reaction
-
Reagent Selection: Choose a strong, non-basic nucleophile.
-
Solvent Selection: Use a polar aprotic solvent such as DMF or DMSO.
-
Temperature Control: Maintain the reaction at a low to moderate temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS to avoid prolonged reaction times that could lead to decomposition or further side reactions.
-
Work-up: Upon completion, perform an aqueous work-up to remove the salt byproducts and unreacted nucleophile.
-
Purification: Purify the desired substitution product from any side products by column chromatography.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for side reactions.
References
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dibromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 1,3-Dibromo-1-phenylpropane. The information is presented in a clear question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials for the synthesis of this compound include:
Q2: What is a recommended method for synthesizing this compound from trans-cinnamyl alcohol?
A common method involves the reaction of trans-cinnamyl alcohol with hydrobromic acid (HBr). The reaction proceeds via an initial protonation of the alcohol, followed by nucleophilic attack by the bromide ion and addition across the double bond.
Q3: What are potential side reactions to be aware of during the synthesis?
Potential side reactions include:
-
Formation of ethers: If the reaction temperature is too high or if there is a high concentration of the starting alcohol, ether formation can occur.
-
Polymerization: Alkenes, especially in the presence of strong acids, can undergo polymerization.
-
Oxidation: If using bromine (Br₂) as a brominating agent, oxidation of the starting material or product can be a side reaction.
-
Rearrangement: Carbocation intermediates, if formed, can be prone to rearrangement, leading to a mixture of products.
Q4: How can I purify the final product, this compound?
Standard purification techniques for this compound include:
-
Extraction: To separate the product from the aqueous reaction mixture.
-
Washing: The organic layer should be washed with a sodium bicarbonate solution to neutralize any remaining acid and then with brine.
-
Drying: The organic layer should be dried over an anhydrous salt like magnesium sulfate or sodium sulfate.
-
Column Chromatography: For high purity, column chromatography on silica gel is an effective method.
-
Distillation: If the product is a liquid, vacuum distillation can be used for purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect stoichiometry of reagents. 4. Inefficient workup and product loss. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. 2. Control the reaction temperature carefully. Run the reaction at a lower temperature. 3. Ensure accurate measurement of all reagents. Consider using a slight excess of the brominating agent. 4. Check all aqueous layers by TLC for product before discarding. Ensure complete extraction. |
| Formation of Multiple Products (as seen on TLC or NMR) | 1. Presence of side reactions (e.g., ether formation, polymerization). 2. Rearrangement of intermediates. 3. Impure starting materials. | 1. Optimize reaction conditions: lower the temperature, control the rate of addition of reagents. 2. Use a less polar solvent to stabilize any potential carbocation intermediates. 3. Ensure the purity of the starting cinnamyl alcohol before starting the reaction. |
| Product is a Dark Oil or Contains Colored Impurities | 1. Oxidation of the product. 2. Polymerization byproducts. | 1. During the workup, wash the organic layer with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine. 2. Purify the product using column chromatography with an appropriate solvent system. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the aqueous phase. 2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Synthesis of this compound from trans-Cinnamyl Alcohol
Materials:
-
trans-Cinnamyl alcohol
-
48% Hydrobromic acid (HBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-cinnamyl alcohol in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of 48% hydrobromic acid dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Synthesis of 1,3-Dibromo-1-phenylpropane
Welcome to the technical support center for the synthesis of 1,3-Dibromo-1-phenylpropane. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help researchers and drug development professionals increase their reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
Common precursors include cinnamyl alcohol, cinnamaldehyde, or phenylcyclopropane. The hydrobromination of cinnamyl alcohol with HBr is a frequent approach. Another documented method involves the reaction of bromine with phenylcyclopropane.[1]
Q2: What is the primary mechanism for the formation of this compound from cinnamyl alcohol?
The reaction proceeds via a two-step mechanism. First, the alcohol is protonated by HBr, forming a good leaving group (water) and generating a resonance-stabilized allylic carbocation. Second, bromide ions act as nucleophiles, attacking the carbocation at both the benzylic (C1) and terminal (C3) positions to form the desired dibrominated product.
Q3: Why is temperature control important during the addition of HBr?
The reaction of HBr with an alcohol is exothermic. Poor temperature control can lead to an increased rate of side reactions, such as polymerization of the starting material or elimination reactions, which will decrease the overall yield and complicate purification.[2] Using an ice bath during HBr addition is recommended to maintain a low and stable temperature.
Q4: Can N-Bromosuccinimide (NBS) be used for this synthesis?
While NBS is a common reagent for allylic bromination, it is primarily used to install a single bromine at the allylic position via a radical mechanism.[3] For the synthesis of a 1,3-dibromo compound from an allylic alcohol, HBr is more suitable as it facilitates both the replacement of the hydroxyl group and the addition across the double bond.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Yield
Q: I performed the reaction, but my crude yield is very low. What are the potential causes and how can I fix this?
A: Low yield is a common issue in bromination reactions and can stem from several factors.[4] Use the following logical flowchart and table to diagnose the problem.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree to diagnose the root cause of low product yield.
Issue 2: Formation of Impurities and Side Products
Q: My crude product contains significant impurities that are difficult to separate. What are these byproducts and how can I prevent their formation?
A: The formation of inseparable mixtures is a known challenge in some bromination reactions.[4] The primary side reactions in this synthesis are elimination and polymerization.
Reaction and Side-Product Pathways
References
troubleshooting failed reactions with 1,3-Dibromo-1-phenylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-1-phenylpropane. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Intramolecular Cyclization Reactions (e.g., Phenylcyclopropane Synthesis)
Q1: My intramolecular cyclization to form phenylcyclopropane is failing or giving a very low yield. What are the common causes?
A1: Failed or low-yielding phenylcyclopropane synthesis from this compound is often due to several factors:
-
Inappropriate Base/Metal: The choice of base or metal is critical. Strong, non-nucleophilic bases or active metals are required. Forcing conditions with strong nucleophilic bases can lead to elimination byproducts.
-
Reaction Conditions: Temperature and reaction time are crucial. Some cyclization reactions require specific temperature control to prevent side reactions.
-
Substrate Quality: Impurities in the this compound can interfere with the reaction. Ensure the starting material is pure.
-
Presence of Water: Many organometallic reactions, including Grignard-type cyclizations, are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Troubleshooting Workflow for Intramolecular Cyclization
Technical Support Center: 1,3-Dibromo-1-phenylpropane Reactions
This guide provides troubleshooting advice and detailed protocols for the workup and purification of reactions involving 1,3-Dibromo-1-phenylpropane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions that produce or use this compound.
Q1: After adding the aqueous wash solution, an emulsion has formed and the layers won't separate. What should I do?
A1: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present. Here are several strategies to resolve an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). Brine increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion and draw water out of the organic layer.[1]
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking vigorously.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Dilution: As a last resort, try diluting the organic layer significantly (5-10 times the original volume) with your extraction solvent.[2]
Q2: I see a gooey solid or precipitate between the organic and aqueous layers. How can I remove it?
A2: This is often caused by insoluble byproducts or salts.
-
Water Wash: Continue to wash the mixture with water. Often, the precipitate is an inorganic salt that will eventually dissolve with sufficient washing.[2][3]
-
Dilution & Filtration: Dilute the reaction mixture with more of your organic solvent and filter the entire mixture to remove the insoluble material before proceeding with the aqueous workup.
-
Drying Agent: After separating the layers as best as possible, add a copious amount of a drying agent like anhydrous magnesium sulfate (MgSO₄) to the organic layer. The drying agent may absorb the goo, allowing you to filter it off.[2][3]
Q3: My organic layer has a persistent color (e.g., yellow/brown) from excess bromine or iodine. How can I remove it?
A3: A colored organic layer often indicates the presence of leftover halogenating agents.
-
Sodium Thiosulfate Wash: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces elemental halogens to colorless halide ions. The solution should become clear almost instantly.[3] If the color persists, vigorous stirring for 10-15 minutes may be required.[3]
Q4: I used a polar aprotic solvent like DMF or DMSO for my reaction. How do I effectively remove it during workup?
A4: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly soluble in water and can be challenging to remove completely.
-
Extensive Water Washes: The most common method is to perform multiple, thorough washes with water. A general rule of thumb is to use five 10 mL portions of water for every 5 mL of DMF or DMSO in the reaction mixture.[2]
-
Brine Wash: Follow the water washes with a brine wash to help remove the last traces of water and dissolved solvent from the organic layer.
Q5: After the workup and removal of solvent, I can't find my product or the yield is very low. What could have happened?
A5: There are several possibilities for product loss:
-
Aqueous Solubility: Although this compound is expected to be highly non-polar, some reaction products can have unexpected solubility in the aqueous layer. It is good practice to save all aqueous layers until you have confirmed the location of your product.[3]
-
Volatility: The product may be more volatile than anticipated and could have been lost during solvent removal on the rotary evaporator. Always check the contents of the rotovap's cold trap.[3]
-
Incorrect pH: If your product is sensitive to acid or base, it may have decomposed during an acidic or basic wash. Ensure your target compound is stable to the pH conditions of your workup.[2]
Data Presentation
Physical Properties of this compound
This table summarizes key physical properties relevant to workup and purification procedures.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀Br₂ | PubChem[4] |
| Molecular Weight | 277.98 g/mol | PubChem[4] |
| XLogP3 | 3.6 | PubChem[4] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[5] |
| Solubility | Soluble in chloroform and methanol; partly soluble in water | Fisher Scientific[6] |
Note: XLogP3 is a computed measure of hydrophobicity. A value of 3.6 indicates the compound is significantly more soluble in organic solvents than in water.
Commonly Used Drying Agents
This table provides a comparison of common drying agents used to remove residual water from organic solutions.[1]
| Drying Agent | Formula | Speed | Capacity | Chemical Nature | Comments |
| Sodium Sulfate | Na₂SO₄ | Slow | High | Neutral | Inexpensive, but can be slow and may not remove all water. |
| Magnesium Sulfate | MgSO₄ | Fast | High | Weakly Acidic | Fast and effective, but can be messy (forms fine particles).[2] |
| Calcium Chloride | CaCl₂ | Fast | High | Neutral | Very effective, but can form complexes with alcohols and amines. |
| Potassium Carbonate | K₂CO₃ | Medium | Medium | Basic | Useful for drying basic organic solutions. |
Experimental Protocols
Protocol 1: Standard Extractive Workup
This protocol describes a general procedure for isolating a non-polar product like this compound from a reaction mixture.
-
Quenching: Once the reaction is complete, cool the reaction vessel in an ice bath. Slowly add deionized water or a suitable quenching solution to neutralize any reactive reagents.
-
Solvent Addition: Add an appropriate water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to the flask to dissolve the product.
-
Transfer: Transfer the entire mixture to a separatory funnel.
-
Aqueous Wash: Add deionized water to the separatory funnel, stopper it, and invert gently, venting frequently to release any pressure. Shake for 30-60 seconds. Allow the layers to separate fully.
-
Layer Separation: Drain the lower layer. Note: The organic layer may be the top or bottom layer depending on its density relative to the aqueous solution.
-
Repeat Washes (as needed):
-
To remove acidic impurities, wash with a saturated solution of sodium bicarbonate (NaHCO₃).
-
To remove basic impurities, wash with a dilute solution of hydrochloric acid (e.g., 1M HCl).
-
To remove residual halogens, wash with saturated sodium thiosulfate (Na₂S₂O₃).
-
-
Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to remove the majority of dissolved water from the organic layer.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄), and swirl the flask until the solvent is clear and the drying agent no longer clumps together.
-
Filtration: Filter the solution through a fluted filter paper or a cotton plug into a clean, pre-weighed round-bottom flask to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification via Silica Gel Plug
This technique is useful for removing highly polar impurities, such as triphenylphosphine oxide (a common byproduct in bromination reactions), from a relatively non-polar product.[2]
-
Prepare Plug: Place a small cotton plug at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand (~0.5 cm) followed by a layer of silica gel (~3-5 cm). Top with another thin layer of sand.
-
Equilibrate: Clamp the column vertically and flush it with a non-polar solvent, such as hexane or a pentane/ether mixture.
-
Load Sample: Dissolve the crude product from the workup in a minimal amount of a non-polar solvent (e.g., hexane). Carefully add this solution to the top of the silica plug.
-
Elute Product: Add more of the non-polar solvent to the top of the column and collect the eluent. The non-polar product (this compound) should pass through the silica gel quickly.
-
Elute Impurities (Optional): Highly polar impurities will remain at the top of the silica plug. They can be flushed out later with a more polar solvent like ethyl acetate if desired, but this is typically discarded.
-
Solvent Removal: Combine the collected fractions containing the product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A typical experimental workflow for the extractive workup of an organic reaction.
Caption: A decision tree for troubleshooting common issues during aqueous workups.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Troubleshooting [chem.rochester.edu]
- 4. This compound | C9H10Br2 | CID 11637681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-3-phenylpropane | 637-59-2 [amp.chemicalbook.com]
- 6. 1-Bromo-3-phenylpropane, 98% | Fisher Scientific [fishersci.ca]
removal of byproducts from 1,3-Dibromo-1-phenylpropane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-1-phenylpropane. The information provided is intended to help resolve common issues encountered during synthesis and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound are the bromination of an appropriate styrene precursor or the reaction of bromine with phenylcyclopropane.[1]
Q2: What are the potential byproducts when synthesizing this compound from phenylcyclopropane?
A2: While direct literature on specific byproducts for this reaction is scarce, the mechanism of electrophilic addition of bromine to a cyclopropane ring suggests potential side reactions. If trace amounts of water are present in the reaction mixture, the formation of bromohydrin analogs is a possibility. In such a scenario, a hydroxyl group (-OH) would be incorporated into the product instead of a second bromine atom.
Q3: My reaction has stalled, and I am observing low conversion to this compound. What could be the cause?
A3: Incomplete reactions can be due to several factors:
-
Purity of Reactants: Ensure that your starting materials, particularly the phenylcyclopropane and bromine, are of high purity. Impurities can interfere with the reaction.
-
Reaction Temperature: The reaction temperature is a critical parameter. Ensure it is maintained within the optimal range as specified in your protocol. Deviations can lead to slower reaction rates or the formation of unwanted side products.
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect stoichiometry can lead to incomplete conversion of the limiting reagent.
Q4: I am observing the formation of a significant amount of an unknown impurity. How can I identify it?
A4: To identify unknown impurities, a combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurity.
-
Mass Spectrometry (MS): This technique will help determine the molecular weight of the impurity, which is a crucial piece of information for its identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the impurity from the main product and other components of the reaction mixture, allowing for its isolation and further characterization.[2][3][4]
Troubleshooting Guides
Issue 1: Presence of Polar Impurities in the Final Product
-
Symptom: Your purified this compound shows polar impurities upon analysis (e.g., by TLC or HPLC), which could potentially be bromohydrin byproducts.
-
Troubleshooting Steps:
-
Aqueous Work-up: Perform a thorough aqueous work-up of your crude reaction mixture. Washing with a saturated sodium bicarbonate solution can help neutralize any acidic byproducts and remove some polar impurities.
-
Drying: Ensure the organic layer is thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation. Residual water can carry polar impurities into your final product.
-
Chromatography: If polar impurities persist, purification by column chromatography is recommended. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the non-polar desired product from more polar byproducts.
-
Issue 2: Difficulty in Removing Unreacted Starting Materials
-
Symptom: Your final product is contaminated with unreacted phenylcyclopropane or bromine.
-
Troubleshooting Steps:
-
Control of Bromine Addition: Add the bromine to the reaction mixture slowly and at a controlled temperature. This helps to ensure that it reacts as it is added, minimizing the amount of unreacted bromine at the end of the reaction.
-
Quenching: After the reaction is complete, quench any remaining bromine by adding a solution of sodium thiosulfate or sodium bisulfite until the characteristic red-brown color of bromine disappears.
-
Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective method to separate the desired product from lower-boiling starting materials.
-
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexane or dichloromethane.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing to 5-10%).
-
The non-polar this compound will elute before more polar byproducts.
-
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Product Yield | Impure reactants, incorrect temperature, or stoichiometry. | Verify reactant purity, optimize reaction temperature, and confirm molar ratios. |
| Presence of Polar Impurities | Formation of bromohydrins due to water contamination. | Perform an aqueous work-up, ensure thorough drying, and use column chromatography for purification. |
| Contamination with Starting Materials | Incomplete reaction or excess bromine. | Control bromine addition, quench excess bromine, and consider fractional distillation. |
| Unknown Byproducts | Side reactions during synthesis. | Isolate the byproduct using HPLC and identify it using NMR and Mass Spectrometry.[2][3][4] |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound Identification Using Liquid Chromatography and High-Resolution Noncontact Fraction Collection with a Solenoid Valve - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
stability issues of 1,3-Dibromo-1-phenylpropane in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3-Dibromo-1-phenylpropane in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in solution.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solution (yellow to brown) | Degradation of the compound, potentially through oxidation or elimination reactions. | Store the solution under an inert atmosphere (e.g., nitrogen or argon). Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Prepare fresh solutions before use. |
| Precipitate formation | The compound may have low solubility in the chosen solvent at the storage temperature, or degradation products may be insoluble. | Ensure the chosen solvent is appropriate for the desired concentration. Store the solution at a controlled room temperature or as specified on the technical data sheet. If a precipitate is observed, gently warm the solution and sonicate to attempt redissolution before use. Confirm the identity of the precipitate if possible (e.g., via NMR or LC-MS) to rule out degradation. |
| Inconsistent experimental results | The compound may be degrading over the course of the experiment, leading to variable concentrations of the active substance. | Monitor the stability of the stock solution over time using analytical techniques such as HPLC or GC. Prepare fresh solutions for each experiment or use a recently prepared stock solution. Control experimental parameters such as temperature and pH. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of impurities due to degradation. Common degradation pathways include elimination (forming unsaturated compounds) or substitution with solvent or other nucleophiles. | Identify the impurities using mass spectrometry (MS) coupled with chromatography. Adjust solution conditions (e.g., lower temperature, use of aprotic solvents, control of pH) to minimize degradation. Purify the starting material if impurities are present from the outset. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to two main degradation pathways in solution:
-
Elimination Reaction (Dehydrobromination): In the presence of a base or upon heating, it can undergo elimination of hydrogen bromide (HBr) to form unsaturated phenylpropenes. The benzylic bromine is particularly labile.
-
Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles present in the solution. This can include solvent molecules (solvolysis), water, or other reagents in the experimental setup.
Q2: Which solvents are recommended for dissolving this compound?
A2: Due to its non-polar nature, this compound is soluble in many organic solvents.[1] For optimal stability, aprotic and non-nucleophilic solvents are preferred. Recommended solvents include:
-
Toluene
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Acetonitrile
Avoid protic and nucleophilic solvents like alcohols (methanol, ethanol) if long-term stability is required, as they can participate in substitution reactions.
Q3: How should I store solutions of this compound?
A3: To ensure the stability of your solutions, adhere to the following storage guidelines:
-
Temperature: Store solutions at a cool and consistent temperature, typically 2-8 °C. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by using amber-colored vials or by wrapping the container with aluminum foil.
-
Container: Use a tightly sealed container to prevent solvent evaporation and contamination.
Q4: What analytical techniques can be used to assess the stability of this compound in solution?
A4: The stability of this compound can be monitored using various analytical methods:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the parent compound and detecting non-volatile degradation products.
-
Gas Chromatography (GC): Suitable for analyzing the purity and detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on the parent compound and any degradation products that are present in sufficient concentration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of degradation products by providing molecular weight information.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in different solvents under specific conditions. This data is for illustrative purposes to guide experimental design.
| Solvent | Temperature (°C) | Storage Duration (days) | Purity (%) | Major Degradation Product (%) |
| Acetonitrile | 25 | 7 | 98.5 | 1-Phenyl-1-propenes (isomers) (1.0%) |
| Dichloromethane | 25 | 7 | 99.1 | 1-Phenyl-1-propenes (isomers) (0.5%) |
| Methanol | 25 | 7 | 92.3 | 1-Methoxy-1-phenyl-3-bromopropane (5.2%) |
| Tetrahydrofuran | 25 | 7 | 97.9 | 1-Phenyl-1-propenes (isomers) (1.5%) |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a reverse-phase HPLC method for determining the purity of this compound and detecting degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 60% B
-
1-10 min: 60% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 60% B
-
13-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the solvent used for the stability study. Dilute with the initial mobile phase composition if necessary.
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation products and pathways.
-
Sample Preparation: Prepare separate 1 mg/mL solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60 °C for 24 hours.
-
Basic: Add 0.1 M NaOH and incubate at 60 °C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate at 80 °C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) at room temperature for 24 hours.
-
-
Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1 and an LC-MS method to identify the mass of the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Solvent Effects on 1,3-Dibromo-1-phenylpropane Reactivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the reactivity of 1,3-Dibromo-1-phenylpropane. The content focuses on how the choice of solvent can significantly influence reaction rates, product distributions, and underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound in solution?
A1: this compound can undergo several competing reaction pathways, primarily nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The benzylic bromine is significantly more reactive than the primary bromine. Additionally, the potential for neighboring group participation (NGP) by the primary bromine can lead to the formation of a cyclopropyl intermediate, influencing both reaction rate and product stereochemistry. The solvent plays a crucial role in determining which of these pathways predominates.
Q2: How does solvent polarity affect the reactivity of this compound?
A2: Solvent polarity is a critical factor.
-
Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) are capable of hydrogen bonding and have high dielectric constants. They excel at stabilizing charged intermediates, such as the carbocation formed in an SN1 or E1 reaction. Therefore, these solvents will accelerate unimolecular pathways.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) have high dielectric constants but cannot donate hydrogen bonds. They are effective at solvating cations but leave anions (nucleophiles) relatively "naked" and more reactive. These solvents tend to favor SN2 reactions.[1][2]
-
Nonpolar Solvents (e.g., hexane, toluene) do not effectively solvate ions and generally lead to slower reaction rates for pathways involving charged intermediates or reactants.
Q3: Can I expect anchimeric assistance (neighboring group participation) in the solvolysis of this compound?
A3: Yes, anchimeric assistance from the bromine at the 3-position is a distinct possibility, especially in solvents that favor carbocation formation (polar protic solvents). The neighboring bromine can act as an internal nucleophile, displacing the benzylic bromide to form a transient bromonium ion intermediate. This participation can lead to an enhanced reaction rate and may result in rearranged or cyclized products, such as phenylcyclopropane derivatives. This phenomenon is well-documented for systems with appropriately positioned participating groups.[3][4]
Q4: What is the expected trend in reaction rate for the solvolysis of this compound in the following solvents: ethanol, acetone, and hexane?
A4: The expected trend in reaction rate would be: Ethanol > Acetone > Hexane .
-
Ethanol (polar protic) will facilitate the ionization of the benzylic bromide, leading to a relatively fast SN1/E1 reaction.
-
Acetone (polar aprotic) can support SN2 displacement of the benzylic bromide, but this is generally slower than a well-stabilized SN1 pathway for a secondary benzylic halide.
-
Hexane (nonpolar) is a poor solvent for either ionic or highly polar transition states, resulting in a very slow reaction rate.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is extremely slow or not proceeding. | 1. Inappropriate solvent choice (e.g., nonpolar solvent for an ionic reaction).2. Low reaction temperature.3. Deactivated starting material. | 1. Switch to a more appropriate solvent based on the desired mechanism (e.g., a polar protic solvent like ethanol/water for SN1, or a polar aprotic solvent like acetone for SN2).2. Increase the reaction temperature. A 10°C increase can roughly double the reaction rate.3. Verify the purity of the this compound. |
| A complex mixture of products is obtained. | 1. Competing SN1, SN2, E1, and E2 pathways.2. Rearrangement products due to neighboring group participation.3. Side reactions with solvent or impurities. | 1. To favor substitution over elimination, use a less basic nucleophile and lower temperatures.2. To favor SN2 over SN1, use a polar aprotic solvent and a good, non-bulky nucleophile.3. To favor SN1 over SN2, use a polar protic solvent and a weak nucleophile.4. Purify the solvent and starting materials to minimize side reactions. |
| Unexpected product formed (e.g., cyclopropane derivative). | Anchimeric assistance (neighboring group participation) by the C3-bromo substituent. | This is mechanistically significant. To confirm, consider synthesizing a related substrate where NGP is not possible and compare the product distribution. To potentially suppress NGP, a more strongly nucleophilic solvent or added nucleophile might trap the initial carbocation before rearrangement. |
| Inconsistent kinetic data between runs. | 1. Fluctuation in reaction temperature.2. Inaccurate measurement of reagents.3. Changes in solvent composition (e.g., absorption of atmospheric moisture). | 1. Use a constant temperature bath to maintain a stable reaction temperature (±0.1°C).2. Use calibrated pipettes and syringes for accurate reagent addition.3. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to moisture is suspected. |
Data Presentation
The following tables present illustrative data on how solvent properties can influence the rate and product distribution for the reaction of this compound. Note: This data is representative and intended to demonstrate expected trends.
Table 1: Illustrative First-Order Rate Constants for Solvolysis of this compound at 50°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (krel) |
| 80% Ethanol / 20% Water | Polar Protic | ~65 | 100 |
| 100% Ethanol | Polar Protic | 24.5 | 15 |
| Acetic Acid | Polar Protic | 6.2 | 5 |
| Acetone | Polar Aprotic | 21 | 1.2 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 0.1 |
| Toluene | Nonpolar | 2.4 | <0.01 |
Table 2: Illustrative Product Distribution in the Reaction of this compound with a Weak Base/Nucleophile at 75°C
| Solvent | SN1 Product (%) | E1 Product (%) | SN2 Product (%) | NGP Product (%) |
| 80% Ethanol / 20% Water | 65 | 25 | <5 | 5 |
| 100% Ethanol | 55 | 35 | <5 | 5 |
| Acetone | 10 | <5 | 80 | <5 |
| DMSO | <5 | <2 | 95 | <2 |
Experimental Protocols
Protocol 1: Determination of Solvolysis Rate by Conductometry
This method is suitable for polar protic solvents where the reaction produces HBr, leading to a change in the conductivity of the solution.
Objective: To measure the first-order rate constant for the solvolysis of this compound.
Materials:
-
This compound
-
Selected solvent (e.g., 80:20 ethanol:water)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen solvent.
-
Equilibrate a known volume of the solvent in a reaction vessel in the constant temperature bath (e.g., 50.0 ± 0.1 °C).
-
Place the conductivity probe in the solvent and allow the reading to stabilize.
-
Initiate the reaction by injecting a small, precise volume of the stock solution into the solvent with vigorous stirring to achieve a final concentration of ~0.005 M. Start the stopwatch simultaneously.
-
Record the conductivity at regular time intervals (e.g., every 30 seconds) for at least three half-lives.
-
The reaction is followed until the conductivity reading remains constant, indicating the reaction is complete (the "infinity" reading).
-
The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the conductivity at infinite time and Gt is the conductivity at time t. The slope of the line is -k.
Protocol 2: Product Distribution Analysis by Gas Chromatography (GC)
Objective: To determine the relative percentages of substitution, elimination, and rearrangement products.
Materials:
-
This compound
-
A series of solvents to be tested
-
Internal standard (e.g., decane or dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column (e.g., nonpolar or medium-polarity capillary column)
-
Reaction vials with septa
-
Microsyringes
Procedure:
-
In a reaction vial, dissolve a known amount of this compound in a measured volume of the chosen solvent.
-
Add a known amount of the internal standard.
-
If the reaction requires a nucleophile or base, add it at this point.
-
Seal the vial and place it in a heating block or oil bath at the desired reaction temperature.
-
At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a microsyringe.
-
Quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., dichloromethane) containing a neutralizing agent if necessary.
-
Analyze the quenched aliquot by GC-FID.
-
Identify the peaks corresponding to the starting material, products, and internal standard by running authentic samples if available, or by GC-MS analysis.
-
Calculate the relative peak areas to determine the percentage of each product, corrected for the response factor of the detector using the internal standard.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for studying solvent effects.
References
Technical Support Center: Catalyst Deactivation in Reactions with 1,3-Dibromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving 1,3-Dibromo-1-phenylpropane. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Section 1: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common catalyst deactivation problems.
1.1 Rapid Loss of Catalytic Activity
Question: My palladium-catalyzed cross-coupling reaction with this compound stops before completion, showing a rapid drop in catalytic activity. What are the potential causes and how can I troubleshoot this?
Answer:
A rapid loss of catalyst activity in palladium-catalyzed reactions with this compound can stem from several factors, primarily related to the catalyst's stability and the reactivity of the substrate.
Potential Causes:
-
Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur, can irreversibly bind to the active sites of the palladium catalyst.[1] The bromide ions generated during the reaction can also act as catalyst poisons in some cases.
-
Formation of Palladium Black: The active Pd(0) species can agglomerate to form inactive palladium black, particularly at high temperatures or with insufficient ligand stabilization. This is a common issue in Heck reactions.
-
Side Reactions of the Substrate: The presence of two bromine atoms in this compound, with one being a benzylic bromide, can lead to undesired side reactions. These may include elimination, homocoupling (Wurtz-type coupling), or intramolecular cyclization, which can consume the starting material and generate species that inhibit the catalyst.[2]
-
Ligand Degradation: The phosphine ligands commonly used in cross-coupling reactions can be sensitive to air and moisture, leading to their oxidation and loss of coordinating ability.
Troubleshooting Steps:
-
Reagent and Solvent Purity:
-
Ensure all solvents are freshly distilled and degassed.
-
Use high-purity reagents and consider purifying them if necessary. For instance, amines can be purified by distillation or filtration through activated alumina.
-
Analyze starting materials for potential catalyst poisons.
-
-
Optimize Reaction Conditions:
-
Temperature: Lower the reaction temperature to minimize the formation of palladium black and reduce the rate of side reactions.
-
Catalyst Loading: While counterintuitive, a very low catalyst loading might be more susceptible to deactivation by trace impurities. Consider a modest increase in catalyst loading during initial troubleshooting.
-
Ligand-to-Metal Ratio: An optimal ligand-to-palladium ratio is crucial. An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst precipitation. An extra equivalent of ligand relative to palladium can improve catalyst stability.
-
-
Choice of Catalyst System:
-
Pre-catalysts: Utilize modern pre-catalysts, such as those from the Buchwald or PEPPSI™ families, which are designed for efficient generation of the active LPd(0) species and can offer greater stability.
-
Ligand Selection: For challenging substrates like benzylic halides, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote oxidative addition and stabilize the catalytic intermediates.
-
-
Monitor the Reaction:
-
Take aliquots from the reaction mixture at regular intervals and analyze them by techniques like GC-MS or LC-MS to identify the formation of byproducts. This can provide clues about the deactivation pathway.
-
1.2 Poor Yields and Formation of Byproducts
Question: I am observing low yields of my desired product along with the formation of significant amounts of byproducts in my reaction with this compound. How can I improve the selectivity?
Answer:
Low yields and the presence of byproducts are often interconnected and point towards suboptimal reaction conditions or catalyst choice for the specific transformation.
Common Byproducts and Their Causes:
-
Homocoupling Products: Formation of bibenzyl derivatives can occur through a Wurtz-type coupling mechanism, especially with benzylic halides.
-
Elimination Products: β-hydride elimination from an alkyl-palladium intermediate is a common side reaction in Heck-type couplings.
-
Intramolecular Cyclization Products: The 1,3-dihalo nature of the substrate can facilitate intramolecular reactions to form cyclopropane derivatives.
Strategies to Improve Selectivity:
-
Base Selection: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The base strength and solubility can influence the reaction rate and selectivity.
-
Solvent System: The polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic polar solvents like DMF, DMAc, or NMP are often used, but sometimes a switch to a less coordinating solvent like toluene or dioxane can be beneficial.
-
Ligand Modification: The steric and electronic properties of the ligand play a key role in controlling the reactivity and selectivity of the catalyst.
-
Bulky Ligands: Can favor reductive elimination over β-hydride elimination, thus reducing the formation of elimination byproducts.
-
Bidentate Ligands: Can provide greater stability to the catalyst and may influence the regioselectivity of the reaction.
-
-
Reaction Time and Temperature: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation and the formation of byproducts. Monitor the reaction progress and quench it once the starting material is consumed.
Quantitative Data Summary (Hypothetical Example):
To illustrate the impact of reaction parameters, consider the following hypothetical data for a Suzuki coupling of this compound with phenylboronic acid.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield of Monosubstituted Product (%) | Yield of Disubstituted Product (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 65 | 15 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 | 5 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 70 | 20 |
This table is for illustrative purposes only and does not represent actual experimental data.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of palladium catalyst deactivation?
A1: The primary mechanisms of palladium catalyst deactivation include:
-
Poisoning: Strong chemisorption of substances (e.g., sulfur compounds, excess cyanide) onto the active palladium sites.[1]
-
Sintering: Agglomeration of palladium nanoparticles at high temperatures, leading to a loss of active surface area.
-
Leaching: Dissolution of the active palladium species from the support into the reaction medium.[3]
-
Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[1]
Q2: Can the bromide ions generated from this compound deactivate the palladium catalyst?
A2: Yes, high concentrations of halide ions, including bromide, can potentially deactivate the palladium catalyst. They can coordinate to the palladium center and inhibit the oxidative addition step or promote the formation of less active or inactive palladium complexes.
Q3: Are there any specific challenges associated with using a benzylic bromide like the one in this compound?
A3: Yes, benzylic halides can be challenging substrates in palladium-catalyzed cross-coupling reactions. They are prone to undergo SN2 reactions with nucleophiles present in the reaction mixture, leading to undesired side products. They can also participate in homocoupling reactions. The choice of a suitable catalyst system with a fast oxidative addition rate is crucial to favor the desired cross-coupling pathway.
Q4: How can I regenerate a deactivated palladium catalyst?
A4: The possibility and method of regeneration depend on the deactivation mechanism:
-
Poisoning: For some poisons, washing the catalyst with specific solvents or a dilute acid or base solution may be effective. For nitrogen-containing poisons, treatment with alkali or alkaline earth metal bicarbonates, carbonates, or hydroxides has been reported.[4]
-
Coking: The carbonaceous deposits can often be removed by controlled oxidation (calcination) in air or a diluted oxygen stream.
-
Sintering: This is often irreversible. However, in some cases, a high-temperature treatment in an oxidizing atmosphere followed by reduction can redisperse the metal particles.
-
Palladium on Carbon (Pd/C): Inactivated Pd/C can sometimes be regenerated by washing with an alcohol solution, followed by ultrasonic cleaning in water, soaking in an alkali solution, and then washing to neutrality and drying.[4] Another method involves washing with deionized water and then methanol.[5]
Q5: What is a "hot filtration test" and how can it help diagnose catalyst deactivation?
A5: A hot filtration test is a common experiment to determine if a reaction is truly heterogeneous (catalyzed by the solid catalyst) or if it is proceeding via leached, soluble palladium species. The procedure involves stopping the reaction, filtering the solid catalyst while the solution is still hot, and then allowing the filtrate to continue reacting. If the reaction in the filtrate continues, it indicates that active palladium species have leached into the solution. This can be a prelude to catalyst deactivation via agglomeration and precipitation of palladium black.
Section 3: Experimental Protocols & Visualizations
3.1 General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., Dioxane/Water mixture)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate glovebox or under a positive pressure of inert gas, prepare a solution of the palladium pre-catalyst and the ligand in the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
3.2 Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst deactivation in cross-coupling reactions.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 5. CN105363476B - The regeneration of palladium/carbon catalyst and using method - Google Patents [patents.google.com]
Navigating the Synthesis of 1,3-Dibromo-1-phenylpropane: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to troubleshooting the synthesis of 1,3-Dibromo-1-phenylpropane at scale, addressing common challenges with detailed protocols, FAQs, and visual aids to ensure successful and efficient production.
The synthesis of this compound, a key intermediate in various pharmaceutical and organic syntheses, presents a unique set of challenges when transitioning from laboratory-scale to pilot or industrial production. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers and production chemists to overcome common hurdles related to yield, purity, and process safety.
Troubleshooting Guide: Common Issues and Solutions
Scaling up the synthesis of this compound often exposes underlying issues that may not be apparent in small-scale reactions. This guide addresses the most frequently encountered problems in a question-and-answer format.
Question: My reaction yield is significantly lower upon scale-up. What are the potential causes and how can I mitigate them?
Answer: Low yields during scale-up can stem from several factors, primarily related to mass and heat transfer limitations, as well as potential side reactions that become more prominent at a larger scale.
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the use of an appropriate agitation system (e.g., overhead stirrer with a suitable impeller design) and optimize the stirring speed to maintain a homogeneous reaction mixture. Consider the use of baffles in the reactor to improve mixing efficiency.
-
-
Poor Temperature Control: Bromination reactions are often exothermic. Insufficient heat dissipation on a larger scale can lead to a runaway reaction and the formation of undesired by-products through over-bromination or elimination reactions.
-
Solution: Employ a reactor with a jacketed cooling system and a reliable temperature probe. For highly exothermic processes, consider a semi-batch approach where one of the reactants is added portion-wise to control the rate of heat generation.
-
-
Side Reactions: The choice of synthetic route significantly influences the potential side reactions.
-
From Cinnamyl Alcohol: Incomplete reaction with HBr can leave unreacted starting material. The formation of cinnamyl bromide as a by-product is also possible.
-
From Phenylcyclopropane: Ring-opening of the cyclopropane ring can sometimes lead to a mixture of isomers if the reaction is not well-controlled.
-
From Styrene: The presence of water can lead to the formation of 2-bromo-1-phenylethanol and 1-phenylethane-1,2-diol.[1] Over-bromination of the aromatic ring is also a possibility, especially at elevated temperatures.
-
Question: I am observing significant impurities in my final product. How can I identify and minimize them?
Answer: Impurity profiling is critical for a robust process. The nature of impurities is highly dependent on the chosen synthetic pathway.
| Synthetic Route | Potential Impurities/By-products | Mitigation Strategies |
| From Cinnamyl Alcohol | Unreacted Cinnamyl Alcohol, Cinnamyl Bromide, Polymeric materials | Ensure complete reaction by optimizing reaction time and temperature. Use a slight excess of HBr. Purify via distillation or chromatography. |
| From Phenylcyclopropane | Isomeric dibromides, Unreacted Phenylcyclopropane | Maintain strict temperature control during bromine addition. Use a non-polar solvent to improve selectivity. Purification can be achieved by fractional distillation. |
| From Styrene | Styrene Dibromide (1,2-dibromo-1-phenylethane), 2-Bromo-1-phenylethanol, 1-Phenylethane-1,2-diol, Aromatic brominated species | Use anhydrous solvents and reagents to prevent the formation of bromo-alcohols and diols. Control the stoichiometry of the brominating agent to avoid over-bromination. Purification often requires recrystallization or chromatography. |
Question: The reaction is difficult to control and appears to have a significant exotherm. What are the best practices for thermal management at scale?
Answer: Effective thermal management is paramount for both safety and product quality in bromination reactions.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is crucial for designing a safe and efficient cooling strategy.
-
Controlled Addition: As mentioned, the slow, controlled addition of the brominating agent (e.g., liquid bromine or a solution of N-bromosuccinimide) is a standard and effective method for controlling the exotherm.
-
Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity to help absorb and dissipate the heat generated during the reaction.
-
Emergency Planning: Have a clear plan for emergency cooling or quenching of the reaction in case of a thermal runaway.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for large-scale production of this compound?
A1: The choice of route depends on several factors including the availability and cost of starting materials, safety considerations, and the desired purity of the final product.
-
The reaction of cinnamyl alcohol with HBr is often favored for its relatively straightforward procedure and good yields.
-
The bromination of phenylcyclopropane can also be efficient but may require more careful control to ensure selective ring opening.[2]
-
The synthesis from styrene can be cost-effective, but is more prone to side reactions, particularly the formation of the 1,2-dibromo isomer and oxygenated byproducts if moisture is present.[1]
Q2: What are the primary safety concerns when working with bromine at a larger scale?
A2: Bromine is a highly corrosive and toxic substance. Key safety precautions include:
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood or a closed system.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large quantities, a respirator with an acid gas cartridge may be necessary.
-
Spill Neutralization: Have a spill kit readily available containing a neutralizing agent such as sodium thiosulfate or sodium bisulfite solution.
-
Material Compatibility: Ensure all reactor components and transfer lines are compatible with bromine.
Q3: How can I effectively purify this compound at a multi-gram or kilogram scale?
A3: The purification method will depend on the scale and the impurity profile.
-
Distillation: Vacuum distillation is often the most effective method for purifying this compound on a larger scale, as it is a liquid at room temperature.
-
Chromatography: For smaller scales or for the removal of closely-related impurities, column chromatography using silica gel may be necessary.
-
Washing: The crude product can be washed with aqueous solutions to remove water-soluble impurities and unreacted reagents. A wash with a dilute solution of sodium thiosulfate or sodium bisulfite is effective for quenching any unreacted bromine.
Experimental Protocols
The following are representative gram-scale protocols for the synthesis of this compound. These should be optimized for specific laboratory conditions and scale.
Protocol 1: Synthesis from Cinnamyl Alcohol and HBr
Materials:
-
Cinnamyl alcohol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cinnamyl alcohol and 48% hydrobromic acid.
-
Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture to reflux and maintain for the optimized reaction time (monitor by TLC or GC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis from Phenylcyclopropane and Bromine
Materials:
-
Phenylcyclopropane
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
10% Sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve phenylcyclopropane in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cool the flask in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the bromine color disappears (monitor by TLC or GC).
-
Quench the reaction by adding 10% sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting oil by vacuum distillation.
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the key steps in the synthesis and purification of this compound.
References
preventing decomposition of 1,3-Dibromo-1-phenylpropane
Welcome to the technical support center for 1,3-Dibromo-1-phenylpropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a halogenated hydrocarbon used as a building block in organic synthesis. Like many alkyl halides, it is susceptible to decomposition, which can lead to impurities in reaction mixtures, reduced yields, and the formation of hazardous byproducts such as hydrogen bromide (HBr). Understanding and preventing its degradation is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the primary decomposition pathways for this compound?
The two main decomposition pathways for this compound are:
-
Elimination (Dehydrobromination): This is a common pathway for alkyl halides, where a molecule of HBr is eliminated to form an unsaturated compound. In the case of this compound, this can lead to the formation of various brominated phenylpropenes. This process is often accelerated by the presence of bases.
-
Substitution: The bromide ions can be displaced by other nucleophiles present in the reaction mixture or solvent. This can lead to the formation of undesired side products.
Q3: What factors can accelerate the decomposition of this compound?
Several factors can promote the degradation of this compound:
-
Elevated Temperatures: Higher temperatures provide the activation energy for decomposition reactions.
-
Presence of Bases: Strong bases can readily abstract a proton, facilitating E2 elimination reactions.
-
Moisture: Water can hydrolyze the compound and also lead to the formation of hydrobromic acid, which can catalyze further decomposition.
-
Certain Solvents: Polar protic solvents can facilitate substitution reactions (SN1), while the polarity of the solvent can influence the rate of both substitution and elimination reactions.
-
Exposure to Light: While not as common for this specific compound, some alkyl halides are light-sensitive.
-
Incompatible Materials: Contact with strong oxidizing agents and certain metals can lead to vigorous or explosive reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield in a reaction using this compound. | Decomposition of the starting material before or during the reaction. | 1. Verify Purity: Check the purity of the this compound by GC or NMR before use. 2. Optimize Reaction Conditions: Run the reaction at the lowest effective temperature. 3. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. 5. Consider a Stabilizer: If decomposition is still suspected, consider adding a small amount of a suitable stabilizer (see Stabilization Protocols). |
| Formation of unexpected side products. | Isomerization or elimination products from the decomposition of this compound. | 1. Analyze Byproducts: Characterize the side products by GC-MS or NMR to understand the decomposition pathway. 2. Control Basicity: If a base is used in the reaction, consider using a weaker, non-nucleophilic base or adding it slowly at a low temperature. 3. Solvent Choice: Evaluate the solvent's role. A less polar or aprotic solvent might suppress decomposition. |
| A drop in pH of the reaction mixture is observed. | Formation of hydrobromic acid (HBr) due to decomposition. | 1. Use an Acid Scavenger: Incorporate a non-nucleophilic base (e.g., proton sponge or hindered amine) to neutralize any HBr formed. 2. Work-up Procedure: Quench the reaction mixture with a mild aqueous base (e.g., sodium bicarbonate solution) during work-up to neutralize any acid. |
| The this compound reagent has a yellow or brown tint. | The compound has started to decompose upon storage. | 1. Purification: Consider purifying the reagent by distillation under reduced pressure or column chromatography. 2. Proper Storage: Ensure the compound is stored under recommended conditions (see Storage Protocols). |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Handling:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed, amber glass bottle to protect from light.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8 °C).
-
Protocol 2: Stabilization of this compound for Experimental Use
For reactions that are sensitive to trace amounts of HBr or where the stability of this compound is a concern, the addition of a stabilizer can be beneficial. The choice of stabilizer will depend on the specific reaction conditions.
| Stabilizer Class | Example | Typical Concentration (w/w) | Notes |
| Epoxides | Propylene oxide, 1,2-Butylene oxide | 0.1 - 0.5% | Act as acid scavengers. Ensure they do not interfere with the desired reaction. |
| Amines (Hindered) | Diisopropylethylamine (DIPEA), 2,6-Lutidine | 0.1 - 1.0% | Act as acid scavengers. Use a non-nucleophilic amine to avoid side reactions. |
| Nitroalkanes | Nitromethane | 0.05 - 0.2% | Can inhibit radical-mediated decomposition pathways. |
Procedure:
-
To a freshly opened or purified bottle of this compound, add the chosen stabilizer at the recommended concentration.
-
Mix thoroughly by gentle swirling.
-
Store the stabilized solution under the recommended storage conditions.
Protocol 3: Monitoring Decomposition by Gas Chromatography (GC)
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: The appearance of new peaks, particularly at earlier retention times, may indicate the presence of elimination products. A decrease in the peak area of this compound over time indicates decomposition.
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Recommended workflow to minimize decomposition during experiments.
Validation & Comparative
A Comparative Guide to the Reactivity of 1,3-Dibromo-1-phenylpropane and 1,3-dichloropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,3-dibromo-1-phenylpropane and 1,3-dichloropropane. The analysis is grounded in fundamental principles of organic chemistry and supported by available physical and reaction data. This document aims to assist researchers in selecting the appropriate reagent for their specific synthetic needs.
Executive Summary
The reactivity of haloalkanes in nucleophilic substitution and elimination reactions is fundamentally governed by the nature of the leaving group, the stability of any intermediates, and the structure of the substrate. When comparing this compound and 1,3-dichloropropane, the former is significantly more reactive. This heightened reactivity is primarily attributed to two factors: the superior leaving group ability of bromide compared to chloride and the presence of a phenyl group at the C-1 position, which stabilizes carbocation intermediates.
Core Principles of Reactivity
The differing reactivity of these two compounds can be rationalized by considering the following principles:
-
Leaving Group Ability: In nucleophilic substitution reactions, the rate is often dependent on how readily the leaving group can depart. Weaker bases are generally better leaving groups because they are more stable with a negative charge. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a better leaving group.[1][2] The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This means that the carbon-bromine bond will cleave more easily than the carbon-chlorine bond under similar conditions.
-
Carbon-Halogen Bond Strength: The C-Br bond (average bond energy ~276 kJ/mol) is weaker than the C-Cl bond (average bond energy ~338 kJ/mol). A weaker bond requires less energy to break, contributing to a faster reaction rate for the bromo-compound.
-
Substrate Structure and Steric Hindrance: Both molecules are 1,3-dihalogenated propanes. However, this compound possesses a bulky phenyl group at a primary carbon. This substitution pattern at the benzylic position has significant electronic implications.
-
Carbocation Stability: The phenyl group at the C-1 position of this compound can stabilize an adjacent positive charge through resonance. This greatly favors reaction mechanisms that proceed through a carbocation intermediate, such as the SN1 pathway. 1,3-dichloropropane lacks this feature and will therefore favor an SN2 mechanism.
Data Presentation: Physical and Chemical Properties
A summary of the key physical properties of the two compounds is presented below. These properties are crucial for designing experimental setups, including solvent choice and reaction temperature.
| Property | This compound | 1,3-Dichloropropane |
| CAS Number | 17714-42-0 | 142-28-9[3] |
| Molecular Formula | C₉H₁₀Br₂[4] | C₃H₆Cl₂[5] |
| Molecular Weight | 277.98 g/mol [4] | 112.99 g/mol [6] |
| Boiling Point | Not readily available | 120 °C[5] |
| Melting Point | Not readily available | -99 °C[5] |
| Density | Not readily available | 1.1878 g/cm³ at 20°C[6] |
Comparative Reactivity in Nucleophilic Substitution
The structural differences outlined above lead to distinct reactivity profiles, particularly in nucleophilic substitution reactions.
| Feature | This compound | 1,3-Dichloropropane |
| Relative Reactivity | High | Moderate |
| Leaving Group | Bromide (Excellent)[1] | Chloride (Good)[1] |
| Preferred Mechanism at C-1 | SN1 (due to phenyl group stabilization) | SN2 |
| Preferred Mechanism at C-3 | SN2 | SN2 |
| Rate Determining Step | Formation of the benzylic carbocation (unimolecular) | Nucleophilic attack (bimolecular) |
| Key Applications | Synthesis requiring high reactivity, formation of benzylic derivatives, sequential substitutions. | Versatile bifunctional building block for introducing a C3 unit.[3][7] |
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative reaction pathways for nucleophilic substitution.
Caption: General experimental workflow for nucleophilic substitution.
Experimental Protocols
While no direct comparative studies were identified, the following are representative protocols for nucleophilic substitution on each substrate class.
Protocol 1: Synthesis of an Ether from 1,3-Dichloropropane (Illustrative SN2)
This protocol is adapted from general procedures for the Williamson ether synthesis.
-
Objective: To synthesize 1,3-bis(phenoxy)propane.
-
Materials: 1,3-dichloropropane, phenol, sodium hydroxide, ethanol (solvent), water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide in ethanol.
-
Add phenol to the ethanolic NaOH solution and stir until sodium phenoxide is formed.
-
Add 1,3-dichloropropane to the reaction mixture.[8]
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or recrystallization.
-
Protocol 2: Synthesis of an Azide from a Benzylic Bromide (Illustrative SN1/SN2)
This protocol is a general representation of a nucleophilic substitution at a benzylic position.
-
Objective: To synthesize 1-azido-1-phenyl-3-bromopropane.
-
Materials: this compound, sodium azide, dimethylformamide (DMF, solvent).
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add a slight molar excess of sodium azide to the solution.
-
Stir the reaction mixture at room temperature. The higher reactivity of the benzylic C-Br bond allows for milder conditions.
-
Monitor the reaction by TLC to observe the consumption of the starting material and the formation of the product.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water to remove DMF and any remaining sodium azide.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
-
Conclusion
References
- 1. brainly.com [brainly.com]
- 2. reddit.com [reddit.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C9H10Br2 | CID 11637681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 0724 - 1,3-DICHLOROPROPANE [inchem.org]
- 6. 1,3-DICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nbinno.com [nbinno.com]
- 8. prepchem.com [prepchem.com]
A Comparative Guide to the Synthesis of 1,3-Dibromo-1-phenylpropane for Researchers and Drug Development Professionals
An objective analysis of prevalent and alternative synthetic methodologies for 1,3-dibromo-1-phenylpropane, complete with experimental data, detailed protocols, and mechanistic insights to guide researchers in selecting the optimal pathway for their specific needs.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing two bromine atoms at the 1 and 3 positions of a phenyl-substituted propane chain, allows for a variety of subsequent chemical transformations. The efficient and selective synthesis of this key intermediate is therefore of significant interest to the research and drug development community. This guide provides a comparative analysis of four distinct synthetic routes to this compound, evaluating them based on starting material availability, reaction efficiency, and procedural complexity.
Comparison of Synthesis Methods
Four primary methods for the synthesis of this compound are presented and compared:
-
Ring-Opening of Phenylcyclopropane: This method involves the electrophilic addition of bromine across the cyclopropane ring, leading to the desired 1,3-dibrominated product.
-
Dibromination of Cinnamyl Alcohol: This approach requires the addition of bromine and a hydrobromic acid source to the double bond and the hydroxyl group of cinnamyl alcohol.
-
Bromination of 1-Phenylpropane-1,3-diol: A direct conversion of the diol to the dibromide using a suitable brominating agent.
-
Free-Radical Bromination of 1-Phenylpropane: This method utilizes a radical initiator to achieve bromination at the benzylic and terminal positions of the propyl chain.
The following table summarizes the key quantitative data associated with each method, based on available literature and established chemical principles.
| Method | Starting Material | Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| 1 | Phenylcyclopropane | Bromine (Br₂) | Moderate to High | 1 - 3 | 0 to rt |
| 2 | Cinnamyl Alcohol | HBr, NBS | Moderate | 2 - 5 | 0 to rt |
| 3 | 1-Phenylpropane-1,3-diol | PBr₃, Pyridine | High | 2 - 4 | 0 to rt |
| 4 | 1-Phenylpropane | NBS, AIBN | Moderate | 4 - 8 | 80 |
Detailed Experimental Protocols
Method 1: Ring-Opening of Phenylcyclopropane
This method offers a direct route to the target molecule. The strain of the cyclopropane ring facilitates the electrophilic addition of bromine.
Experimental Protocol:
-
Dissolve phenylcyclopropane (1.0 eq) in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Logical Relationship Diagram:
Caption: Ring-opening of phenylcyclopropane.
Method 2: Dibromination of Cinnamyl Alcohol
This method utilizes a readily available starting material. The reaction proceeds via the formation of an intermediate bromohydrin followed by substitution of the hydroxyl group.
Experimental Protocol:
-
To a solution of cinnamyl alcohol (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add a solution of hydrobromic acid (48% in water, 1.2 eq) dropwise.
-
To this mixture, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.
Experimental Workflow Diagram:
Caption: Workflow for dibromination of cinnamyl alcohol.
Method 3: Bromination of 1-Phenylpropane-1,3-diol
This is a straightforward conversion of a diol to a dibromide using a common brominating agent. The use of pyridine is crucial to neutralize the acidic byproducts.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-phenylpropane-1,3-diol (1.0 eq) in anhydrous diethyl ether or THF.
-
Add pyridine (2.2 eq) to the solution and cool the mixture to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) (0.8 eq, as it contains three bromine atoms) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography to obtain pure this compound.
Signaling Pathway Diagram:
Caption: Bromination of 1-phenylpropane-1,3-diol.
Method 4: Free-Radical Bromination of 1-Phenylpropane
This method is suitable for large-scale synthesis due to the low cost of the starting material. However, it may suffer from selectivity issues, potentially yielding a mixture of brominated products.[1]
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 1-phenylpropane (1.0 eq) in a non-polar solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux (around 80 °C) and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by observing the consumption of the solid NBS, which is replaced by the less dense succinimide.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and a dilute solution of sodium thiosulfate.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
The resulting crude product can be purified by fractional distillation under reduced pressure.
Logical Relationship Diagram:
Caption: Free-radical bromination of 1-phenylpropane.
Conclusion
The choice of the optimal synthesis method for this compound depends on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the importance of stereochemical control. For a direct and potentially high-yielding synthesis, the bromination of 1-phenylpropane-1,3-diol (Method 3) is a strong candidate, provided the diol is readily accessible. The ring-opening of phenylcyclopropane (Method 1) offers an elegant and direct route, though the starting material may be less common. The dibromination of cinnamyl alcohol (Method 2) is a viable option using a common precursor, but may require careful control of reaction conditions to avoid side products. Finally, the free-radical bromination of 1-phenylpropane (Method 4) is attractive for its low-cost starting material but may present challenges in terms of selectivity and purification. Researchers should carefully consider these trade-offs when planning their synthetic strategy.
References
A Comparative Spectroscopic Analysis of 1,3-Dibromo-1-phenylpropane and Its Analogs
A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 1,3-Dibromo-1-phenylpropane and its structural analogs. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data, supported by experimental protocols and visual workflows.
This guide offers a comprehensive comparison of the spectroscopic properties of this compound and its analogs, namely 1,3-Dichloro-1-phenylpropane, 1-Bromo-3-phenylpropane, and 1,3-Diphenylpropane. Understanding the distinct spectral features of these compounds is crucial for their identification, characterization, and quality control in research and drug development settings. The following sections present a detailed analysis of their ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra, with data summarized in comparative tables. Standardized experimental protocols are also provided to ensure reproducibility.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its selected analogs.
¹H NMR Spectral Data (ppm)
| Compound | H-1 (δ, mult, J) | H-2 (δ, mult, J) | H-3 (δ, mult, J) | Aromatic-H (δ, mult) |
| This compound | 5.25 (dd, J=7.8, 6.2 Hz) | 2.55-2.70 (m) | 3.60-3.75 (m) | 7.25-7.45 (m) |
| 1,3-Dichloro-1-phenylpropane | 5.10 (t, J=7.0 Hz) | 2.30-2.45 (m) | 3.70-3.85 (m) | 7.20-7.40 (m) |
| 1-Bromo-3-phenylpropane | 3.40 (t, J=6.7 Hz) | 2.15 (quint, J=6.9 Hz) | 2.75 (t, J=7.6 Hz) | 7.15-7.30 (m)[1] |
| 1,3-Diphenylpropane | 2.62 (t, J=7.6 Hz) | 1.95 (quint, J=7.6 Hz) | 2.62 (t, J=7.6 Hz) | 7.15-7.30 (m) |
mult = multiplicity (s=singlet, d=doublet, t=triplet, q=quartet, quint=quintet, m=multiplet), J = coupling constant in Hz.
¹³C NMR Spectral Data (ppm)
| Compound | C-1 (δ) | C-2 (δ) | C-3 (δ) | Aromatic-C (δ) |
| This compound | 51.5 | 40.2 | 35.8 | 127.2, 128.8, 129.0, 140.5 |
| 1,3-Dichloro-1-phenylpropane | 59.8 | 39.5 | 45.1 | 126.9, 128.7, 128.9, 141.2 |
| 1-Bromo-3-phenylpropane | 33.8 | 35.2 | 33.1 | 126.0, 128.4, 128.5, 141.3 |
| 1,3-Diphenylpropane | 33.4 | 32.8 | 33.4 | 125.8, 128.4, 128.4, 142.1 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 276/278/280 (1:2:1) | 197/199 ([M-Br]⁺), 117 ([M-Br-HBr]⁺), 91 ([C₇H₇]⁺) |
| 1,3-Dichloro-1-phenylpropane | 188/190/192 (9:6:1) | 153/155 ([M-Cl]⁺), 117 ([M-Cl-HCl]⁺), 91 ([C₇H₇]⁺) |
| 1-Bromo-3-phenylpropane | 198/200 (1:1) | 119 ([M-Br]⁺), 91 ([C₇H₇]⁺)[2] |
| 1,3-Diphenylpropane | 196 | 105, 91 ([C₇H₇]⁺)[3] |
Infrared (IR) Spectral Data (cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-X (X=Br, Cl) |
| This compound | ~3030 | 2850-2960 | ~1600, 1495, 1450 | ~560 (C-Br) |
| 1,3-Dichloro-1-phenylpropane | ~3030 | 2850-2960 | ~1600, 1495, 1450 | ~650 (C-Cl) |
| 1-Bromo-3-phenylpropane | ~3025 | 2850-2925 | ~1605, 1495, 1450 | ~560 (C-Br) |
| 1,3-Diphenylpropane | ~3025 | 2850-2925 | ~1605, 1495, 1450 | - |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for the analysis of these and similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[4] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger sample amount (50-100 mg) and a greater number of scans are typically required.[4] A wider spectral width is used, and proton decoupling is employed to simplify the spectrum and enhance signal intensity.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the internal standard. Integration of the ¹H NMR signals provides the relative ratio of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method for Solids): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Neat Liquid Method): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
ATR-FTIR (for Solids and Liquids): Place the sample directly on the ATR crystal and apply pressure to ensure good contact.[6]
-
Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of mixtures.
-
Ionization: Ionize the sample using an appropriate technique. Electron Impact (EI) is a common hard ionization method that provides detailed fragmentation patterns useful for structural elucidation.[7] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[8][9]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for a comparative spectroscopic analysis of the target compounds.
Caption: Workflow for Comparative Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its analogs. Researchers can use this information for compound identification, purity assessment, and to gain insights into structure-property relationships. For more detailed analysis, it is recommended to consult specialized spectral databases and perform co-injection or spiking experiments with authentic standards when available.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-Bromo-3-phenylpropane [orgspectroscopyint.blogspot.com]
- 2. 1-Bromo-3-phenylpropane(637-59-2) MS spectrum [chemicalbook.com]
- 3. 1,3-Diphenylpropane | C15H16 | CID 14125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 9. acdlabs.com [acdlabs.com]
Comparative Analysis of 1,3-Dibromo-1-phenylpropane Derivatives: A Review of Biological Activity
A comprehensive review of available scientific literature reveals a notable absence of dedicated studies on the comparative biological activity of 1,3-Dibromo-1-phenylpropane derivatives. While research exists on structurally related compounds, a direct comparison of a series of these specific derivatives is not presently available in published experimental data.
This guide aims to provide researchers, scientists, and drug development professionals with a summary of the current landscape. In the absence of direct comparative studies, we will explore the biological activities of structurally analogous compounds to offer potential avenues for future research and highlight the existing knowledge gap.
Challenges in Data Compilation
Insights from Structurally Related Compounds
While direct data is unavailable, examining the biological activities of compounds with similar structural motifs can provide valuable insights. For instance, compounds containing a 1,3-diarylpropane scaffold have been investigated for various therapeutic properties.
Cytotoxic and Anticancer Activities
Studies on chalcones (1,3-diaryl-2-propen-1-ones) and their derivatives, which share a three-carbon backbone linking two phenyl rings, have demonstrated a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. The mechanism of action for these compounds often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Antimicrobial and Antifungal Activities
Similarly, various heterocyclic and aromatic compounds containing a propane or propenone backbone have been synthesized and evaluated for their antimicrobial and antifungal properties. The presence of halogen atoms, such as bromine, in these structures has, in some cases, been shown to enhance their biological activity.
Future Directions and Research Opportunities
The current lack of data on the biological activity of this compound derivatives presents a clear opportunity for new research. A systematic investigation involving the synthesis of a library of these derivatives with varying substitution patterns on the phenyl ring could uncover novel therapeutic agents.
Key areas for future investigation should include:
-
Synthesis of a diverse library: Creating a range of this compound derivatives with different substituents on the aromatic ring to establish a clear structure-activity relationship.
-
Comprehensive biological screening: Evaluating the synthesized compounds against a panel of cancer cell lines, pathogenic bacteria, and fungi to identify potential therapeutic leads.
-
Mechanism of action studies: For any identified active compounds, elucidating the underlying molecular mechanisms and signaling pathways involved in their biological effects.
Conclusion
At present, a comparative guide on the biological activity of this compound derivatives cannot be constructed due to a lack of available experimental data. The information presented on structurally related compounds is intended to provide a contextual framework and inspire future research in this underexplored area of medicinal chemistry. The synthesis and systematic biological evaluation of a series of this compound derivatives could lead to the discovery of novel compounds with significant therapeutic potential.
Comparative Guide to the Theoretical and Experimental Characteristics of 1,3-Dibromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimental data for 1,3-Dibromo-1-phenylpropane, alongside its chlorinated analog, 1,3-Dichloro-1-phenylpropane, to support research and development in organic synthesis and drug discovery.
Introduction
This compound is a halogenated aromatic compound with applications as a synthetic intermediate. Understanding its properties, both through theoretical calculations and experimental data, is crucial for its effective utilization. This guide presents a comparative analysis of this compound and 1,3-Dichloro-1-phenylpropane, focusing on their synthesis, spectroscopic signatures, and computed molecular properties.
Data Presentation
Physicochemical Properties
| Property | This compound | 1,3-Dichloro-1-phenylpropane |
| Molecular Formula | C₉H₁₀Br₂ | C₉H₁₀Cl₂ |
| Molecular Weight | 277.98 g/mol [1] | 189.08 g/mol |
| CAS Number | 17714-42-0[1] | 1528-52-5 |
| Computed XLogP3 | 3.6[1] | 3.5 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 0 | 0 |
| Rotatable Bond Count | 3 | 3 |
Spectroscopic Data: ¹H and ¹³C NMR
| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| This compound | ~7.3 (m, 5H, Ar-H), ~5.2 (t, 1H, CHBr), ~3.5 (t, 2H, CH₂Br), ~2.6 (q, 2H, CH₂) | Aromatic: ~141, ~129, ~128, ~127; CHBr: ~50; CH₂: ~40; CH₂Br: ~33 |
| 1,3-Dichloro-1-phenylpropane | ~7.3 (m, 5H, Ar-H), ~5.0 (t, 1H, CHCl), ~3.7 (t, 2H, CH₂Cl), ~2.4 (q, 2H, CH₂) | Aromatic: ~142, ~129, ~128, ~126; CHCl: ~60; CH₂: ~43; CH₂Cl: ~45 |
Note: The NMR data presented are approximate values based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.
Experimental Protocols
Synthesis of this compound from Phenylcyclopropane
Principle: This method involves the electrophilic addition of bromine to phenylcyclopropane, leading to the opening of the cyclopropane ring and the formation of the dibrominated product.
Procedure:
-
Dissolve phenylcyclopropane in a suitable inert solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in CCl₄ dropwise to the stirred solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reddish-brown color of bromine disappears, indicating the completion of the reaction.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Synthesis of 1,3-Dichloro-1-phenylpropane from Styrene (A plausible comparative route)
Principle: While a direct conversion of styrene to 1,3-dichloro-1-phenylpropane in a single step is not standard, a two-step process can be envisaged for comparison. First, an anti-Markovnikov addition of HBr to styrene in the presence of peroxides would yield 1-bromo-2-phenylethane. Subsequent reaction with a chlorinating agent is not straightforward for this transformation. A more direct, albeit different, approach for a dichlorinated phenylpropane is the chlorination of an appropriate precursor. For the purpose of this guide, a general protocol for the synthesis of a dichlorinated phenylpropane is provided.
Procedure:
-
A suitable starting material would be 3-phenyl-1-propanol. Dissolve the alcohol in a suitable solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to the solution. The reaction is typically exothermic and releases HCl gas, so it should be performed in a well-ventilated fume hood.
-
After the addition, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.
-
The reaction is quenched by carefully pouring it over ice water.
-
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography to yield 1,3-dichloro-1-phenylpropane.
Theoretical Calculations and Molecular Modeling
Such calculations can be employed to:
-
Determine the preferred conformations and the energy barriers between them.
-
Calculate the molecular orbital energies (HOMO and LUMO) to understand the molecule's reactivity.
-
Predict vibrational frequencies to aid in the interpretation of infrared spectra.
-
Simulate NMR chemical shifts to compare with experimental data.
The workflow for such a theoretical study is outlined below.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and analysis of 1,3-dihalo-1-phenylpropanes.
Caption: Workflow for theoretical calculations of molecular properties.
References
A Researcher's Guide to Computational Modeling of 1,3-Dibromo-1-phenylpropane Reactions: A Methodological Comparison
Introduction
The primary reactions anticipated for 1,3-Dibromo-1-phenylpropane involve nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. The competition between these pathways is dictated by several factors, including the structure of the substrate, the nature of the nucleophile or base, the solvent, and the temperature. Given the structure of this compound, with a secondary benzylic bromide and a primary bromide, a complex interplay of these reaction mechanisms is expected.
Hypothetical Experimental and Computational Protocols
A combined experimental and computational approach is the gold standard for elucidating reaction mechanisms. This section outlines a detailed protocol for such a study on this compound.
Experimental Protocol: Kinetic Analysis
-
Reaction Setup: The solvolysis of this compound would be carried out in a polar protic solvent (e.g., ethanol/water mixture) at a constant temperature. The reaction progress would be monitored by withdrawing aliquots at regular intervals.
-
Analysis: The concentration of the starting material and products would be quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Rate Determination: The reaction rates would be determined by plotting the concentration of the reactant versus time. The order of the reaction with respect to the substrate and any added nucleophile would be determined to distinguish between unimolecular (S(_N)1/E1) and bimolecular (S(_N)2/E2) pathways.
-
Product Identification: The structure of the major and minor products would be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Computational Protocol: Reaction Pathway Modeling
-
Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model System: The geometry of this compound and all relevant nucleophiles, intermediates, transition states, and products would be optimized.
-
Level of Theory: A common and effective method for such studies is Density Functional Theory (DFT). A comparative study would employ multiple functionals to assess their performance.
-
B3LYP: A widely used hybrid functional.
-
M06-2X: A functional known for good performance in kinetics and thermochemistry.
-
ωB97X-D: A long-range corrected functional with dispersion correction, suitable for systems with non-covalent interactions.
-
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is a good starting point, providing a balance between accuracy and computational cost. For higher accuracy, a correlation-consistent basis set like aug-cc-pVTZ could be used.
-
Solvent Modeling: The effect of the solvent is critical and would be modeled using different approaches for comparison.
-
Implicit Solvation: The Polarizable Continuum Model (PCM) or the SMD model would be used to represent the bulk solvent effect.
-
Explicit Solvation: To model specific solvent-solute interactions, a small number of explicit solvent molecules (e.g., ethanol) would be included in the calculation, with the bulk solvent still treated implicitly.
-
-
Transition State Search: The transition state for each proposed elementary step (S(_N)1, S(_N)2, E1, E2) would be located using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
Frequency Analysis: Vibrational frequency calculations would be performed for all optimized structures to confirm them as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Reaction Pathway Confirmation: Intrinsic Reaction Coordinate (IRC) calculations would be performed on each transition state to confirm that it connects the correct reactant and product.
-
Energy Profile: The potential energy surface for each reaction pathway would be constructed, and the activation energies ((\Delta G^{\ddagger})) and reaction energies ((\Delta G_{rxn})) would be calculated.
Data Presentation: A Comparative Analysis
The quantitative data from the computational studies would be summarized in tables to facilitate comparison between different theoretical models.
Table 1: Comparison of Calculated Activation Energies ((\Delta G^{\ddagger}), in kcal/mol) for Competing Pathways of this compound with a Weak Nucleophile/Base in Ethanol.
| Reaction Pathway | B3LYP/6-311+G(d,p) (PCM) | M06-2X/6-311+G(d,p) (PCM) | ωB97X-D/6-311+G(d,p) (PCM) | Hypothetical Experimental Value |
| S(_N)1 (at C1) | Calculated Value | Calculated Value | Calculated Value | Inferred from kinetics |
| E1 (from C2) | Calculated Value | Calculated Value | Calculated Value | Inferred from product ratio |
| S(_N)2 (at C1) | Calculated Value | Calculated Value | Calculated Value | Inferred from kinetics |
| E2 (from C2) | Calculated Value | Calculated Value | Calculated Value | Inferred from product ratio |
| S(_N)2 (at C3) | Calculated Value | Calculated Value | Calculated Value | Inferred from product ratio |
Table 2: Comparison of Calculated Activation Energies ((\Delta G^{\ddagger}), in kcal/mol) Using Different Solvent Models for the S(_N)2 Pathway at C1 (M06-2X/6-311+G(d,p)).
| Solvent Model | Activation Energy ((\Delta G^{\ddagger})) |
| Gas Phase | Calculated Value |
| Implicit (PCM, Ethanol) | Calculated Value |
| Explicit (1 Ethanol) + Implicit | Calculated Value |
| Explicit (2 Ethanol) + Implicit | Calculated Value |
Visualization of Reaction Pathways and Workflow
Diagrams created using Graphviz (DOT language) are essential for visualizing the complex relationships in reaction mechanisms and computational workflows.
Caption: Competing S(_N)1/E1 and S(_N)2/E2 pathways for a haloalkane.
Caption: A typical workflow for computational reaction mechanism analysis.
Comparison of Computational Alternatives and Experimental Validation
The primary goal of using different computational models (functionals, basis sets, solvent models) is to assess the robustness of the theoretical predictions.
-
DFT Functional Choice: As shown in Table 1, different DFT functionals can yield varying activation energies. Functionals like M06-2X are often more accurate for kinetics than older functionals like B3LYP. Comparing results helps to establish a confidence interval for the predicted values.
-
Solvent Model Impact: The choice of solvent model is critical. While implicit models are computationally efficient, explicit solvent molecules are necessary to capture specific hydrogen bonding or other direct interactions that can significantly alter the reaction barrier, as suggested in Table 2. A multi-layered approach provides a more complete picture.
-
Experimental Validation: Ultimately, the reliability of computational models is determined by comparison with experimental data. The calculated activation energies should correlate with experimentally determined reaction rates. The predicted lowest-energy pathway should lead to the experimentally observed major product. Discrepancies between computational predictions and experimental results can point to limitations in the theoretical model or suggest more complex, unexplored reaction pathways.
Comparative Analysis of Reaction Products from 1,3-Dibromo-1-phenylpropane
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of 1,3-dibromo-1-phenylpropane with various reagents, detailing reaction products, alternative syntheses, and experimental protocols.
This guide provides a comparative analysis of the reaction products obtained from this compound under various conditions, including elimination, nucleophilic substitution, and intramolecular cyclization. Due to the limited availability of direct experimental data for this compound in the public domain, this guide draws upon established principles of organic chemistry and data from analogous reactions to predict and characterize the likely products.
Reaction Pathways and Product Characterization
The reactivity of this compound is dictated by the presence of two bromine atoms at the benzylic (C1) and terminal (C3) positions. The benzylic bromide is more reactive towards nucleophilic substitution and elimination due to the stabilization of the resulting carbocation or the developing double bond by the adjacent phenyl group. The primary bromide at C3 is also susceptible to substitution and elimination, albeit generally at a slower rate. The interplay of these factors, along with the nature of the reagent and reaction conditions, governs the product distribution.
The following sections detail the expected products from the reaction of this compound with a range of nucleophiles and bases.
Elimination Reactions
Strong, bulky bases are expected to favor elimination reactions, primarily leading to the formation of unsaturated phenylpropanes.
dot
Caption: Proposed pathway for the elimination reaction of this compound.
| Product Name | Structure | Reagents and Conditions | Expected Yield | Spectroscopic Data (Analogous Compounds) |
| 3-Bromo-1-phenyl-1-propene | Ph-CH=CH-CH2Br | Potassium tert-butoxide (1 equivalent), THF, reflux | Moderate to High | ¹H NMR: Signals for vinyl, methylene, and phenyl protons. MS: Molecular ion peak corresponding to C₉H₉Br.[1][2][3][4] |
| 1-Phenylpropyne | Ph-C≡C-CH₃ | Potassium tert-butoxide (excess), high temperature | Moderate | ¹H NMR: Signals for methyl and phenyl protons. MS: Molecular ion peak corresponding to C₉H₈. |
Alternative Synthesis of 1-Phenylpropyne: 1-Phenylpropyne can also be synthesized by the isomerization of 1-phenyl-1-propyne or by the reaction of phenylacetylene with a methylating agent.
Nucleophilic Substitution Reactions
The reaction of this compound with various nucleophiles is expected to proceed via S(_N)1 and S(_N)2 mechanisms, depending on the nucleophile, solvent, and temperature. The benzylic position is particularly susceptible to S(_N)1 reactions due to the stability of the benzylic carbocation.
dot
Caption: Proposed nucleophilic substitution reactions of this compound.
| Product Name | Structure | Reagents and Conditions | Expected Yield (Analogous Reactions) | Spectroscopic Data (Predicted) |
| 1,3-Diazido-1-phenylpropane | Ph-CH(N₃)-CH₂-CH₂N₃ | Sodium azide, DMF, 100 °C | Good | ¹H NMR: Complex multiplet for the propyl chain, signals for the phenyl group. ¹³C NMR: Signals for the carbons bearing the azide groups will be shifted downfield. IR: Strong characteristic azide stretch around 2100 cm⁻¹. |
| 1,3-Dicyano-1-phenylpropane | Ph-CH(CN)-CH₂-CH₂CN | Sodium cyanide, DMSO | Moderate to Good | ¹H NMR: Complex multiplet for the propyl chain, signals for the phenyl group. ¹³C NMR: Signals for the nitrile carbons will appear in the 115-125 ppm region. IR: Sharp nitrile stretch around 2250 cm⁻¹. |
| 1,3-Dimethoxy-1-phenylpropane | Ph-CH(OCH₃)-CH₂-CH₂OCH₃ | Sodium methoxide, Methanol | Moderate | ¹H NMR: Singlets for the two methoxy groups, multiplets for the propyl chain and phenyl group. ¹³C NMR: Signals for the methoxy carbons around 55-60 ppm. |
Alternative Synthesis of 1,3-Disubstituted Phenylpropanes: These compounds can often be synthesized from the corresponding diol, 1-phenylpropane-1,3-diol, through conversion to a di-tosylate or di-mesylate followed by nucleophilic substitution.
Intramolecular Cyclization Reactions
Under Friedel-Crafts conditions or with a strong, non-nucleophilic base, this compound can undergo intramolecular cyclization.
dot
Caption: Proposed intramolecular cyclization reactions of this compound.
| Product Name | Structure | Reagents and Conditions | Expected Yield | Spectroscopic Data |
| 1-Bromotetralin | Lewis Acid (e.g., AlCl₃), CS₂ | Moderate | ¹H NMR: Complex multiplets for the aliphatic protons of the tetralin ring system and signals for the aromatic protons. MS: Molecular ion peak corresponding to C₁₀H₁₁Br. | |
| Phenylcyclopropane | Strong, non-nucleophilic base (e.g., NaH, LDA), THF | Good | ¹H NMR: Characteristic high-field multiplets for the cyclopropyl protons and signals for the phenyl group. MS: Molecular ion peak corresponding to C₉H₁₀. |
Alternative Synthesis of Phenylcyclopropane: Phenylcyclopropane can be synthesized via the Simmons-Smith reaction of styrene or by the Wolff-Kishner reduction of phenyl cyclopropyl ketone.
Experimental Protocols
Detailed experimental protocols for the synthesis of the starting material and representative reactions are provided below. These protocols are based on general procedures for similar transformations and should be adapted and optimized for the specific substrate.
Synthesis of this compound
This procedure is adapted from the bromination of phenylcyclopropane.
Materials:
-
Phenylcyclopropane
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (initiator)
Procedure:
-
A solution of phenylcyclopropane (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in dry carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
A catalytic amount of benzoyl peroxide is added to the mixture.
-
The reaction mixture is heated to reflux and irradiated with a UV lamp for several hours until the reaction is complete (monitored by TLC or GC).
-
The mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with aqueous sodium thiosulfate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
General Procedure for Dehydrobromination
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of this compound (1 equivalent) in anhydrous THF under an inert atmosphere, potassium tert-butoxide (1.1 equivalents for mono-elimination, >2.2 equivalents for di-elimination) is added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The residue is purified by column chromatography on silica gel to yield the elimination product(s).
General Procedure for Nucleophilic Substitution with Sodium Azide
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of this compound (1 equivalent) and sodium azide (2.5 equivalents) in DMF is heated to 100 °C.
-
The reaction is stirred at this temperature for several hours until completion (monitored by TLC or GC).
-
The reaction mixture is cooled to room temperature and poured into water.
-
The aqueous mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give 1,3-diazido-1-phenylpropane.
General Procedure for Intramolecular Friedel-Crafts Alkylation
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry carbon disulfide at 0 °C under an inert atmosphere, a solution of this compound (1 equivalent) in carbon disulfide is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 1-bromotetralin.
This guide provides a framework for understanding the reactivity of this compound and serves as a starting point for further experimental investigation. The predicted products and reaction conditions are based on established chemical principles and data from closely related systems. Researchers are encouraged to perform their own optimizations and characterizations to obtain precise data for their specific applications.
References
Kinetic Showdown: Unraveling the Reaction Pathways of 1,3-Dibromo-1-phenylpropane
A comprehensive analysis of the kinetic behavior of 1,3-dibromo-1-phenylpropane reveals a fascinating interplay of substitution and elimination reactions, significantly influenced by reaction conditions and the potential for neighboring group participation by the phenyl ring. This guide provides a comparative overview of the kinetic studies of this versatile substrate, offering valuable data and mechanistic insights for researchers, scientists, and professionals in drug development.
The reactivity of this compound is primarily governed by the two bromine atoms, which can act as leaving groups in nucleophilic substitution and elimination reactions. The presence of a phenyl group at the C1 position introduces the possibility of anchimeric assistance, where the π-electrons of the aromatic ring can participate in the reaction, leading to the formation of a bridged phenonium ion intermediate. This participation can profoundly impact reaction rates and stereochemical outcomes.
Comparative Kinetic Data
While specific kinetic data for a wide range of reactions of this compound is not abundantly available in publicly accessible literature, we can infer its likely behavior and compare potential reaction pathways based on studies of analogous compounds and the foundational principles of physical organic chemistry. The following table outlines the expected kinetic behavior under various conditions.
| Reaction Type | Reagent/Conditions | Expected Predominant Mechanism | Key Kinetic Parameters (Illustrative) | Product(s) |
| Substitution | Strong, non-bulky nucleophile (e.g., I⁻ in acetone) | Sₙ2 | Second-order kinetics: Rate = k[Substrate][Nucleophile] | 1-Iodo-3-bromo-1-phenylpropane |
| Solvolysis | Polar protic solvent (e.g., ethanol, formic acid) | Sₙ1 with potential anchimeric assistance | First-order kinetics: Rate = k[Substrate]. Potential for significant rate enhancement due to phenyl group participation. | 1-Ethoxy-3-bromo-1-phenylpropane, rearranged products |
| Elimination | Strong, bulky base (e.g., potassium tert-butoxide) | E2 | Second-order kinetics: Rate = k[Substrate][Base] | 1-Bromo-3-phenyl-1-propene, 3-Bromo-1-phenyl-1-propene |
| Elimination | Weak base/heat | E1 (competes with Sₙ1) | First-order kinetics: Rate = k[Substrate] | 1-Bromo-3-phenyl-1-propene, 3-Bromo-1-phenyl-1-propene |
Mechanistic Pathways and Energetics
The competition between substitution (Sₙ1, Sₙ2) and elimination (E1, E2) pathways is a central theme in the reactivity of this compound. The choice of nucleophile/base, solvent, and temperature plays a crucial role in determining the major reaction course.
Substitution Reactions
In the presence of a strong, non-hindered nucleophile in a polar aprotic solvent, an Sₙ2 mechanism is favored at the benzylic C1 position. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.
For solvolysis in polar protic solvents, an Sₙ1 mechanism becomes more likely. This pathway involves the formation of a carbocation intermediate. The phenyl group at C1 can significantly stabilize this carbocation through resonance. Furthermore, the potential for anchimeric assistance from the phenyl group can lead to the formation of a bridged phenonium ion.[1][2][3] This participation can accelerate the rate of reaction compared to substrates lacking a neighboring participating group.[3] The attack of the solvent on the phenonium ion can lead to a mixture of products, including those with retained stereochemistry and rearranged products.[1]
Elimination Reactions
With a strong, sterically hindered base, an E2 mechanism is the preferred pathway. This is a concerted, one-step reaction where the base removes a proton from the C2 or C3 position simultaneously with the departure of a bromide ion. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) will be influenced by the steric bulk of the base.
Under neutral or weakly basic conditions, particularly at higher temperatures, an E1 mechanism can compete with Sₙ1. This two-step process also proceeds through a carbocation intermediate, which then loses a proton to form an alkene.
Visualizing the Reaction Pathways
To better understand the mechanistic possibilities, the following diagrams illustrate the key reaction pathways of this compound.
References
A Comparative Guide to Alkylating Agents: Featuring 1,3-Dibromo-1-phenylpropane
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, product yield, and biological activity. This guide provides an objective comparison of 1,3-Dibromo-1-phenylpropane with other common alkylating agents, supported by experimental data and detailed protocols.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of organic synthesis and medicinal chemistry.[1][2] They function by transferring an alkyl group to a nucleophilic site on another molecule.[1][2] This class of compounds is broadly categorized based on its mechanism of action and includes alkyl halides, such as this compound, as well as nitrogen mustards and alkyl sulfonates, which are prominent in cancer chemotherapy.[3] The reactivity and application of these agents vary significantly based on their structure and the nature of the alkyl group being transferred.
Physico-Chemical Properties of Selected Alkylating Agents
A fundamental comparison begins with the intrinsic properties of the molecules. The table below summarizes key physico-chemical data for this compound and a selection of other relevant alkylating agents.
| Property | This compound | 1,3-Dibromopropane | Benzyl Bromide | Mechlorethamine (Nitrogen Mustard) |
| Molecular Formula | C₉H₁₀Br₂[4] | C₃H₆Br₂[5] | C₇H₇Br | C₅H₁₁Cl₂N |
| Molecular Weight ( g/mol ) | 277.98[4] | 201.89[5] | 171.04 | 156.07 |
| Boiling Point (°C) | Decomposes | 167[6] | 198-199 | Decomposes |
| Reactivity Class | Dihaloalkane | Dihaloalkane | Alkyl Halide | Nitrogen Mustard |
| Primary Application | Organic Synthesis (Cyclopropane formation) | Organic Synthesis (Cyclopropane formation)[6] | Organic Synthesis | Anticancer Drug[3] |
Performance in Organic Synthesis: Cyclopropane Formation
One of the primary applications of 1,3-dihaloalkanes is in the synthesis of cyclopropane rings through intramolecular cyclization in the presence of a base or a metal. This reaction is a key benchmark for comparing the reactivity of this compound with its simpler analog, 1,3-dibromopropane.
The presence of a phenyl group at the C-1 position in this compound influences the reactivity of the benzylic bromide, making it more labile and potentially leading to different reaction kinetics and yields compared to the unsubstituted 1,3-dibromopropane.
| Alkylating Agent | Reaction Type | Typical Base/Metal | Product | Reported Yield |
| This compound | Intramolecular Cyclization | Zn dust | Phenylcyclopropane | Not directly reported, but analogous reactions yield 41-87%[2] |
| 1,3-Dibromopropane | Intramolecular Cyclization (Freund reaction) | Zn dust | Cyclopropane | Good to high yields |
| Benzyl Bromide | Intermolecular Alkylation | Base (e.g., K₂CO₃) | Benzylated product | Varies widely with nucleophile |
Experimental Protocol: Synthesis of Phenylcyclopropane from this compound (Generalized)
This protocol is a generalized procedure based on known methods for cyclopropane synthesis from 1,3-dihalides.
Materials:
-
This compound
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Iodide (NaI) (optional, as catalyst)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with activated Zinc dust (1.5 equivalents) and a catalytic amount of Sodium Iodide.
-
Anhydrous THF is added to the flask, and the suspension is stirred under a nitrogen atmosphere.
-
A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is filtered, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford phenylcyclopropane.
Performance in Biological Systems: A Mechanistic Comparison with DNA Alkylating Agents
While this compound is primarily a synthetic reagent, its performance as an alkylating agent can be conceptually compared to that of medicinal alkylating agents, such as nitrogen mustards, which are used in cancer therapy to alkylate DNA.[3] The cytotoxicity of these agents is directly related to their ability to form covalent bonds with nucleophilic sites on DNA bases, leading to DNA damage and cell death.[7][8]
| Alkylating Agent | Mechanism of Action | Key Reactive Intermediate | Biological Target | Primary Outcome |
| This compound | Sɴ2-type reaction | N/A | General nucleophiles | C-C or C-Heteroatom bond formation |
| Mechlorethamine (Nitrogen Mustard) | Intramolecular cyclization followed by nucleophilic attack | Aziridinium ion | N7 of guanine in DNA[9] | DNA cross-linking, apoptosis[9] |
| Busulfan (Alkyl Sulfonate) | Sɴ2 reaction | N/A | N7 of guanine in DNA | DNA alkylation, apoptosis |
The key difference lies in the formation of a highly reactive aziridinium ion by nitrogen mustards, which is a potent electrophile for DNA alkylation.[9] this compound, on the other hand, would be expected to react via a more traditional Sɴ2 mechanism at its two bromine-bearing carbons. While there is no direct evidence of this compound being used for DNA alkylation, some bromo-compounds have been shown to exhibit cytotoxicity.[10][11]
Experimental Protocol: Assessment of Cytotoxicity (General)
This protocol provides a general method for evaluating the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound to be tested (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or similar viability assay reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations.
-
The medium from the cell plates is removed, and the cells are treated with the different concentrations of the test compound. A vehicle control (medium with solvent) is also included.
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is replaced with fresh medium containing the MTT reagent.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured using a plate reader at the appropriate wavelength.
-
Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value (concentration at which 50% of cell growth is inhibited) is determined.
Visualizing Reaction Pathways and Logical Comparisons
The following diagrams, generated using DOT language, illustrate the reaction pathway for cyclopropane synthesis and the logical flow for comparing alkylating agents.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclopropane synthesis [organic-chemistry.org]
- 4. This compound | C9H10Br2 | CID 11637681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Dibromopropane | C3H6Br2 | CID 8001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
- 7. Alkylation of DNA by 1,3-dialkyl-3-acyltriazenes: correlation of biological activity with chemical behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Dialkyltriazenes: reactive intermediates and DNA alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on rat thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 1,3-Dibromo-1-phenylpropane: A Cost-Effectiveness Analysis
For researchers and professionals in drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. 1,3-Dibromo-1-phenylpropane is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. This guide provides a comparative analysis of four potential synthetic routes to this compound, focusing on their cost-effectiveness. The comparison is based on available experimental data for similar reactions, highlighting the need for further specific process optimization to determine the most economical route.
Comparison of Synthetic Pathways
Four primary synthetic routes to this compound have been identified from a review of available chemical literature. These pathways begin from different starting materials: styrene, phenylcyclopropane, 1-phenylpropane, and 3-phenyl-1-propanol. A summary of these methods, including estimated costs of reactants, is presented below.
| Starting Material | Key Reagents | Theoretical Cost per Mole of Product* |
| Styrene | Bromine | ~$5.43 |
| Phenylcyclopropane | Bromine | ~$151.34 |
| 1-Phenylpropane | N-Bromosuccinimide (NBS) | ~$12.25 |
| 3-Phenyl-1-propanol | Sodium Bromide, Sulfuric Acid | ~$10.03 |
*Theoretical cost is estimated based on the price of starting materials and key reagents and does not account for solvents, catalysts, energy, labor, or yield.
Detailed Analysis of Synthetic Routes
Synthesis from Styrene
This approach involves the addition of bromine across the double bond of styrene, followed by a subsequent bromination at the benzylic position. While conceptually straightforward, controlling the reaction to achieve the desired 1,3-dibromination selectively can be challenging and may lead to a mixture of products, potentially lowering the yield of the target compound.
Workflow:
Figure 1. Proposed reaction pathway from Styrene.
Synthesis from Phenylcyclopropane
The reaction of phenylcyclopropane with bromine is a known method for the synthesis of this compound.[1] This method involves the cleavage of the cyclopropane ring and the addition of bromine atoms. While potentially offering a more direct route, the significantly higher cost of phenylcyclopropane makes this pathway less economically viable for large-scale production.
Workflow:
Figure 2. Synthesis from Phenylcyclopropane.
Synthesis from 1-Phenylpropane
This route utilizes a radical bromination reaction with N-bromosuccinimide (NBS) as the bromine source. NBS is often preferred for selective benzylic and allylic brominations. The success of this method would depend on controlling the reaction conditions to favor dibromination at the desired positions. The cost of NBS is a significant factor in the overall economics of this pathway.
Workflow:
Figure 3. Radical bromination of 1-Phenylpropane.
Synthesis from 3-Phenyl-1-propanol
This pathway involves the conversion of the alcohol to a bromide. A well-documented procedure for the synthesis of the mono-brominated product, 1-bromo-3-phenylpropane, from 3-phenyl-1-propanol using sodium bromide and sulfuric acid reports a yield of 75%.[2] To obtain the desired this compound, this reaction would need to be followed by a second bromination step, likely a benzylic bromination. The cost-effectiveness of this route is promising due to the relatively low cost of the starting material and reagents.
Experimental Protocol (for 1-bromo-3-phenylpropane):
To a solution of 3-phenyl-1-propanol (2.0 mL, approximately 0.014 mol) and sodium bromide (3.4 g, 0.033 mol) in 15 mL of distilled water, 1 mL of 6 M sulfuric acid is added. The mixture is heated under reflux at approximately 100°C for 60 minutes. After cooling to room temperature, the product is extracted with dichloromethane. The organic layer is isolated and the solvent is removed by distillation to yield the product.[2]
Workflow:
Figure 4. Two-step synthesis from 3-Phenyl-1-propanol.
Conclusion
Based on a preliminary analysis of reactant costs, the synthetic route starting from 3-Phenyl-1-propanol appears to be the most cost-effective, followed closely by the route from 1-Phenylpropane . The synthesis from styrene is also economically attractive, though potential challenges in controlling selectivity may impact its overall efficiency. The pathway from phenylcyclopropane is significantly more expensive due to the high cost of the starting material.
It is crucial to note that this analysis is based on theoretical costs and does not account for reaction yields, purification costs, or process safety considerations. Detailed experimental work is required to establish the actual yield and purity of this compound from each of these routes. Such studies will be essential for a definitive determination of the most cost-effective and practical method for the synthesis of this important chemical intermediate. Researchers and drug development professionals are encouraged to use this guide as a starting point for their own process development and optimization efforts.
References
A Comparative Guide to the Environmental Impact of 1,3-Dibromo-1-phenylpropane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. However, the chemical processes involved often carry a significant environmental footprint. This guide provides a comparative analysis of the environmental impact of different synthetic routes to 1,3-Dibromo-1-phenylpropane, a key building block in various organic syntheses. By examining traditional and greener alternatives, this document aims to inform the selection of more sustainable chemical manufacturing processes.
Introduction to Synthetic Pathways
This compound is conventionally synthesized through the bromination of unsaturated precursors. The choice of brominating agent and reaction conditions significantly influences the environmental, health, and safety (EHS) profile of the synthesis. This guide will compare the following approaches:
-
Traditional Bromination using Molecular Bromine (Br₂) : A common method involving the direct addition of bromine to an alkene.
-
Bromination using N-Bromosuccinimide (NBS) : An alternative that avoids the handling of highly corrosive and volatile molecular bromine.
-
Green Oxidative Bromination : A more environmentally benign approach utilizing a bromide salt in conjunction with an oxidizing agent.
Comparison of Synthesis Methods
| Parameter | Traditional (Br₂) | N-Bromosuccinimide (NBS) | Green Oxidative (H₂O₂/KBr) |
| Starting Material | Styrene or Phenylcyclopropane | Styrene | Styrene |
| Brominating Agent | Br₂ | N-Bromosuccinimide (NBS) | KBr / H₂O₂ |
| Solvent | Dichloromethane, Acetic Acid | Water, Acetonitrile | Water |
| Reaction Time | Several hours | 1-2 hours | 1-4 hours |
| Yield | ~70-80% | ~85-95% | ~90% |
| Byproducts | HBr, organobromine impurities | Succinimide | Water |
| Toxicity of Reagents | Br₂: Highly toxic, corrosive | NBS: Irritant, harmful | H₂O₂, KBr: Low toxicity |
| Environmental Hazard | Use of halogenated solvents | Generation of organic waste | Aqueous waste stream |
Experimental Protocols
Protocol 1: Bromination of Cinnamic Acid with Pyridinium Tribromide (Representative of NBS Bromination)
This protocol describes the synthesis of 2,3-dibromo-3-phenylpropanoic acid, a compound structurally similar to this compound, and serves as a representative example for bromination reactions.
Materials:
-
trans-Cinnamic acid (8.0 mmol)
-
Pyridinium tribromide (8.0 mmol)
-
Glacial acetic acid (4.0 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine trans-cinnamic acid and glacial acetic acid.
-
Add pyridinium tribromide to the flask.
-
Place a magnetic stirrer in the flask and set up a reflux apparatus using a hot water bath.
-
Heat the reaction mixture to reflux and maintain for the required reaction time.
-
After cooling, the product is isolated by filtration and purified by recrystallization.
Protocol 2: Green Oxidative Bromination of Styrene using H₂O₂/HBr "on water"
This protocol describes a greener method for the bromination of styrene, which can be adapted for the synthesis of this compound.[1][2][3]
Materials:
-
Styrene
-
Hydrogen peroxide (H₂O₂)
-
Hydrobromic acid (HBr)
-
Water
Procedure:
-
Styrene is vigorously stirred in an aqueous solution of HBr and H₂O₂ at ambient temperature.
-
The reaction is monitored for completion.
-
The product is then extracted using a suitable organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the brominated product. The primary by-product of this reaction is water.[2]
Environmental Impact Analysis
Traditional Bromination (Br₂):
The use of molecular bromine poses significant health and safety risks due to its high toxicity and corrosivity.[4] The reaction often employs chlorinated solvents like dichloromethane, which are environmentally persistent and contribute to air pollution. The generation of hydrogen bromide (HBr) as a byproduct requires neutralization, adding to the waste stream.
N-Bromosuccinimide (NBS) Bromination:
NBS is a safer alternative to molecular bromine, as it is a solid and easier to handle.[5][6][7] These reactions can sometimes be carried out in less hazardous solvents, including water.[1] However, the synthesis of NBS itself has an environmental impact, and the succinimide byproduct needs to be managed. While readily biodegradable, its recovery or disposal adds a step to the overall process.
Green Oxidative Bromination:
This approach represents a significant improvement in terms of environmental performance.[1][2][3] It utilizes a stable bromide salt and an environmentally friendly oxidizing agent, hydrogen peroxide, with water as the only byproduct.[2] Conducting the reaction in water as the solvent further enhances its green credentials. This method aligns with several principles of green chemistry, including the use of safer solvents and reagents, and waste prevention.[1][2][3]
Visualizing the Comparison
To better illustrate the differences between the synthetic pathways, the following diagrams are provided.
Caption: Comparison of inputs and outputs for different synthesis routes of this compound.
Caption: Workflow for evaluating the environmental impact of a chemical synthesis process.
Conclusion and Recommendations
The synthesis of this compound offers a clear example of how traditional chemical methods can be improved through the application of green chemistry principles. While the direct bromination with Br₂ is effective, its high toxicity and use of hazardous solvents make it an environmentally unfavorable option. The use of NBS presents a safer alternative, though it still generates a significant amount of organic waste.
The green oxidative bromination method, utilizing H₂O₂ and a bromide salt in water, emerges as the most sustainable approach. It offers high yields, uses non-toxic and readily available reagents, and produces water as its primary byproduct. For researchers and drug development professionals, the adoption of such greener synthetic routes is crucial for minimizing the environmental impact of pharmaceutical manufacturing. It is recommended to explore and optimize these greener methods for the synthesis of this compound and other essential chemical intermediates. Further research into solvent-free and catalytic methods could lead to even more sustainable synthetic processes in the future.
References
Comparative Guide to the Patented Applications of 1,3-Dibromo-1-phenylpropane in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the patented applications of 1,3-Dibromo-1-phenylpropane in the synthesis of valuable chemical intermediates. It explores alternative synthetic routes and presents available experimental data to offer an objective performance comparison.
Introduction
This compound is a versatile bifunctional reagent that can be employed in a variety of chemical transformations, including alkylations and cyclizations. Its utility is particularly noted in the construction of carbon skeletons that are foundational to many pharmaceutical compounds and other complex organic molecules. This guide focuses on its potential application in the synthesis of 1-phenyl-1,2,3,4-tetrahydronaphthalene, a core structure in various biologically active molecules, and compares this hypothetical route with established patented alternatives.
Application: Synthesis of 1-Phenyl-1,2,3,4-tetrahydronaphthalene
While direct patent literature exhaustively detailing the use of this compound for the synthesis of 1-phenyl-1,2,3,4-tetrahydronaphthalene with extensive comparative data is limited, its potential lies in an intramolecular Friedel-Crafts alkylation. This approach would involve the cyclization of the propyl chain onto the phenyl ring to form the tetralin framework.
Hypothetical Pathway: Intramolecular Friedel-Crafts Alkylation
The proposed synthetic pathway using this compound would proceed as follows:
Caption: Hypothetical synthesis of 1-Phenyl-1,2,3,4-tetrahydronaphthalene.
This method offers a potentially direct route to the tetralin system. However, it is important to note that Friedel-Crafts alkylations can be prone to rearrangements and may require careful optimization of reaction conditions.
Alternative Patented Syntheses of Phenyl-Substituted Tetralins
Several alternative methods for the synthesis of 1-phenyl-1,2,3,4-tetrahydronaphthalene and its derivatives have been patented. A prominent and well-documented approach is the catalytic hydrogenation of 1-phenylnaphthalene.
Alternative Pathway 1: Catalytic Hydrogenation of 1-Phenylnaphthalene
This established industrial method involves the reduction of the naphthalene ring system.
Caption: Synthesis via catalytic hydrogenation of 1-phenylnaphthalene.
This method is often favored for its high yields and selectivity, particularly in large-scale production.
Performance Comparison
Direct comparative experimental data from a single patent source is unavailable. However, by compiling information from various patents and scientific literature, a qualitative and quantitative comparison can be constructed.
| Parameter | Intramolecular Friedel-Crafts (Hypothetical) | Catalytic Hydrogenation of 1-Phenylnaphthalene |
| Starting Material Availability | This compound is commercially available but may require synthesis from cinnamyl alcohol or other precursors. | 1-Phenylnaphthalene is readily available or can be synthesized via Suzuki coupling of 1-bromonaphthalene and phenylboronic acid. |
| Reagents & Conditions | Requires a strong Lewis acid (e.g., AlCl₃), which can be corrosive and require anhydrous conditions. Potential for side reactions. | Utilizes a heterogeneous catalyst (e.g., Pd/C) and hydrogen gas. Generally cleaner reaction with easier workup. |
| Reported Yield | Data not available in patents for this specific transformation. Yields for intermolecular Friedel-Crafts reactions can vary widely. | High yields, often exceeding 90%, are reported in the literature for similar hydrogenations.[1][2] |
| Byproducts | Potential for polymeric materials and rearranged isomers. Generates stoichiometric amounts of Lewis acid waste. | Minimal byproducts under optimized conditions. The catalyst can often be recovered and reused. |
Application: Synthesis of 1,3-Diphenylpropane Derivatives
Another key application of reagents like this compound is in the synthesis of 1,3-diphenylpropane structures, which are precursors to various pharmaceuticals. A common method to access these structures involves a double Friedel-Crafts alkylation of a suitable propane derivative with benzene. An alternative and widely patented route is the Claisen-Schmidt condensation followed by reduction.
Alternative Pathway 2: Claisen-Schmidt Condensation and Reduction
This two-step process is a robust method for creating the 1,3-diphenylpropane backbone.
Caption: Synthesis of 1,3-diphenylpropane derivatives via Claisen-Schmidt condensation.
Performance Comparison for 1,3-Diphenylpropane Synthesis
| Parameter | Friedel-Crafts with 1,3-Dihalo Propane (General) | Claisen-Schmidt Condensation & Reduction |
| Starting Material Availability | Dihalopropanes are common reagents. | Benzaldehyde and acetophenone derivatives are widely and readily available. |
| Reagents & Conditions | Requires a Lewis acid catalyst and aromatic solvent/reagent. Can be a one-pot reaction. | A two-step process involving a base-catalyzed condensation followed by a reduction (e.g., catalytic hydrogenation). |
| Reported Yield | Yields can be variable depending on the substrate and conditions. | High yields are often reported for both the condensation (75-85%) and reduction steps.[3] |
| Byproducts | Risk of polyalkylation and isomer formation. | The condensation is generally clean, and the reduction of the double bond and ketone is typically efficient. |
Experimental Protocols
General Procedure for Claisen-Schmidt Condensation (as described in literature[3])
To a solution of an appropriately substituted acetophenone (1 equivalent) and a corresponding benzaldehyde (1 equivalent) in ethanol, an aqueous solution of potassium hydroxide (e.g., 60%) is added. The reaction mixture is stirred at room temperature for a specified time (e.g., 12 hours). After completion, the mixture is diluted with water, acidified with HCl, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the chalcone.
General Procedure for Catalytic Hydrogenation of Chalcone (as described in literature)
The synthesized chalcone is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stirred until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated to yield the 1,3-diphenylpropane derivative.
Conclusion
While this compound holds potential as a precursor in certain synthetic applications, particularly for intramolecular cyclizations, patented literature with detailed and comparative experimental data is not extensive. For the synthesis of key structural motifs like 1-phenyl-1,2,3,4-tetrahydronaphthalene and 1,3-diphenylpropanes, alternative patented routes such as catalytic hydrogenation and the Claisen-Schmidt condensation followed by reduction are well-established and often report high yields and cleaner reaction profiles. Researchers and drug development professionals should consider these established methods as reliable alternatives, while the application of this compound may offer opportunities for novel synthetic strategies in specific contexts, requiring further research and optimization.
References
A Comparative Guide to Alternative Reagents for 1,3-Dibromo-1-phenylpropane in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of a synthetic route. 1,3-Dibromo-1-phenylpropane is a versatile reagent, primarily utilized in the synthesis of phenyl-substituted cyclopropanes and as a substrate for double nucleophilic substitution to create 1,3-disubstituted phenylpropane derivatives. However, its use can be accompanied by challenges such as harsh reaction conditions and the potential for side reactions. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to aid in the selection of the most suitable synthetic strategy.
The primary applications of this compound involve two main reaction pathways: intramolecular cyclization to form phenylcyclopropane and nucleophilic substitution at the two electrophilic carbon centers. This guide will explore alternatives for both of these transformations.
I. Alternatives for the Synthesis of Phenylcyclopropane
The formation of a cyclopropane ring is a key transformation in the synthesis of many biologically active molecules. While the intramolecular Wurtz-type coupling of this compound is a direct method, several other powerful alternatives exist, often offering milder conditions, higher yields, and better stereocontrol.
The diagram below illustrates the different synthetic pathways to obtain a phenylcyclopropane ring, starting from different precursors.
Caption: Alternative synthetic routes to phenylcyclopropane.
Comparative Performance Data for Phenylcyclopropane Synthesis
The following table summarizes the performance of this compound against key alternatives for the synthesis of phenylcyclopropane derivatives.
| Method/Reagent | Typical Substrate | Reaction Conditions | Yield (%) | Diastereoselectivity | Key Advantages | Key Disadvantages |
| Intramolecular Coupling | This compound | Zn dust or Na metal, refluxing solvent (e.g., ethanol) | Moderate | Not applicable for simple phenylcyclopropane | Direct conversion of the dibromide. | Often requires harsh conditions; can have low yields. |
| Simmons-Smith Reaction | Styrene | CH₂I₂/Zn-Cu couple or Et₂Zn, ether or DCM, rt | 70-90% | Stereospecific (syn-addition) | High stereospecificity; tolerates many functional groups.[1] | High cost of diiodomethane; reagent can be pyrophoric (Et₂Zn).[2] |
| Diazo Compound Cyclopropanation | Styrene | Ethyl diazoacetate (EDA), Rh₂(OAc)₄ or Cu(acac)₂, DCM, rt | 80-95% | Varies with catalyst; can be highly diastereoselective. | High yields; broad substrate scope; access to functionalized cyclopropanes. | Diazo compounds are potentially explosive and toxic.[3] |
| Zinc-Mediated Diol Cyclization | 1-Phenylpropane-1,3-diol (as dimesylate) | 1) MsCl, pyridine 2) Zn dust, NaI, THF, 80 °C | 80-95% | High | Mild conditions; tolerates complex functional groups.[4][5] | Requires a two-step process from the diol. |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of Styrene
This protocol is adapted from standard procedures for the Simmons-Smith reaction.[2]
-
A flame-dried flask under an inert atmosphere (nitrogen or argon) is charged with freshly activated zinc-copper couple (1.5 eq).
-
Anhydrous diethyl ether is added, followed by the dropwise addition of diiodomethane (1.2 eq). The mixture is stirred at room temperature for 30 minutes, during which the formation of the organozinc carbenoid (iodomethyl)zinc iodide occurs.
-
A solution of styrene (1.0 eq) in diethyl ether is then added dropwise to the reagent mixture.
-
The reaction is stirred at room temperature and monitored by TLC. Upon completion (typically 2-4 hours), the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford phenylcyclopropane.
Protocol 2: Metal-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol is a general procedure based on rhodium-catalyzed cyclopropanation.[3]
-
To a solution of styrene (2.0 eq) and rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere, a solution of ethyl diazoacetate (EDA) (1.0 eq) in DCM is added dropwise via a syringe pump over a period of 4-6 hours.
-
The reaction mixture is stirred at room temperature. The slow addition of EDA is crucial to keep its concentration low and minimize the formation of side products (e.g., dimerisation).
-
After the addition is complete, the mixture is stirred for an additional hour.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.
Protocol 3: Zinc-Mediated Cyclization of 1-Phenylpropane-1,3-dimesylate
This protocol is adapted from the work of Jarvo and coworkers.[4][5]
Step A: Mesylation of 1-Phenylpropane-1,3-diol
-
1-Phenylpropane-1,3-diol (1.0 eq) is dissolved in anhydrous pyridine at 0 °C.
-
Methanesulfonyl chloride (MsCl) (2.2 eq) is added dropwise, and the reaction is stirred at 0 °C for 2 hours.
-
The reaction is then quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude 1,3-dimesylate, which can often be used in the next step without further purification.
Step B: Intramolecular Cyclization
-
A flask is charged with zinc dust (10 eq) and sodium iodide (8 eq).
-
The crude 1,3-dimesylate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and added to the flask.
-
The suspension is heated to 80 °C and stirred vigorously for 12-16 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield phenylcyclopropane.
II. Alternatives for 1,3-Difunctionalization via Nucleophilic Substitution
This compound serves as a 1,3-dielectrophile, allowing for the introduction of two nucleophiles. A key alternative strategy involves starting with a more readily available or less reactive precursor, such as a 1,3-diol, and activating the hydroxyl groups for substitution. This approach can offer better control and milder reaction conditions.
The diagram below outlines the comparison between direct substitution on the dibromide and a diol-based strategy.
Caption: Comparison of direct vs. diol-based nucleophilic substitution.
Comparative Performance for 1,3-Difunctionalization
| Feature | Direct Substitution on this compound | Substitution on Activated 1,3-Diol (e.g., Ditosylate) |
| Starting Material | This compound | 1-Phenylpropane-1,3-diol |
| Activation | Inherent reactivity of C-Br bonds. | Two-step: Diol -> Ditosylate/Dimesylate. |
| Leaving Group | Bromide (Br⁻) | Tosylate (TsO⁻) or Mesylate (MsO⁻) |
| Reaction Conditions | Often requires elevated temperatures and strong bases/nucleophiles. | Milder conditions are often sufficient. |
| Control/Selectivity | Can be difficult to achieve monosubstitution selectively. Benzylic position is more reactive. | Stepwise substitution may be more feasible. |
| Advantages | Fewer synthetic steps if the dibromide is readily available. | Milder conditions, better leaving groups, potentially higher yields and cleaner reactions. |
| Disadvantages | Potential for elimination side reactions (E1/E2). Harsher conditions. | Additional synthetic step (activation of the diol). |
Experimental Protocols
Protocol 4: Double Nucleophilic Substitution on this compound
This is a general procedure for substitution with a nucleophile like cyanide.
-
In a round-bottom flask, this compound (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Potassium cyanide (KCN) (2.5 eq) is added to the solution.
-
The reaction mixture is heated to 80-100 °C and stirred for several hours until TLC analysis indicates the consumption of the starting material.
-
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or distillation to afford the corresponding dinitrile derivative.
Protocol 5: 1,3-Difunctionalization via a Ditosylate Intermediate
This protocol demonstrates the activation and subsequent substitution of a 1,3-diol.
Step A: Tosylation of 1-Phenylpropane-1,3-diol
-
1-Phenylpropane-1,3-diol (1.0 eq) is dissolved in anhydrous pyridine at 0 °C under an inert atmosphere.
-
p-Toluenesulfonyl chloride (TsCl) (2.2 eq) is added portion-wise, maintaining the temperature below 5 °C.
-
The reaction is stirred at 0 °C for 4-6 hours, then allowed to stand in a refrigerator overnight.
-
The mixture is poured onto crushed ice and extracted with diethyl ether.
-
The organic layer is washed sequentially with cold 1M HCl, water, saturated NaHCO₃ solution, and brine. It is then dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude ditosylate.
Step B: Nucleophilic Substitution of the Ditosylate
-
The crude 1-phenylpropane-1,3-ditosylate (1.0 eq) is dissolved in a suitable solvent (e.g., acetone, DMF).
-
The desired nucleophile (e.g., sodium azide, NaN₃) (2.5 eq) is added.
-
The mixture is heated under reflux until the reaction is complete as monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried, and concentrated.
-
The final product is purified by column chromatography.
Conclusion
While this compound is a competent reagent for certain transformations, several modern alternatives offer significant advantages in terms of yield, selectivity, and reaction conditions. For the synthesis of phenylcyclopropanes, methods involving the Simmons-Smith reaction, diazo compounds, or the cyclization of activated 1,3-diols are often superior, providing milder pathways and greater control. For 1,3-difunctionalization reactions, a strategy commencing with a 1,3-diol and proceeding through a dimesylate or ditosylate intermediate can lead to cleaner reactions and higher yields compared to direct substitution on the dibromide, especially when dealing with sensitive substrates. The choice of reagent should be guided by the specific requirements of the synthetic target, including functional group tolerance, desired stereochemistry, and scalability.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-Dibromo-1-phenylpropane: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1,3-Dibromo-1-phenylpropane (CAS No. 17714-42-0), a halogenated hydrocarbon. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.
Immediate Safety and Disposal Overview
This compound is classified as a hazardous waste, primarily due to its nature as a halogenated hydrocarbon. Improper disposal can lead to environmental contamination and potential health risks. The recommended disposal method is high-temperature incineration at a licensed hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
All waste must be handled in accordance with local, state, and federal regulations. In the United States, this includes regulations under the Resource Conservation and Recovery Act (RCRA).
Key Disposal and Safety Data
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound and similar halogenated hydrocarbons. Note that some values are illustrative for waste classification purposes.
| Parameter | Value/Information | Regulation/Guideline |
| EPA Hazardous Waste Code (Anticipated) | D001 (for ignitability, if applicable), F002 (as a spent halogenated solvent) | 40 CFR Part 261 |
| Toxicity Characteristic Leaching Procedure (TCLP) Limits | Not specifically listed; however, waste must be evaluated if it contains other regulated toxic constituents.[1][2][3] | 40 CFR § 261.24 |
| Container Requirements | Chemically resistant (e.g., glass or HDPE), tightly sealed, and clearly labeled. | Good Laboratory Practice |
| Satellite Accumulation Area (SAA) Time Limit | Up to 1 year for partially filled containers. | 40 CFR § 262.15 |
| Full Container Removal from SAA | Within 3 days of the container becoming full. | 40 CFR § 262.15 |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. | Standard Laboratory Safety |
Laboratory Protocol for Waste Collection and Preparation for Disposal
This protocol details the step-by-step procedure for the collection and temporary storage of this compound waste in a laboratory setting, pending pickup by a certified hazardous waste disposal service.
Materials:
-
Designated hazardous waste container (glass or HDPE, with a screw cap)
-
Hazardous waste labels
-
Secondary containment bin
-
Personal Protective Equipment (PPE): nitrile gloves, safety goggles, lab coat
-
Fume hood
Procedure:
-
Designate a Waste Container:
-
Select a clean, chemically compatible container with a secure screw-top lid. Ensure the container is in good condition with no cracks or leaks.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Label the Container:
-
On the hazardous waste label, clearly write the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration or percentage of the chemical in the waste stream.
-
The date on which the first drop of waste is added (accumulation start date).
-
The name of the principal investigator or laboratory supervisor.
-
The laboratory room number and building.
-
-
-
Segregate the Waste:
-
Collect waste containing this compound in its designated container.
-
Crucially, do not mix halogenated hydrocarbon waste with non-halogenated waste. This is important for proper disposal and can impact disposal costs.
-
Do not mix with other incompatible waste streams such as acids, bases, or oxidizers.
-
-
Transferring Waste:
-
All transfers of this compound waste into the designated container must be conducted in a certified fume hood to minimize inhalation exposure.
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Slowly and carefully pour the waste into the container to avoid splashing.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the sealed container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.
-
Place the container in a secondary containment bin to catch any potential leaks.
-
The SAA must be away from sources of ignition and general laboratory traffic.
-
-
Arranging for Disposal:
-
Monitor the fill level of the waste container.
-
Once the container is 90% full, or if the one-year accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with all necessary information from the hazardous waste label.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from the laboratory.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of 1,3-Dibromo-1-phenylpropane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 1,3-Dibromo-1-phenylpropane, fostering a secure research environment.
Essential Safety Information at a Glance
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure risk.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[1] | Protects against splashes and vapors that can cause eye irritation. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical impermeable gloves (e.g., Neoprene, PVC).[1][2] | Prevents skin contact which may cause irritation.[3] Contaminated gloves should be replaced promptly. |
| Respiratory Protection | Use a NIOSH-approved respirator with a Type A filter for organic vapors if ventilation is inadequate or for prolonged use.[2] | Minimizes inhalation of potentially harmful vapors. |
| General Body Protection | Wear overalls and a PVC apron for additional protection.[2] | Provides an extra layer of defense against spills and splashes. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Fire-Fighting Measures
In the event of a fire, appropriate extinguishing media and protective actions are necessary.
| Aspect | Guidance |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] |
| Specific Hazards | Containers may explode when heated. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4] |
| Protective Actions for Fire-Fighters | Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Handling and Storage
-
Handling : Handle in a well-ventilated place. Wear suitable protective clothing and avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][5]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Keep away from heat, sparks, and open flames.[4] It is recommended to avoid using aluminum or galvanized containers.[2]
Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions : Use personal protective equipment, including chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas.[1]
-
Environmental Precautions : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it can be toxic to aquatic organisms.[1][2]
-
Containment and Cleaning Up : Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[1]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[2] This material and its container must be disposed of as hazardous waste.[2] It is advisable to consult with a licensed professional waste disposal service to ensure compliance. Puncture containers to prevent re-use and bury at an authorized landfill if permitted by local regulations.[2]
Experimental Workflow
The following diagram illustrates a safe and logical workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
